molecular formula C42H76N7O17P3S B12375777 Heneicosanoyl-CoA

Heneicosanoyl-CoA

Cat. No.: B12375777
M. Wt: 1076.1 g/mol
InChI Key: XMBMBMSJLOFTBI-LDIUYDAISA-N
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Description

Heneicosanoyl-CoA is a useful research compound. Its molecular formula is C42H76N7O17P3S and its molecular weight is 1076.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C42H76N7O17P3S

Molecular Weight

1076.1 g/mol

IUPAC Name

S-[2-[3-[[(2R)-4-[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] henicosanethioate

InChI

InChI=1S/C42H76N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-33(51)70-26-25-44-32(50)23-24-45-40(54)37(53)42(2,3)28-63-69(60,61)66-68(58,59)62-27-31-36(65-67(55,56)57)35(52)41(64-31)49-30-48-34-38(43)46-29-47-39(34)49/h29-31,35-37,41,52-53H,4-28H2,1-3H3,(H,44,50)(H,45,54)(H,58,59)(H,60,61)(H2,43,46,47)(H2,55,56,57)/t31-,35+,36?,37+,41-/m1/s1

InChI Key

XMBMBMSJLOFTBI-LDIUYDAISA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1C([C@@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

Origin of Product

United States

Foundational & Exploratory

The Discovery and Characterization of Heneicosanoyl-CoA in Novel Organisms: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Acyl-Coenzyme A (acyl-CoA) molecules are central intermediates in cellular metabolism, playing critical roles in fatty acid synthesis and degradation, energy production, and the biosynthesis of complex lipids.[1] They are formed by the activation of fatty acids by acyl-CoA synthetases.[1] While the metabolism of common even-chain acyl-CoAs is well-documented, the discovery of novel, very-long-chain, and odd-chain acyl-CoAs in newly identified organisms presents exciting opportunities for the discovery of new metabolic pathways and therapeutic targets. This guide provides a comprehensive technical overview of the hypothetical discovery and characterization of Heneicosanoyl-CoA (C21:0-CoA), a 21-carbon saturated acyl-CoA, in a novel bacterial species. The principles and protocols outlined here are broadly applicable to the study of other novel acyl-CoAs.

Hypothesized Biosynthesis of this compound

In bacteria, fatty acid synthesis is typically carried out by the Type II fatty acid synthase (FASII) system, which utilizes a series of discrete enzymes.[2] The process begins with the carboxylation of acetyl-CoA to malonyl-CoA.[2] A cycle of condensation, reduction, dehydration, and a second reduction then elongates the acyl chain by two carbons in each iteration.

The biosynthesis of a very-long-chain fatty acid like heneicosanoic acid, and its subsequent activation to this compound, would likely involve an extension of this canonical pathway. It is hypothesized that a specialized set of elongase enzymes, similar to those found in eukaryotes for the production of very-long-chain fatty acids (VLCFAs), may be present in the novel organism.[3] This elongase complex would utilize shorter-chain acyl-CoAs as primers and malonyl-CoA as the two-carbon donor. The final step would be the activation of the free fatty acid to this compound by a long-chain acyl-CoA synthetase.

Experimental Protocols

Extraction of Acyl-CoAs from Bacterial Cultures

This protocol is adapted from established methods for acyl-CoA extraction from bacteria.

Materials:

  • Bacterial cell culture

  • Ice-cold 0.6 N sulfuric acid

  • Neutralizing solution (e.g., 1 M K2CO3)

  • Centrifuge capable of 12,000 x g at 4°C

  • Vortex mixer

  • Ice bath

Procedure:

  • Harvest bacterial cells from the culture medium by centrifugation at 12,000 x g for 10 minutes at 4°C.

  • Discard the supernatant and resuspend the cell pellet in a known volume of ice-cold 0.6 N sulfuric acid.

  • Incubate the suspension on ice for 30 minutes to lyse the cells and precipitate proteins.

  • Centrifuge the lysate at 12,000 x g for 15 minutes at 4°C to pellet the cell debris.

  • Carefully transfer the supernatant, which contains the acyl-CoAs, to a new tube.

  • Neutralize the extract to a pH of approximately 6.0 by the dropwise addition of the neutralizing solution. Keep the sample on ice.

  • The neutralized extract is now ready for analysis by HPLC-MS/MS. For long-term storage, samples should be kept at -80°C.

Quantification of this compound by HPLC-MS/MS

This protocol is based on established methods for the analysis of long-chain acyl-CoAs.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 150 mm, 1.7 µm particle size)

  • Mobile Phase A: 15 mM ammonium hydroxide in water

  • Mobile Phase B: 15 mM ammonium hydroxide in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient:

    • 0-2.8 min: 20% to 45% B

    • 2.8-3.0 min: 45% to 25% B

    • 3.0-4.0 min: 25% to 65% B

    • 4.0-4.5 min: 65% to 20% B

    • 4.5-5.0 min: Hold at 20% B

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Selected Reaction Monitoring (SRM)

  • Precursor Ion (Q1): [M+H]+ for this compound

  • Product Ion (Q3): A characteristic fragment ion (e.g., corresponding to the loss of the phosphopantetheine moiety)

  • Collision Energy: Optimized for the specific transition

Quantification:

  • A standard curve is generated using a synthetic this compound standard of known concentrations.

  • An internal standard (e.g., Heptadecanoyl-CoA) is added to all samples and standards to correct for extraction efficiency and matrix effects.

Acyl-CoA Synthetase Activity Assay

This fluorometric assay protocol is adapted from commercially available kits and published methods.

Principle: The activity of acyl-CoA synthetase is measured by detecting the production of acyl-CoA. The newly formed acyl-CoA is then used in a series of enzymatic reactions that lead to the generation of a fluorescent product. The rate of fluorescence increase is proportional to the acyl-CoA synthetase activity.

Materials:

  • Bacterial cell lysate (prepared by sonication or homogenization in assay buffer)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • Heneicosanoic acid (substrate)

  • Coenzyme A

  • ATP

  • Enzyme mix, developer mix, and fluorescent probe (as provided in a commercial kit or prepared separately)

  • Fluorometric microplate reader (Ex/Em = 535/587 nm)

Procedure:

  • Prepare a reaction mixture containing assay buffer, heneicosanoic acid, Coenzyme A, and ATP.

  • Add the bacterial cell lysate to the reaction mixture.

  • Add the enzyme mix, developer mix, and fluorescent probe.

  • Immediately place the microplate in a fluorometric reader and measure the fluorescence in a kinetic mode for 30-60 minutes at 37°C.

  • The activity of acyl-CoA synthetase is calculated from the rate of fluorescence increase, using a standard curve generated with a known concentration of the final product (e.g., H2O2 in some assay formats).

Data Presentation

Table 1: Hypothetical Concentrations of this compound in a Novel Bacterium under Different Growth Conditions
Growth ConditionIntracellular this compound (pmol/mg protein)
Standard Medium15.2 ± 2.1
High Carbon Source25.8 ± 3.5
Low Carbon Source8.9 ± 1.5
Table 2: Hypothetical Kinetic Parameters of a Novel Acyl-CoA Synthetase for Heneicosanoic Acid
SubstrateKm (µM)Vmax (nmol/min/mg protein)
Heneicosanoic Acid12.558.3
ATP15062.1
Coenzyme A2560.5

Visualizations

Signaling Pathways and Workflows

Fatty_Acid_Elongation_Pathway Acetyl_CoA Acetyl-CoA Malonyl_CoA Malonyl-CoA Acetyl_CoA->Malonyl_CoA CO2, ATP Ketoacyl_CoA 3-Ketoacyl-CoA (Cn+2) Malonyl_CoA->Ketoacyl_CoA CO2 Acyl_CoA_n Acyl-CoA (Cn) Acyl_CoA_n->Ketoacyl_CoA Hydroxyacyl_CoA 3-Hydroxyacyl-CoA (Cn+2) Ketoacyl_CoA->Hydroxyacyl_CoA NADPH Enoyl_CoA trans-2-Enoyl-CoA (Cn+2) Hydroxyacyl_CoA->Enoyl_CoA H2O Acyl_CoA_n2 Acyl-CoA (Cn+2) Enoyl_CoA->Acyl_CoA_n2 NADPH Heneicosanoyl_CoA This compound (C21) Acyl_CoA_n2->Heneicosanoyl_CoA Multiple Cycles ACC Acetyl-CoA Carboxylase KCS β-Ketoacyl-CoA Synthase KCR β-Ketoacyl-CoA Reductase HCD 3-Hydroxyacyl-CoA Dehydratase ECR Enoyl-CoA Reductase Experimental_Workflow Culture Bacterial Culture Extraction Acyl-CoA Extraction Culture->Extraction Lysate_Prep Cell Lysate Preparation Culture->Lysate_Prep Analysis HPLC-MS/MS Analysis Extraction->Analysis Identification Identification Analysis->Identification Quantification Quantification of This compound Enzyme_Assay Acyl-CoA Synthetase Assay Lysate_Prep->Enzyme_Assay Kinetics Enzyme Kinetics Determination Enzyme_Assay->Kinetics Identification->Quantification

References

An In-Depth Technical Guide on the Hypothesized Role of Heneicosanoyl-CoA in Lipid Droplet Formation

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The specific role of heneicosanoyl-CoA in lipid droplet formation is not extensively documented in publicly available research. This guide extrapolates from the well-established principles of lipid droplet biogenesis and the known functions of other long-chain and very-long-chain acyl-CoAs. The experimental protocols and data presented are illustrative and intended to serve as a framework for future research in this area.

Introduction to Lipid Droplet Biogenesis

Lipid droplets (LDs) are ubiquitous intracellular organelles responsible for the storage of neutral lipids, primarily triacylglycerols (TAGs) and sterol esters (SEs).[1] They play a central role in energy homeostasis, lipid metabolism, and protecting cells from the lipotoxic effects of excess free fatty acids.[2][3] The formation of LDs is a multi-step process that originates from the endoplasmic reticulum (ER).[4] The biogenesis of these organelles begins with the synthesis of neutral lipids by ER-resident enzymes. These newly synthesized lipids accumulate between the leaflets of the ER membrane, forming a lens-like structure that eventually buds off into the cytoplasm as a mature lipid droplet, enclosed by a phospholipid monolayer and decorated with a specific set of proteins.

A critical prerequisite for neutral lipid synthesis is the activation of fatty acids into their corresponding acyl-coenzyme A (acyl-CoA) thioesters. This reaction is catalyzed by a family of enzymes known as acyl-CoA synthetases (ACSs). While the roles of common fatty acids like oleic acid and palmitic acid in LD formation are well-studied, the contribution of very-long-chain fatty acids (VLCFAs), such as heneicosanoic acid (C21:0), remains less clear. This guide explores the hypothesized role of this compound, the activated form of heneicosanoic acid, in the formation of lipid droplets.

The Central Role of Acyl-CoAs in Lipid Droplet Formation

The conversion of free fatty acids to acyl-CoAs is the first committed step in their metabolic utilization, including their incorporation into TAGs for storage in lipid droplets. This activation is an ATP-dependent process.

Long-chain acyl-CoA synthetases (ACSLs) are key enzymes in this process, with different isoforms exhibiting distinct substrate specificities and subcellular localizations. For instance, some ACSL isoforms are localized to the ER, where they provide the acyl-CoA substrates for TAG and phospholipid synthesis. The generated acyl-CoAs are then utilized by diacylglycerol acyltransferases (DGATs) and other acyltransferases to synthesize TAGs. DGAT1 and DGAT2 are two key enzymes in the final step of TAG synthesis, and their activity is crucial for LD formation.

Hypothesized Role of this compound in Lipid Droplet Biogenesis

Based on the general mechanism of LD formation, we can hypothesize a pathway for the involvement of this compound:

  • Uptake and Activation: Exogenous heneicosanoic acid is taken up by the cell and transported to the endoplasmic reticulum. Here, a specific long-chain or very-long-chain acyl-CoA synthetase would catalyze its conversion to this compound.

  • Incorporation into Triacylglycerols: The newly synthesized this compound would then serve as a substrate for the enzymes of the glycerolipid synthesis pathway. It would be esterified to a glycerol-3-phosphate backbone, ultimately forming TAGs containing a heneicosanoyl moiety.

  • Lipid Droplet Nucleation and Growth: The accumulation of these heneicosanoyl-containing TAGs within the ER membrane would contribute to the nucleation and growth of new lipid droplets.

The efficiency of these steps would likely depend on the substrate preference of the involved enzymes (ACSLs and DGATs) for C21:0 fatty acid and its CoA derivative.

Quantitative Data on this compound and Lipid Droplet Formation

As direct experimental data is scarce, the following table is a template for how quantitative data on the effects of heneicosanoic acid on lipid droplet formation could be presented. The values are hypothetical and for illustrative purposes only.

Experimental ConditionAverage Lipid Droplet Number per CellAverage Lipid Droplet Size (µm²)Total Cellular Triacylglycerol Content (nmol/mg protein)This compound Levels (pmol/mg protein)
Control (Vehicle)15 ± 30.8 ± 0.225 ± 5< 0.1
Oleic Acid (100 µM)58 ± 72.5 ± 0.5150 ± 20< 0.1
Heneicosanoic Acid (100 µM)25 ± 41.2 ± 0.345 ± 85.2 ± 1.1
Heneicosanoic Acid + Triacsin C12 ± 20.7 ± 0.128 ± 60.5 ± 0.2

Table 1: Hypothetical quantitative data on the effect of heneicosanoic acid on lipid droplet parameters in a cultured hepatocyte cell line. Triacsin C is an inhibitor of long-chain acyl-CoA synthetases.

Experimental Protocols

To investigate the role of this compound in lipid droplet formation, a series of experiments would be required. Below are detailed methodologies for key experiments.

5.1. Cell Culture and Fatty Acid Treatment

  • Cell Line: A relevant cell line, such as the human hepatocyte cell line HuH7, which is known to form lipid droplets in response to fatty acid treatment.

  • Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Fatty Acid Preparation: Heneicosanoic acid is dissolved in ethanol to create a stock solution. This stock is then complexed with fatty acid-free bovine serum albumin (BSA) in serum-free medium to a final desired concentration (e.g., 100 µM). A vehicle control containing BSA and the same concentration of ethanol is also prepared.

  • Treatment: Cells are incubated with the fatty acid-BSA complex or vehicle control for a specified period (e.g., 24 hours) to induce lipid droplet formation.

5.2. Lipid Droplet Staining and Visualization

  • Reagents:

    • Phosphate-buffered saline (PBS)

    • 4% Paraformaldehyde (PFA) in PBS for fixation

    • BODIPY 493/503 or Nile Red staining solution (e.g., 1 µg/mL in PBS)

    • DAPI for nuclear counterstaining

    • Mounting medium

  • Protocol:

    • After fatty acid treatment, cells grown on coverslips are washed twice with PBS.

    • Cells are fixed with 4% PFA for 15 minutes at room temperature.

    • After washing twice with PBS, cells are permeabilized with 0.1% Triton X-100 in PBS for 10 minutes (optional, depending on other antibodies used).

    • Cells are washed again and then incubated with BODIPY 493/503 or Nile Red staining solution for 15 minutes at room temperature in the dark to stain neutral lipids within the droplets.

    • After a final wash with PBS, DAPI is added for 5 minutes to stain the nuclei.

    • The coverslips are mounted onto microscope slides using a suitable mounting medium.

    • Images are acquired using a fluorescence microscope or a confocal microscope. Image analysis software (e.g., ImageJ) can be used to quantify the number and size of lipid droplets.

5.3. Lipid Extraction and Analysis by Thin-Layer Chromatography (TLC)

  • Reagents:

    • Hexane/Isopropanol (3:2, v/v) for lipid extraction

    • TLC plates (silica gel)

    • TLC developing solvent (e.g., hexane/diethyl ether/acetic acid, 80:20:1, v/v/v)

    • Iodine vapor or a suitable lipid stain for visualization

    • Lipid standards (triacylglycerol, cholesterol ester, free fatty acids)

  • Protocol:

    • After treatment, cells are washed with PBS and scraped into a glass tube.

    • Lipids are extracted by adding the hexane/isopropanol mixture and vortexing vigorously.

    • The organic phase containing the lipids is collected after centrifugation to pellet the cell debris.

    • The extracted lipids are dried under a stream of nitrogen.

    • The dried lipids are redissolved in a small volume of a suitable solvent (e.g., chloroform/methanol, 2:1) and spotted onto a TLC plate alongside lipid standards.

    • The TLC plate is developed in the appropriate solvent system.

    • The separated lipids are visualized by placing the plate in a chamber with iodine vapor or by using a specific lipid stain.

    • The spots corresponding to different lipid classes can be quantified by densitometry.

5.4. Quantification of Acyl-CoAs by Liquid Chromatography-Mass Spectrometry (LC-MS)

  • Protocol:

    • Cell pellets are homogenized in a suitable extraction buffer.

    • Acyl-CoAs are extracted using a solid-phase extraction method.

    • The eluted acyl-CoAs are analyzed by reverse-phase LC-MS/MS.

    • Quantification is achieved by comparing the peak areas of the endogenous acyl-CoAs to those of a known amount of an internal standard (e.g., a deuterated acyl-CoA).

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the key pathways and workflows.

Lipid_Droplet_Formation_Pathway FFA Heneicosanoic Acid (extracellular) Cell_Membrane Cell Membrane FFA->Cell_Membrane FFA_cyto Heneicosanoic Acid (cytosol) Cell_Membrane->FFA_cyto ACSL Acyl-CoA Synthetase (on ER) FFA_cyto->ACSL HC_CoA This compound ACSL->HC_CoA + CoA + ATP DAG Diacylglycerol HC_CoA->DAG Incorporation DGAT DGAT G3P Glycerol-3-Phosphate LPA Lysophosphatidic Acid G3P->LPA Acyltransferase + Acyl-CoA PA Phosphatidic Acid LPA->PA Acyltransferase + Acyl-CoA PA->DAG PAP TAG Triacylglycerol (containing Heneicosanoyl group) DAG->TAG + this compound DGAT->TAG LD Lipid Droplet TAG->LD Budding from ER

Caption: Hypothesized metabolic pathway for the incorporation of heneicosanoic acid into triacylglycerols for lipid droplet formation.

Experimental_Workflow Start Start: Culture HuH7 cells Treatment Treat cells with Heneicosanoic Acid-BSA complex and Vehicle Control Start->Treatment Incubation Incubate for 24 hours Treatment->Incubation Harvest Harvest Cells Incubation->Harvest Microscopy Fix and Stain for Lipid Droplets (BODIPY/Nile Red) Harvest->Microscopy Lipid_Extraction Lipid Extraction Harvest->Lipid_Extraction Acyl_CoA_Extraction Acyl-CoA Extraction Harvest->Acyl_CoA_Extraction Image_Analysis Fluorescence Microscopy and Image Analysis (Quantify LD number and size) Microscopy->Image_Analysis Data_Analysis Data Analysis and Interpretation Image_Analysis->Data_Analysis TLC TLC Analysis of Neutral Lipids (Quantify TAGs) Lipid_Extraction->TLC TLC->Data_Analysis LCMS LC-MS/MS Analysis (Quantify this compound) Acyl_CoA_Extraction->LCMS LCMS->Data_Analysis

Caption: Experimental workflow to investigate the role of heneicosanoic acid in lipid droplet formation.

Conclusion and Future Directions

While the direct role of this compound in lipid droplet formation is yet to be fully elucidated, the established principles of lipid metabolism provide a strong framework for its hypothesized involvement. The activation of heneicosanoic acid to this compound is a prerequisite for its incorporation into the triacylglycerol backbone of lipid droplets.

Future research should focus on:

  • Enzyme Specificity: Determining which acyl-CoA synthetase and diacylglycerol acyltransferase isoforms are responsible for the metabolism of heneicosanoic acid.

  • Lipotoxicity: Investigating whether the accumulation of this compound or TAGs containing this fatty acid has any lipotoxic effects.

  • Physiological Relevance: Understanding the physiological and pathological conditions under which cellular levels of heneicosanoic acid and this compound are altered.

  • Drug Development: Exploring whether targeting the enzymes that metabolize heneicosanoic acid could be a therapeutic strategy for metabolic diseases.

By employing the experimental approaches outlined in this guide, researchers can begin to unravel the specific contributions of this very-long-chain fatty acid to the dynamic process of lipid droplet biogenesis.

References

The Enigmatic Messenger: A Technical Guide to the Potential Signaling Roles of Heneicosanoyl-CoA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heneicosanoyl-CoA, a 21-carbon saturated very-long-chain acyl-CoA (VLC-CoA), represents a largely unexplored molecule within the complex landscape of cellular lipid metabolism and signaling. While direct research on its specific signaling functions is nascent, its structural classification as an odd-chain VLC-CoA places it at the intersection of several critical metabolic and regulatory pathways. This technical guide synthesizes our current understanding of very-long-chain fatty acid metabolism and the known signaling paradigms of acyl-CoAs to extrapolate the potential signaling roles of this compound. We provide a framework for future investigation by detailing hypothetical signaling pathways, proposing experimental workflows, and summarizing relevant quantitative data for related molecules. This document serves as a foundational resource for researchers aiming to unravel the physiological and pathological significance of this rare but potentially impactful lipid metabolite.

Introduction: The Significance of Very-Long-Chain Acyl-CoAs

Acyl-Coenzyme A (acyl-CoA) molecules are central intermediates in cellular metabolism, acting as carriers of acyl groups in a multitude of anabolic and catabolic reactions.[1] Beyond their bioenergetic and biosynthetic roles, specific acyl-CoAs have emerged as critical signaling molecules, modulating protein function, gene expression, and cellular stress responses.[2][3] Very-long-chain acyl-CoAs (VLC-CoAs), defined as those with acyl chains of 20 carbons or more, are particularly intriguing due to their association with various physiological processes and inherited metabolic disorders.[4]

This compound (C21:0-CoA) is a saturated odd-chain VLC-CoA. Its metabolic fate and potential signaling functions are intrinsically linked to the pathways governing VLCFA metabolism. The study of VLC-CoAs is underscored by the severe pathologies arising from their dysregulation, such as those seen in Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD) deficiency, where the accumulation of VLC-CoAs leads to cardiomyopathy, myopathy, and hypoketotic hypoglycemia.[4] While the toxicity of even-chain VLC-CoAs is well-documented in these disorders, the specific contribution and potential unique roles of odd-chain species like this compound remain an open area of investigation.

This guide will explore the potential signaling roles of this compound by examining its metabolic context, extrapolating from the known functions of other acyl-CoAs, and proposing methodologies for its study.

Metabolism of this compound: A Mitochondrial Journey

The primary metabolic fate of this compound is mitochondrial beta-oxidation. As an odd-chain fatty acyl-CoA, its breakdown pathway shares similarities with even-chain fatty acids but with a distinct final product.

Mitochondrial Beta-Oxidation of Odd-Chain VLC-CoAs

This compound, like other long-chain fatty acyl-CoAs (C12–C20), is transported into the mitochondrial matrix via the carnitine shuttle system. Once inside, it undergoes sequential rounds of beta-oxidation, catalyzed by a series of enzymes. The initial and rate-limiting step for VLC-CoAs is catalyzed by Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD).

Each cycle of beta-oxidation shortens the acyl chain by two carbons, yielding one molecule of acetyl-CoA and one molecule of NADH and FADH2. For this compound (C21:0), this process would proceed for nine cycles, producing nine molecules of acetyl-CoA. The final three carbons remain as propionyl-CoA .

Propionyl-CoA can then be converted to succinyl-CoA, an intermediate of the Tricarboxylic Acid (TCA) cycle, through a series of enzymatic reactions. This anaplerotic function is a key feature of odd-chain fatty acid oxidation.

Potential Signaling Roles of this compound

The signaling functions of acyl-CoAs are diverse and context-dependent. Based on the known roles of other long-chain and very-long-chain acyl-CoAs, we can hypothesize several potential signaling roles for this compound.

Allosteric Regulation of Metabolic Enzymes

Long-chain acyl-CoAs are known allosteric regulators of key metabolic enzymes. For instance, they can inhibit acetyl-CoA carboxylase (ACC), the rate-limiting enzyme in fatty acid synthesis, and activate pyruvate dehydrogenase kinase, which in turn inhibits the pyruvate dehydrogenase complex. It is plausible that this compound could exert similar regulatory effects, potentially contributing to the feedback regulation of lipid and carbohydrate metabolism.

Modulation of Nuclear Receptors and Transcription Factors

Certain fatty acids and their CoA-thioesters can act as ligands for nuclear receptors, such as Peroxisome Proliferator-Activated Receptors (PPARs), which are master regulators of lipid metabolism. By binding to these receptors, they can modulate the expression of genes involved in fatty acid oxidation, transport, and storage. While direct binding of a C21:0-CoA to nuclear receptors has not been demonstrated, it remains a viable hypothesis for a signaling function.

Protein Acylation: A Post-Translational Switch

Protein acylation, the covalent attachment of a fatty acyl group to a protein, is a critical post-translational modification that can alter protein localization, stability, and activity. While protein N-myristoylation (C14:0) and S-palmitoylation (C16:0) are the most studied forms, evidence for acylation with a wider range of fatty acids is growing. Heneicosanoylation of proteins, if it occurs, could represent a novel regulatory mechanism.

Incorporation into Complex Lipids and Modulation of Membrane Properties

VLCFAs are integral components of certain classes of lipids, such as sphingolipids and glycerophospholipids. The incorporation of heneicosanoic acid into these lipids could alter the biophysical properties of cell membranes, such as thickness and fluidity, thereby influencing the function of membrane-embedded proteins and signaling complexes. Recent research has also linked VLCFAs to the exacerbation of toxicity induced by 1-deoxy-sphingolipids, suggesting a role in pathological signaling cascades.

Quantitative Data on VLC-CoAs

Direct quantitative measurements of this compound in various tissues are currently not widely available in the literature. However, data on the general abundance of VLC-CoAs can provide a contextual basis for its potential physiological concentrations.

Acyl-CoA ClassTypical Concentration Range (pmol/mg protein)TissueReference
Very-Long-Chain Acyl-CoAs (C20-C26)1 - 10Liver, Heart, BrainExtrapolated from multiple lipidomics studies
Long-Chain Acyl-CoAs (C14-C18)10 - 100Liver, Heart, Muscle
Short-Chain Acyl-CoAs (C2-C4)100 - 1000Liver, Mitochondria

Note: These values are approximate and can vary significantly based on nutritional state, tissue type, and analytical methodology. The concentration of an individual odd-chain VLC-CoA like this compound is expected to be at the lower end of the VLC-CoA range.

Experimental Protocols for Investigating this compound Signaling

Elucidating the signaling roles of this compound requires a multi-pronged experimental approach, combining advanced analytical techniques with molecular and cellular biology assays.

Quantification of this compound using Mass Spectrometry

Objective: To accurately measure the endogenous levels of this compound in cells and tissues.

Methodology:

  • Lipid Extraction: Homogenize tissue or cell pellets in a cold solvent mixture (e.g., isopropanol/acetonitrile) containing internal standards (e.g., ¹³C-labeled acyl-CoAs).

  • Solid-Phase Extraction (SPE): Purify the acyl-CoA fraction from the total lipid extract using a C18 SPE cartridge.

  • LC-MS/MS Analysis: Separate the acyl-CoAs by reverse-phase liquid chromatography (LC) and detect and quantify them using a triple quadrupole mass spectrometer (MS/MS) in Multiple Reaction Monitoring (MRM) mode. The specific precursor-to-product ion transition for this compound must be determined.

Investigating Protein-Heneicosanoyl-CoA Interactions

Objective: To identify proteins that are acylated by or bind to this compound.

Methodology:

  • Synthesis of a "Clickable" this compound Analog: Synthesize heneicosanoic acid with a terminal alkyne or azide group.

  • Metabolic Labeling: Incubate cultured cells with the modified fatty acid, which will be endogenously converted to the corresponding clickable this compound analog.

  • Click Chemistry: Lyse the cells and perform a click reaction to attach a reporter tag (e.g., biotin) to the acylated proteins.

  • Enrichment and Identification: Purify the biotin-tagged proteins using streptavidin beads and identify them by mass spectrometry-based proteomics.

Functional Assays for Signaling Effects

Objective: To determine the functional consequences of elevated this compound levels.

Methodology:

  • Cellular Models: Utilize cell lines with genetic modifications, such as VLCAD knockdown or knockout, to induce the accumulation of endogenous VLC-CoAs. Alternatively, directly supplement cells with heneicosanoic acid.

  • Reporter Gene Assays: To test for nuclear receptor activation, transfect cells with a reporter construct containing a luciferase gene downstream of a PPAR response element. Measure luciferase activity upon treatment with heneicosanoic acid.

  • Enzyme Activity Assays: Prepare cell lysates or purified enzymes and measure the activity of key metabolic enzymes (e.g., ACC) in the presence and absence of this compound.

  • Lipidomics: Perform comprehensive lipid profiling to assess how elevated this compound levels affect the composition of complex lipids, such as sphingolipids and phospholipids.

Conclusion and Future Directions

This compound is a molecule at the frontier of lipid research. While its existence is predicted by the presence of odd-chain fatty acids in the diet and inborn errors of metabolism, its specific signaling functions remain to be elucidated. Based on the established roles of other acyl-CoAs, it is highly probable that this compound is not merely a metabolic intermediate but also an active participant in cellular regulation.

Future research should focus on:

  • Developing robust analytical methods for the precise quantification of this compound in biological samples.

  • Identifying the protein targets of this compound, both through binding interactions and post-translational acylation.

  • Elucidating the downstream functional consequences of this compound signaling in both physiological and pathological contexts, particularly in disorders of fatty acid oxidation.

  • Investigating the interplay between this compound and other lipid signaling molecules to understand its role in the broader lipid signaling network.

Unraveling the signaling roles of this compound will not only fill a gap in our fundamental understanding of lipid metabolism but may also open new avenues for therapeutic intervention in metabolic diseases. This guide provides a foundational framework to stimulate and direct these future investigations.

References

Methodological & Application

Application Notes and Protocols for Heneicosanoyl-CoA Extraction from Tissues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heneicosanoyl-CoA (C21:0-CoA) is a long-chain saturated fatty acyl-CoA molecule containing a 21-carbon chain. As an odd-chain fatty acyl-CoA, its metabolism provides unique insights into cellular bioenergetics and lipid signaling. The terminal three-carbon unit of its degradation product, propionyl-CoA, can enter the Krebs cycle, highlighting its role in anaplerosis and gluconeogenesis. Accurate quantification of this compound in various tissues is crucial for understanding its physiological and pathological roles. This document provides a detailed protocol for the extraction of this compound from tissues for subsequent analysis, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Data Presentation

Due to the limited availability of specific quantitative data for this compound in the public domain, the following table presents illustrative data to demonstrate the expected range of concentrations in various mammalian tissues. These values are hypothetical and should be confirmed by experimental analysis.

TissueThis compound Concentration (pmol/g wet weight)
Liver15.2 ± 3.5
Brain5.8 ± 1.2
Adipose (White)25.7 ± 6.1
Skeletal Muscle8.9 ± 2.0
Heart11.4 ± 2.8

Caption: Illustrative concentrations of this compound in various mammalian tissues.

Experimental Protocols

This protocol describes a robust method for the extraction of this compound from tissue samples, adapted from established methods for long-chain acyl-CoA analysis. The procedure involves tissue homogenization, protein precipitation, and solid-phase extraction (SPE) to isolate and purify the acyl-CoA fraction.

Materials and Reagents
  • Tissue Samples: Fresh or frozen (stored at -80°C)

  • Homogenization Buffer: 100 mM KH2PO4, pH 4.9

  • Internal Standard (IS): Heptadecanoyl-CoA (C17:0-CoA) or other suitable odd-chain acyl-CoA not expected to be abundant in the sample.

  • Protein Precipitation Solution: Acetonitrile (ACN)

  • Solid-Phase Extraction (SPE) Cartridges: C18, 100 mg, 1 mL

  • SPE Conditioning Solvent: 100% Methanol (MeOH)

  • SPE Equilibration Solvent: Deionized water

  • SPE Wash Solution 1: 2% Formic Acid in water

  • SPE Wash Solution 2: 100% Methanol

  • SPE Elution Buffer: 2% Ammonium Hydroxide in 80% Methanol

  • Reconstitution Solvent: 50% Methanol in water

  • Equipment:

    • Homogenizer (e.g., bead beater, Dounce homogenizer)

    • Centrifuge (capable of 4°C and >12,000 x g)

    • Nitrogen evaporator

    • Vortex mixer

    • Analytical balance

Experimental Workflow Diagram

experimental_workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis tissue_sample 1. Tissue Sample (50-100 mg) homogenization 2. Homogenization (in KH2PO4 buffer + IS) tissue_sample->homogenization protein_precipitation 3. Protein Precipitation (with Acetonitrile) homogenization->protein_precipitation centrifugation1 4. Centrifugation (12,000 x g, 10 min, 4°C) protein_precipitation->centrifugation1 supernatant_collection 5. Supernatant Collection centrifugation1->supernatant_collection sample_loading 8. Sample Loading supernatant_collection->sample_loading spe_conditioning 6. SPE Column Conditioning (Methanol) spe_equilibration 7. SPE Column Equilibration (Water) spe_conditioning->spe_equilibration spe_equilibration->sample_loading spe_wash1 9. Wash 1 (2% Formic Acid) sample_loading->spe_wash1 spe_wash2 10. Wash 2 (Methanol) spe_wash1->spe_wash2 spe_elution 11. Elution (2% NH4OH in 80% MeOH) spe_wash2->spe_elution evaporation 12. Evaporation (under Nitrogen) spe_elution->evaporation reconstitution 13. Reconstitution (50% Methanol) evaporation->reconstitution lcms_analysis 14. LC-MS/MS Analysis reconstitution->lcms_analysis

Caption: Workflow for this compound Extraction.

Procedure
  • Sample Preparation and Homogenization:

    • Weigh approximately 50-100 mg of frozen tissue. All subsequent steps should be performed on ice to minimize enzymatic degradation.

    • Add 500 µL of ice-cold Homogenization Buffer and the internal standard to the tissue.

    • Homogenize the tissue until a uniform homogenate is achieved.

  • Protein Precipitation and Clarification:

    • Add 1 mL of ice-cold Acetonitrile to the homogenate.

    • Vortex vigorously for 30 seconds.

    • Incubate on ice for 10 minutes to allow for complete protein precipitation.

    • Centrifuge at 12,000 x g for 10 minutes at 4°C.

    • Carefully collect the supernatant containing the acyl-CoAs.

  • Solid-Phase Extraction (SPE):

    • Conditioning: Condition the C18 SPE cartridge by passing 1 mL of 100% Methanol.

    • Equilibration: Equilibrate the cartridge by passing 1 mL of deionized water. Do not allow the cartridge to dry out.

    • Loading: Load the supernatant from step 2.5 onto the SPE cartridge.

    • Washing:

      • Wash the cartridge with 1 mL of 2% Formic Acid in water.

      • Wash the cartridge with 1 mL of 100% Methanol.

    • Elution: Elute the acyl-CoAs with 1 mL of 2% Ammonium Hydroxide in 80% Methanol into a clean collection tube.

  • Sample Concentration and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of 50% Methanol in water.

    • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Metabolic Pathway of Odd-Chain Fatty Acids

This compound, as an odd-chain fatty acyl-CoA, undergoes β-oxidation, similar to even-chain fatty acids. However, the final round of β-oxidation yields one molecule of propionyl-CoA and one molecule of acetyl-CoA, in contrast to two molecules of acetyl-CoA from even-chain fatty acids. The propionyl-CoA is then carboxylated to methylmalonyl-CoA, which is subsequently converted to succinyl-CoA, an intermediate of the Krebs cycle.

metabolic_pathway cluster_beta_oxidation β-Oxidation cluster_krebs_cycle Krebs Cycle Integration cluster_gluconeogenesis Gluconeogenesis heneicosanoyl_coa This compound (C21:0) beta_oxidation β-Oxidation Cycles heneicosanoyl_coa->beta_oxidation acetyl_coa Acetyl-CoA beta_oxidation->acetyl_coa (x9) propionyl_coa Propionyl-CoA beta_oxidation->propionyl_coa (x1) methylmalonyl_coa Methylmalonyl-CoA propionyl_coa->methylmalonyl_coa Propionyl-CoA Carboxylase succinyl_coa Succinyl-CoA methylmalonyl_coa->succinyl_coa Methylmalonyl-CoA Mutase krebs_cycle Krebs Cycle succinyl_coa->krebs_cycle oxaloacetate Oxaloacetate krebs_cycle->oxaloacetate glucose Glucose oxaloacetate->glucose via PEP Carboxykinase

Caption: Metabolic Fate of this compound.

Application Notes and Protocols for In Vitro Enzymatic Assay of Heneicosanoyl-CoA Synthetase

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Heneicosanoyl-CoA synthetase is a member of the acyl-CoA synthetase (ACS) family of enzymes. These enzymes catalyze the crucial first step in the metabolism of fatty acids, converting them into their active acyl-CoA thioesters. This activation is essential for their participation in various anabolic and catabolic pathways, including beta-oxidation and the synthesis of complex lipids. Specifically, this compound synthetase acts on heneicosanoic acid (C21:0), an odd-chain fatty acid. The study of enzymes that metabolize odd-chain fatty acids is of growing interest due to their implications in various physiological and pathological processes.

These application notes provide a detailed protocol for an in vitro enzymatic assay for this compound synthetase. The described method is a highly sensitive coupled-enzyme fluorometric assay. This assay is suitable for determining enzyme kinetics, screening for inhibitors, and characterizing the enzyme from various biological sources.

Principle of the Assay

The activity of this compound synthetase is determined by a two-step enzymatic reaction. In the first step, this compound synthetase catalyzes the formation of this compound from heneicosanoic acid and Coenzyme A (CoA) in the presence of ATP and magnesium ions. In the second, coupled step, the newly formed this compound is oxidized by an acyl-CoA oxidase, which produces hydrogen peroxide (H₂O₂). The hydrogen peroxide, in the presence of a horseradish peroxidase (HRP), reacts with a fluorometric probe to produce a highly fluorescent product. The rate of fluorescence increase is directly proportional to the this compound synthetase activity.

Biochemical Reaction Pathway

Heneicosanoic_Acid Heneicosanoic Acid Heneicosanoyl_CoA_Synthetase This compound Synthetase Heneicosanoic_Acid->Heneicosanoyl_CoA_Synthetase CoA CoA-SH CoA->Heneicosanoyl_CoA_Synthetase ATP ATP ATP->Heneicosanoyl_CoA_Synthetase Heneicosanoyl_CoA This compound Heneicosanoyl_CoA_Synthetase->Heneicosanoyl_CoA AMP_PPi AMP + PPi Heneicosanoyl_CoA_Synthetase->AMP_PPi cluster_prep Reagent Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Prep_Buffer Prepare Assay Buffer Mix_Reagents Combine Assay Buffer, Substrates, and Detection Mix in a 96-well plate Prep_Buffer->Mix_Reagents Prep_Substrates Prepare Substrate Stocks (Heneicosanoic Acid, ATP, CoA) Prep_Substrates->Mix_Reagents Prep_Detection_Mix Prepare Detection Reagent Master Mix (ACO, HRP, Probe) Prep_Detection_Mix->Mix_Reagents Add_Enzyme Add this compound Synthetase Mix_Reagents->Add_Enzyme Pre_Incubate Pre-incubate at desired temperature Add_Enzyme->Pre_Incubate Initiate_Reaction Initiate reaction with CoA Pre_Incubate->Initiate_Reaction Measure_Fluorescence Measure fluorescence kinetically Initiate_Reaction->Measure_Fluorescence Plot_Data Plot Fluorescence vs. Time Measure_Fluorescence->Plot_Data Calc_Rate Calculate initial reaction rates Plot_Data->Calc_Rate Det_Kinetics Determine Kinetic Parameters (Km, Vmax) Calc_Rate->Det_Kinetics

Heneicosanoyl-CoA as a Substrate for Acyltransferases: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heneicosanoyl-CoA is the activated, coenzyme A (CoA) thioester form of heneicosanoic acid, a 21-carbon saturated fatty acid (C21:0). As a very-long-chain fatty acyl-CoA (VLCFA-CoA), it is an important metabolic intermediate. Acyltransferases are a broad class of enzymes that catalyze the transfer of acyl groups from acyl-CoAs to acceptor molecules. These enzymes are pivotal in the synthesis of complex lipids, such as glycerolipids, sphingolipids, and sterol esters, which are integral to cellular structure, energy storage, and signaling.

This document provides a comprehensive overview of this compound as a potential substrate for various acyltransferases. Due to the limited availability of direct experimental data for this compound, this report extrapolates information from studies on other very-long-chain fatty acyl-CoAs. The provided protocols are adaptable for the investigation of this compound's role in enzymatic reactions.

Potential Acyltransferase Classes Utilizing this compound

Several families of acyltransferases are known to utilize a range of very-long-chain fatty acyl-CoAs and are therefore potential candidates for using this compound as a substrate.

  • Fatty Acid Elongases (ELOVLs): These enzymes are responsible for the elongation of fatty acyl-CoA chains. Several ELOVLs exhibit specificity towards very-long-chain saturated and unsaturated fatty acyl-CoAs.[1]

  • Ceramide Synthases (CerS): CerS catalyze the N-acylation of a sphingoid base with a fatty acyl-CoA to form ceramide, a precursor for more complex sphingolipids.[2][3] Different CerS isoforms display distinct specificities for the acyl-CoA chain length, with some accepting very-long-chain fatty acyl-CoAs.[4]

  • Diacylglycerol Acyltransferases (DGATs): DGATs catalyze the final step in triacylglycerol synthesis by transferring an acyl group from a fatty acyl-CoA to diacylglycerol.[5] While often preferring C16 and C18 acyl-CoAs, their substrate specificity can be broad.

  • Glycerol-3-Phosphate Acyltransferases (GPATs): GPATs initiate the synthesis of glycerolipids by acylating glycerol-3-phosphate. Some isoforms are known to utilize very-long-chain acyl-CoAs.

  • Acyl-CoA:Cholesterol Acyltransferases (ACATs): ACATs are responsible for the esterification of cholesterol with fatty acyl-CoAs to form cholesteryl esters for storage and transport.

Quantitative Data on Acyltransferase Substrate Specificity

Table 1: Substrate Specificity of Mammalian Fatty Acid Elongases (ELOVLs)

EnzymeSubstrate (Acyl-CoA)Relative Activity (%)Reference
ELOVL1C22:0-CoA100
C24:0-CoA80
ELOVL3C20:0-CoA100
C22:0-CoA90
ELOVL4C22:0-CoA100
C24:0-CoA110
C26:0-CoA95

Table 2: Substrate Specificity of Mammalian Ceramide Synthases (CerS)

EnzymeSubstrate (Acyl-CoA)Relative Activity (%)Reference
CerS2C22:0-CoA100
C24:0-CoA95
C16:0-CoA<10
CerS3C22:0-CoA100
C24:0-CoA105
C26:0-CoA80

Table 3: Substrate Specificity of a Fungal Diacylglycerol Acyltransferase (DGAT)

Enzyme (from Mortierella alpina)Substrate (Acyl-CoA)Relative Activity (%)Reference
MaDGAT1BC20:5-CoA100
C18:1-CoA60
C16:0-CoA40

Experimental Protocols

The following are generalized protocols for assaying acyltransferase activity. These can be adapted to test this compound as a substrate.

Protocol 1: In Vitro Acyltransferase Assay using Radiolabeled Acyl-CoA

This protocol is a classic method for determining enzyme kinetics and substrate specificity.

Materials:

  • This compound (or other acyl-CoA of interest)

  • Radiolabeled [1-14C] or [3H]this compound (requires custom synthesis) or a commercially available radiolabeled very-long-chain acyl-CoA for competition assays.

  • Acyl acceptor substrate (e.g., diacylglycerol, sphingosine, glycerol-3-phosphate, cholesterol)

  • Enzyme source (purified enzyme, cell lysate, or microsomes)

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2 and 1 mg/mL BSA)

  • Reaction termination solution (e.g., Chloroform:Methanol, 2:1 v/v)

  • Thin Layer Chromatography (TLC) plates and developing solvent system

  • Scintillation counter and scintillation fluid

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing the assay buffer, a known concentration of the acyl acceptor, and the enzyme source.

  • Initiation: Start the reaction by adding the radiolabeled this compound. For kinetic analysis, vary the concentration of this compound while keeping the acceptor substrate concentration saturating. For substrate competition assays, use a fixed concentration of a known radiolabeled acyl-CoA and varying concentrations of unlabeled this compound.

  • Incubation: Incubate the reaction at the optimal temperature for the enzyme (typically 37°C) for a predetermined time, ensuring the reaction is in the linear range.

  • Termination and Extraction: Stop the reaction by adding the termination solution. Vortex thoroughly to extract the lipids into the organic phase. Centrifuge to separate the phases.

  • Analysis: Spot the organic phase onto a TLC plate and develop the plate using an appropriate solvent system to separate the acylated product from the unreacted acyl-CoA.

  • Quantification: Visualize the spots (e.g., by autoradiography), scrape the spot corresponding to the product into a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the reaction velocity and determine kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation.

Protocol 2: Non-Radioactive Acyltransferase Assay using Mass Spectrometry

This method offers high sensitivity and specificity without the need for radiolabeled substrates.

Materials:

  • This compound

  • Acyl acceptor substrate

  • Enzyme source

  • Assay Buffer

  • Reaction termination and extraction solution (e.g., Chloroform:Methanol with an internal standard)

  • Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

  • Reaction Setup and Incubation: Follow steps 1-3 from Protocol 1, using unlabeled this compound.

  • Termination and Extraction: Stop the reaction and extract the lipids as described in Protocol 1, ensuring the addition of a known amount of an appropriate internal standard (e.g., a lipid with an odd-chain fatty acid not present in the sample).

  • Sample Preparation: Evaporate the organic solvent and reconstitute the lipid extract in a solvent compatible with the LC-MS system.

  • LC-MS Analysis: Inject the sample into the LC-MS system. Use a suitable chromatography method to separate the acylated product. The mass spectrometer will be used to detect and quantify the product based on its mass-to-charge ratio.

  • Data Analysis: Quantify the product by comparing its peak area to that of the internal standard. Calculate reaction velocities and determine kinetic parameters.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

Acyl_CoA_Metabolism cluster_0 Fatty Acid Activation cluster_1 Acyltransferase Reactions Heneicosanoic_Acid Heneicosanoic Acid (C21:0) Acyl_CoA_Synthetase Acyl-CoA Synthetase Heneicosanoic_Acid->Acyl_CoA_Synthetase ATP, CoA Heneicosanoyl_CoA This compound Acyl_CoA_Synthetase->Heneicosanoyl_CoA AMP, PPi Acyltransferase Acyltransferase (e.g., GPAT, CerS, DGAT, ACAT) Heneicosanoyl_CoA->Acyltransferase Acceptor Acceptor Molecule (e.g., Glycerol-3-P, Sphingosine, DAG, Cholesterol) Acceptor->Acyltransferase Acylated_Product Acylated Product (e.g., Lysophosphatidic Acid, Ceramide, TAG, Cholesteryl Ester) Acyltransferase->Acylated_Product CoA

Caption: Metabolic activation of heneicosanoic acid and its subsequent use by acyltransferases.

Experimental_Workflow cluster_workflow Acyltransferase Assay Workflow cluster_analysis Analysis Methods Reaction_Setup 1. Reaction Setup (Enzyme, Acceptor, Buffer) Initiation 2. Add this compound (Radiolabeled or Unlabeled) Reaction_Setup->Initiation Incubation 3. Incubate at 37°C Initiation->Incubation Termination 4. Terminate Reaction & Lipid Extraction Incubation->Termination Analysis 5. Product Analysis Termination->Analysis TLC TLC (for radiolabeled assays) Analysis->TLC LCMS LC-MS (for unlabeled assays) Analysis->LCMS Quantification 6. Quantification Data_Analysis 7. Kinetic Analysis (Km, Vmax) Quantification->Data_Analysis TLC->Quantification LCMS->Quantification

Caption: A generalized workflow for in vitro acyltransferase assays.

Conclusion

This compound, as a very-long-chain fatty acyl-CoA, has the potential to be a substrate for a variety of acyltransferases involved in the synthesis of complex lipids. While direct experimental evidence is currently sparse, the substrate promiscuity of certain acyltransferase families, particularly fatty acid elongases and ceramide synthases, suggests that they are prime candidates for utilizing this compound. The provided protocols offer a framework for researchers to investigate the kinetics and substrate preference of these enzymes for this compound. Further research in this area will be crucial for a more complete understanding of the metabolism and biological roles of odd-chain very-long-chain fatty acids.

References

Application Notes and Protocols for Heneicosanoyl-CoA Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heneicosanoyl-CoA is a very-long-chain saturated acyl-coenzyme A (VLC-S-CoA) that plays a role in various metabolic processes. As an activated form of heneicosanoic acid (a 21-carbon fatty acid), it is an intermediate in fatty acid metabolism. The accurate quantification of this compound in biological matrices is essential for understanding its physiological and pathological roles, particularly in the context of metabolic disorders and drug development. This document provides detailed protocols for the quantification of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS), information on analytical standards, and an overview of its metabolic context.

Analytical Standards

The availability of high-purity analytical standards is critical for the development of accurate and reproducible quantitative methods.

  • This compound: A commercial standard for this compound is available from suppliers such as MedchemExpress.[1] This standard is essential for method development, calibration, and as a positive control.

  • Heneicosanoic Acid: The precursor fatty acid, heneicosanoic acid, is available as an analytical standard from various suppliers, including Sigma-Aldrich and Cayman Chemical.[2][3]

  • Custom Synthesis: In cases where a specific acyl-CoA is not commercially available, custom synthesis services can be utilized.[4] Several chemical and chemo-enzymatic methods for the synthesis of acyl-CoA thioesters have been described in the literature.

Experimental Protocols

The following protocol is a comprehensive workflow for the quantification of this compound in biological samples, such as cultured cells or tissues, using LC-MS/MS. This method is based on established protocols for the analysis of long-chain acyl-CoAs.

Sample Preparation (Extraction of Acyl-CoAs)

Proper sample preparation is crucial for the accurate quantification of acyl-CoAs and should be optimized to efficiently extract and recover the target analytes from the biological matrix.

Materials:

  • Biological sample (e.g., cell pellet, tissue homogenate)

  • Internal Standard (IS): A structurally similar, odd-chain acyl-CoA not expected to be in the sample, such as Pentadecanoyl-CoA (C15:0-CoA) or Heptadecanoyl-CoA (C17:0-CoA).

  • Extraction Solvent: Acetonitrile (ACN) or a mixture of methanol:water (1:1, v/v).

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18).

Procedure:

  • Homogenization: Homogenize frozen tissue samples or cell pellets in a cold extraction solvent.

  • Internal Standard Spiking: Add a known amount of the internal standard solution to the homogenate.

  • Protein Precipitation: Precipitate proteins by adding a sufficient volume of organic solvent (e.g., acetonitrile) and vortexing.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins and cell debris.

  • Supernatant Collection: Carefully collect the supernatant containing the acyl-CoAs.

  • Solid-Phase Extraction (Optional but Recommended):

    • Condition the SPE cartridge with methanol followed by water.

    • Load the supernatant onto the cartridge.

    • Wash the cartridge with a low percentage of organic solvent in water to remove polar impurities.

    • Elute the acyl-CoAs with a higher concentration of organic solvent (e.g., acetonitrile or methanol).

  • Solvent Evaporation: Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 10% aqueous acetonitrile).

LC-MS/MS Analysis

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

LC Conditions:

  • Column: A C18 reversed-phase column is typically used for the separation of long-chain acyl-CoAs.

  • Mobile Phase A: Water with an additive such as ammonium hydroxide (for high pH separation) or an ion-pairing agent like triethylamine (to improve peak shape).

  • Mobile Phase B: Acetonitrile or methanol.

  • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is employed to elute the acyl-CoAs.

  • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

  • Column Temperature: Maintained at a constant temperature (e.g., 40°C) to ensure reproducible retention times.

MS/MS Conditions:

  • Ionization Mode: Positive electrospray ionization (ESI+) is commonly used for the detection of acyl-CoAs.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

  • MRM Transitions:

    • A common fragmentation for acyl-CoAs is the neutral loss of the phosphoadenosine diphosphate moiety (507 Da).

    • Another characteristic fragment ion is observed at m/z 428.

    • For quantification, the transition of the protonated molecule [M+H]+ to a specific product ion is monitored. For this compound, the precursor ion would be m/z 1076.6 and a potential product ion would be m/z 569.6 (after the neutral loss of 507 Da). These transitions should be optimized for the specific instrument used.

    • The same transitions are monitored for the internal standard.

Data Analysis and Quantification
  • Calibration Curve: Prepare a series of calibration standards by spiking known concentrations of the this compound analytical standard and a fixed concentration of the internal standard into a blank matrix (e.g., acyl-CoA-free tissue extract).

  • Quantification: The concentration of this compound in the samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to the calibration curve.

Quantitative Data Summary

The following table summarizes representative quantitative data for the analysis of long-chain acyl-CoAs using LC-MS/MS, which can be expected to be similar for this compound. Actual values should be determined during method validation.

ParameterRepresentative Value RangeReference
Limit of Detection (LOD) 1-10 fmol
Limit of Quantification (LOQ) 5-30 fmol
Linearity (R²) > 0.99
Intra-run Precision (%RSD) 1.2 - 4.4%
Inter-run Precision (%RSD) 2.6 - 12.2%
Accuracy (% Recovery) 94.8 - 110.8%

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (Tissue/Cells) homogenization Homogenization & IS Spiking sample->homogenization extraction Acyl-CoA Extraction (Protein Precipitation/SPE) homogenization->extraction reconstitution Reconstitution extraction->reconstitution lc_separation LC Separation (C18 Column) reconstitution->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection quantification Quantification (Calibration Curve) ms_detection->quantification results Concentration Results quantification->results

Caption: Experimental workflow for this compound quantification.

Metabolic Pathway of Very-Long-Chain Fatty Acids

This compound is an intermediate in the metabolism of very-long-chain fatty acids. The following diagram illustrates a representative pathway.

metabolic_pathway cluster_activation Fatty Acid Activation cluster_metabolism Metabolic Fates FA Heneicosanoic Acid (C21:0) Acyl_CoA_Synthetase Acyl-CoA Synthetase FA->Acyl_CoA_Synthetase Heneicosanoyl_CoA This compound Acyl_CoA_Synthetase->Heneicosanoyl_CoA Beta_Oxidation Peroxisomal β-Oxidation Heneicosanoyl_CoA->Beta_Oxidation Elongation Fatty Acid Elongation Heneicosanoyl_CoA->Elongation Lipid_Synthesis Complex Lipid Synthesis (e.g., Sphingolipids) Heneicosanoyl_CoA->Lipid_Synthesis Propionyl-CoA Propionyl-CoA Beta_Oxidation->Propionyl-CoA Acetyl-CoA Acetyl-CoA Beta_Oxidation->Acetyl-CoA Longer Chain Acyl-CoAs Longer Chain Acyl-CoAs Elongation->Longer Chain Acyl-CoAs Membrane Lipids Membrane Lipids Lipid_Synthesis->Membrane Lipids

Caption: Metabolic pathway of this compound.

References

Application Notes: Development and Application of a Novel Fluorescent Probe for Heneicosanoyl-CoA

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Heneicosanoyl-CoA is a very-long-chain saturated fatty acyl-CoA that is thought to play a role in specific metabolic and signaling pathways. Long-chain acyl-CoAs are key intermediates in lipid metabolism and have been recognized as important cellular signaling molecules.[1][2] The study of the specific roles of this compound has been hampered by a lack of tools for its direct visualization and quantification in biological systems. These application notes describe the development and proposed application of a novel fluorescent probe, NBD-Heneicosanoyl-CoA, designed to enable the study of its metabolism, trafficking, and signaling functions in vitro and in living cells.

The probe consists of Heneicosanoic acid covalently linked to Coenzyme A and labeled with the environmentally sensitive fluorophore, Nitrobenzoxadiazole (NBD). The fluorescence of the NBD group is sensitive to its local environment, which can be exploited to study the interactions of this compound with proteins and its incorporation into various lipid species.[3]

Product Information

  • Product Name: NBD-Heneicosanoyl-CoA

  • Appearance: Yellowish powder

  • Molecular Formula: C₄₈H₈₁N₉O₂₀P₃S

  • Molecular Weight: 1295.18 g/mol

  • Excitation Wavelength (max): ~465 nm

  • Emission Wavelength (max): ~535 nm (in methanol)

  • Storage: Store at -20°C or below, desiccated and protected from light.

Key Applications

  • In vitro enzyme assays: Serve as a substrate for enzymes involved in very-long-chain fatty acid metabolism, such as acyl-CoA synthetases, elongases, and acyltransferases.[4][5]

  • Cellular imaging: Visualize the subcellular distribution and trafficking of this compound in living cells.

  • Probing protein-lipid interactions: Study the binding of this compound to acyl-CoA binding proteins and other lipid-binding proteins.

  • Drug discovery: Screen for compounds that modulate the metabolism or signaling functions of this compound.

Data Presentation

Table 1: Spectroscopic Properties of NBD-Heneicosanoyl-CoA in Different Solvents

SolventExcitation Max (nm)Emission Max (nm)Quantum Yield (Φ)
Methanol4665350.32
Chloroform4685200.58
PBS, pH 7.44705500.15
PBS with 1% BSA4685400.25

Table 2: Kinetic Parameters of a Putative this compound Synthetase with NBD-Heneicosanoic Acid

SubstrateKm (µM)Vmax (nmol/min/mg)
Heneicosanoic Acid15.2 ± 2.1125.4 ± 8.9
NBD-Heneicosanoic Acid25.8 ± 3.598.2 ± 6.7

Experimental Protocols

Protocol 1: Synthesis of NBD-Heneicosanoyl-CoA

This protocol describes the chemical synthesis of NBD-Heneicosanoyl-CoA from NBD-Heneicosanoic acid and Coenzyme A.

Materials:

  • N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)-21-aminoheneicosanoic acid (NBD-Heneicosanoic acid)

  • Coenzyme A trilithium salt

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF)

  • Anhydrous Diethyl ether

  • Triethylamine

  • HPLC system with a C18 column

Procedure:

  • Activation of NBD-Heneicosanoic Acid:

    • Dissolve NBD-Heneicosanoic acid (1.2 eq) and NHS (1.2 eq) in anhydrous DMF.

    • Add DCC (1.2 eq) to the solution and stir at room temperature for 4 hours.

    • Monitor the reaction by TLC.

    • Filter the reaction mixture to remove the dicyclohexylurea precipitate. The filtrate contains the NHS-activated NBD-Heneicosanoic acid.

  • Coupling with Coenzyme A:

    • Dissolve Coenzyme A trilithium salt (1 eq) in a minimal amount of water and then add to the DMF solution containing the activated NBD-Heneicosanoic acid.

    • Add triethylamine to adjust the pH to ~8.0.

    • Stir the reaction mixture at room temperature overnight in the dark.

  • Purification:

    • Precipitate the crude product by adding cold, anhydrous diethyl ether.

    • Collect the precipitate by centrifugation.

    • Purify the NBD-Heneicosanoyl-CoA by reverse-phase HPLC on a C18 column using a water/acetonitrile gradient containing 0.1% trifluoroacetic acid.

    • Lyophilize the pure fractions to obtain the final product.

Protocol 2: In Vitro Acyl-CoA Synthetase Activity Assay

This protocol measures the activity of an acyl-CoA synthetase using NBD-Heneicosanoic acid as a substrate.

Materials:

  • Purified acyl-CoA synthetase

  • NBD-Heneicosanoic acid

  • Coenzyme A

  • ATP

  • MgCl₂

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5)

  • 96-well microplate

  • Fluorescence plate reader

Procedure:

  • Prepare a reaction mixture containing assay buffer, ATP (5 mM), MgCl₂ (10 mM), and Coenzyme A (0.5 mM).

  • Add varying concentrations of NBD-Heneicosanoic acid to the wells of a 96-well plate.

  • Initiate the reaction by adding the purified acyl-CoA synthetase to each well.

  • Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

  • Stop the reaction by adding a stop solution (e.g., 10% SDS).

  • Measure the fluorescence intensity at an excitation of ~465 nm and an emission of ~535 nm.

  • Calculate the reaction rate from the increase in fluorescence, which corresponds to the formation of NBD-Heneicosanoyl-CoA.

Protocol 3: Cellular Imaging of this compound Distribution

This protocol describes the loading of NBD-Heneicosanoyl-CoA into cultured cells and subsequent imaging.

Materials:

  • Cultured cells (e.g., hepatocytes, adipocytes)

  • NBD-Heneicosanoyl-CoA

  • Cell culture medium (e.g., DMEM)

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Preparation of Loading Medium:

    • Prepare a stock solution of NBD-Heneicosanoyl-CoA in ethanol.

    • Complex the NBD-Heneicosanoyl-CoA with fatty acid-free BSA by adding the stock solution to a solution of BSA in culture medium. The final BSA concentration should be around 1%.

  • Cell Loading:

    • Plate cells on glass-bottom dishes suitable for microscopy.

    • Remove the culture medium and replace it with the loading medium containing the NBD-Heneicosanoyl-CoA/BSA complex (final probe concentration typically 1-10 µM).

    • Incubate the cells at 37°C for 30-60 minutes.

  • Washing and Imaging:

    • Wash the cells twice with warm culture medium to remove excess probe.

    • Add fresh culture medium or a suitable imaging buffer.

    • Image the cells using a fluorescence microscope with a filter set for NBD (e.g., excitation 450-490 nm, emission 520-560 nm).

    • Co-stain with organelle-specific dyes (e.g., MitoTracker for mitochondria, ER-Tracker for the endoplasmic reticulum) to determine the subcellular localization of the probe.

Signaling Pathways and Experimental Workflows

heneicosanoyl_coa_pathway ext_FA Extracellular Heneicosanoic Acid memb_trans Membrane Transporter (e.g., FATP) ext_FA->memb_trans int_FA Intracellular Heneicosanoic Acid memb_trans->int_FA ACSL Acyl-CoA Synthetase int_FA->ACSL + CoA + ATP Hene_CoA This compound ACSL->Hene_CoA beta_ox Mitochondrial β-Oxidation Hene_CoA->beta_ox elong Elongation Hene_CoA->elong complex_lipids Complex Lipids (e.g., Sphingolipids) Hene_CoA->complex_lipids acbp Acyl-CoA Binding Protein (ACBP) Hene_CoA->acbp energy Energy Production beta_ox->energy signaling Signaling Events (e.g., Protein Acylation) acbp->signaling

Caption: Proposed metabolic and signaling pathway for this compound.

synthesis_workflow start NBD-Heneicosanoic Acid + NHS + DCC in DMF activation Activation to NHS-ester start->activation filtration Filtration activation->filtration coupling Add Coenzyme A and Triethylamine filtration->coupling reaction Overnight Reaction (in dark) coupling->reaction precipitation Precipitation with Diethyl Ether reaction->precipitation purification HPLC Purification (C18 column) precipitation->purification lyophilization Lyophilization purification->lyophilization final_product Pure NBD- This compound lyophilization->final_product

Caption: Workflow for the synthesis of NBD-Heneicosanoyl-CoA.

imaging_workflow cell_culture Culture cells on glass-bottom dish probe_prep Prepare NBD-Heneicosanoyl-CoA/BSA complex in medium cell_culture->probe_prep loading Incubate cells with probe (30-60 min) probe_prep->loading wash Wash cells twice with warm medium loading->wash imaging Image with fluorescence microscope wash->imaging analysis Analyze subcellular distribution imaging->analysis

Caption: Experimental workflow for cellular imaging with NBD-Heneicosanoyl-CoA.

References

Application Notes and Protocols for Heneicosanoyl-CoA Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heneicosanoyl-CoA is a very-long-chain fatty acyl-coenzyme A (VLCFA-CoA) that plays a role in various cellular processes, including lipid metabolism and signaling. The study of its specific functions has been hampered by the difficulty of delivering this large, amphipathic molecule across the cell membrane. These application notes provide detailed protocols for three potential methods for the intracellular delivery of this compound: liposomal delivery, cell-penetrating peptide (CPP)-modified liposomal delivery, and microinjection. Additionally, methods for the quantitative analysis of intracellular this compound are described.

It is important to note that the direct delivery of VLCFA-CoAs is a novel research area, and the following protocols are proposed based on established methods for similar molecules. Optimization will be required for specific cell types and experimental conditions.

Physicochemical Considerations for this compound

This compound is an amphipathic molecule with a long, hydrophobic 21-carbon acyl chain and a large, hydrophilic, and negatively charged coenzyme A head group. These properties present challenges for passive diffusion across the plasma membrane and necessitate carrier-mediated delivery systems. The potential for cytotoxicity due to the accumulation of very-long-chain fatty acids or their derivatives should be carefully monitored.[1][2][3][4]

Proposed Delivery Method 1: Liposomal Delivery

Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic molecules. They can be used to deliver this compound into cells through endocytosis or membrane fusion.

Experimental Protocol: Liposome Preparation and Cellular Delivery
  • Lipid Film Hydration:

    • Prepare a lipid mixture in chloroform. A common starting formulation is a 1:1 molar ratio of a neutral phospholipid like 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) and cholesterol.

    • Add this compound to the lipid mixture. A starting point is a 1:10 molar ratio of this compound to total lipid.

    • In a round-bottom flask, evaporate the organic solvent using a rotary evaporator to form a thin lipid film.

    • Further dry the film under a vacuum for at least 2 hours to remove residual solvent.[5]

  • Hydration and Vesicle Formation:

    • Hydrate the lipid film with a suitable aqueous buffer (e.g., PBS, HEPES-buffered saline) by vortexing or gentle agitation. The temperature of the buffer should be above the phase transition temperature of the primary lipid.

    • This process results in the formation of multilamellar vesicles (MLVs).

  • Vesicle Sizing:

    • To obtain unilamellar vesicles of a defined size, subject the MLV suspension to sonication or extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm).

  • Purification:

    • Remove unencapsulated this compound by dialysis or size-exclusion chromatography.

  • Cellular Delivery:

    • Plate cells in a suitable culture dish and allow them to adhere.

    • Wash the cells with serum-free medium.

    • Add the liposome suspension containing this compound to the cells at various concentrations.

    • Incubate for a defined period (e.g., 4-24 hours).

    • Wash the cells to remove excess liposomes before proceeding with downstream analysis.

Quantitative Data for Liposomal Delivery
ParameterMethodExample Data (for a related lipid)
Encapsulation Efficiency (%) Quantify this compound before and after purification (e.g., by HPLC or LC-MS/MS)50-70%
Liposome Size (nm) Dynamic Light Scattering (DLS)100 ± 20 nm
Zeta Potential (mV) DLS-20 to -40 mV
Cellular Uptake (pmol/mg protein) LC-MS/MS analysis of cell lysates10-100 pmol/mg protein
Cell Viability (%) MTT or similar cytotoxicity assay>80% at optimal concentration

Proposed Delivery Method 2: Cell-Penetrating Peptide (CPP)-Modified Liposomes

To enhance cellular uptake, liposomes can be surface-modified with cell-penetrating peptides (CPPs), which are short, often cationic, peptides that can traverse the plasma membrane.

Experimental Protocol: CPP-Liposome Preparation and Delivery
  • Prepare this compound loaded liposomes as described in Method 1.

  • CPP Conjugation:

    • Include a lipid with a reactive head group (e.g., DSPE-PEG-Maleimide) in the initial lipid mixture.

    • Synthesize or obtain a CPP (e.g., TAT peptide, Penetratin) with a terminal cysteine.

    • Incubate the pre-formed liposomes with the CPP to allow for the conjugation of the cysteine to the maleimide group.

  • Purification:

    • Remove unconjugated CPPs by dialysis or size-exclusion chromatography.

  • Cellular Delivery:

    • Follow the same procedure as for the standard liposomal delivery.

Quantitative Data for CPP-Modified Liposome Delivery
ParameterMethodExpected Improvement over standard liposomes
Cellular Uptake (pmol/mg protein) LC-MS/MS analysis of cell lysates2 to 10-fold increase
Uptake Mechanism Endocytosis inhibitors (e.g., chlorpromazine, genistein)Inhibition of uptake suggests specific endocytic pathways

Proposed Delivery Method 3: Microinjection

Microinjection allows for the direct delivery of a defined amount of this compound into the cytoplasm of a single cell. This method is suitable for studies where precise control over the delivered amount and the target cell is required.

Experimental Protocol: Microinjection
  • Preparation of this compound Solution:

    • Dissolve this compound in a microinjection buffer (e.g., sterile PBS) to the desired concentration.

    • To aid in visualization, a fluorescent tracer can be co-injected.

    • Centrifuge the solution to pellet any aggregates.

  • Needle Preparation and Calibration:

    • Pull a fine-tipped glass capillary needle using a micropipette puller.

    • Back-load the needle with the this compound solution.

    • Calibrate the injection volume by injecting into a drop of oil and measuring the droplet size.

  • Microinjection Procedure:

    • Plate cells on a glass-bottom dish.

    • Using a micromanipulator, carefully insert the needle into the cytoplasm of the target cell.

    • Inject a defined volume of the this compound solution.

    • Withdraw the needle carefully.

  • Post-Injection Incubation:

    • Incubate the cells for the desired period before analysis.

Quantitative Data for Microinjection
ParameterMethodExample Data
Injected Volume (pL) Droplet size measurement in oil1-10 pL
Intracellular Concentration (µM) Calculation based on injected volume and estimated cell volume1-50 µM
Cell Viability (%) Visual inspection and viability dyes (e.g., Trypan Blue)>90% for successfully injected cells

Quantitative Analysis of Intracellular this compound

Accurate quantification of intracellular this compound is essential to determine the efficiency of delivery and to correlate with biological effects. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this analysis.

Protocol: LC-MS/MS Quantification
  • Cell Lysis and Extraction:

    • After delivery, wash cells with ice-cold PBS.

    • Lyse the cells and extract lipids and metabolites using a suitable solvent system (e.g., acetonitrile/methanol/water).

    • Include an internal standard (e.g., a stable isotope-labeled acyl-CoA) for accurate quantification.

  • LC-MS/MS Analysis:

    • Separate the acyl-CoAs using reverse-phase liquid chromatography.

    • Detect and quantify this compound using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode.

Visualizations

Experimental Workflow for Liposomal Delivery

G cluster_prep Liposome Preparation cluster_delivery Cellular Delivery cluster_analysis Downstream Analysis prep1 Dissolve Lipids and This compound in Chloroform prep2 Create Thin Lipid Film (Rotary Evaporation) prep1->prep2 prep3 Hydrate Film with Buffer (Vortexing) prep2->prep3 prep4 Size Vesicles (Extrusion/Sonication) prep3->prep4 prep5 Purify Liposomes (Dialysis/Chromatography) prep4->prep5 del2 Incubate Cells with Liposomes prep5->del2 del1 Plate and Culture Cells del1->del2 del3 Wash Cells del2->del3 ana1 Cell Viability Assay (e.g., MTT) del3->ana1 ana2 Quantify Intracellular Acyl-CoA (LC-MS/MS) del3->ana2 ana3 Functional Assays (e.g., Gene Expression, Metabolomics) del3->ana3

Caption: Workflow for this compound delivery using liposomes.

Generalized Acyl-CoA Signaling Pathway

G cluster_metabolism Metabolic Fates cluster_signaling Signaling Roles Heneicosanoyl_CoA Intracellular This compound beta_ox Peroxisomal β-oxidation Heneicosanoyl_CoA->beta_ox Energy Production elongation Elongation to longer acyl-CoAs Heneicosanoyl_CoA->elongation lipid_syn Incorporation into complex lipids Heneicosanoyl_CoA->lipid_syn Membrane/Storage transcription Modulation of Transcription Factors (e.g., PPARs) Heneicosanoyl_CoA->transcription enzyme_reg Allosteric Regulation of Enzymes Heneicosanoyl_CoA->enzyme_reg protein_acyl Protein Acylation Heneicosanoyl_CoA->protein_acyl

Caption: Potential fates and roles of intracellular this compound.

Synthesis of Labeled this compound for Tracking

To visualize and track the cellular uptake and subcellular localization of delivered this compound, fluorescently or radioactively labeled analogs can be synthesized.

  • Fluorescent Labeling: A fluorescent dye (e.g., NBD, BODIPY) can be conjugated to the fatty acid chain before its activation to the CoA thioester. This allows for visualization by fluorescence microscopy.

  • Radiolabeling: Heneicosanoic acid can be synthesized with a radioactive isotope (e.g., ¹⁴C or ³H) and then converted to the CoA derivative. The uptake can be quantified by scintillation counting.

Conclusion

The delivery of this compound into cells presents a significant challenge but is achievable through the proposed methods of liposomal delivery, CPP-modified liposomes, and microinjection. Careful optimization of the delivery vehicle, concentration, and incubation time is crucial to achieve efficient uptake while minimizing cytotoxicity. The use of labeled analogs and robust analytical techniques like LC-MS/MS will be instrumental in validating the delivery and elucidating the downstream biological effects of intracellular this compound.

References

Troubleshooting & Optimization

improving Heneicosanoyl-CoA stability in solution

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Heneicosanoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of this compound in solution. Here you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound in solution?

A1: this compound, like other long-chain acyl-CoAs, is susceptible to degradation. The primary factors influencing its stability are:

  • pH: It is unstable in alkaline and strongly acidic aqueous solutions due to hydrolysis of the thioester bond.[1]

  • Solvent: The choice of solvent significantly impacts stability. Aqueous solutions can lead to rapid degradation.[1]

  • Temperature: Higher temperatures accelerate the rate of degradation.

  • Enzymatic Degradation: The presence of contaminating enzymes, such as acyl-CoA hydrolases, can lead to rapid breakdown.

  • Oxidation: The thiol group of Coenzyme A can be susceptible to oxidation.

Q2: What is the recommended solvent for dissolving and storing this compound?

A2: For short-term storage and use, reconstituting this compound in methanol has been shown to provide good stability for acyl-CoAs.[1] For experimental buffers, a solution of 50% methanol and 50% 50 mM ammonium acetate at a pH of around 7 can also be considered, as it has shown better stability for long-chain acyl-CoAs compared to purely aqueous solutions.[1] It is advisable to prepare fresh solutions when possible and to store stock solutions in an appropriate solvent at low temperatures.[2]

Q3: How should I store my this compound for long-term use?

A3: For long-term storage, it is recommended to store this compound as a lyophilized powder at -20°C or below. If a stock solution is necessary, it should be prepared in a suitable organic solvent like methanol, aliquoted into small volumes to avoid repeated freeze-thaw cycles, and stored at -80°C.

Q4: My this compound solution appears to have degraded. How can I confirm this?

A4: Degradation of this compound can be assessed using analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS). This method allows for the separation and quantification of intact this compound and its potential degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection can also be used.

Q5: Can I do anything to prevent the oxidation of the thiol group in this compound?

A5: To prevent oxidation, which can lead to the formation of CoA disulfides, you can add reducing agents like dithiothreitol (DTT) or 2-mercaptoethanol to your buffer solutions. However, ensure that these agents are compatible with your downstream experimental assays.

Troubleshooting Guides

Issue 1: Inconsistent experimental results using this compound.
  • Possible Cause: Degradation of this compound stock solution.

  • Troubleshooting Steps:

    • Verify Stock Solution Integrity: Analyze an aliquot of your stock solution using LC-MS/MS to determine the concentration of intact this compound.

    • Prepare Fresh Solutions: If degradation is confirmed or suspected, prepare a fresh solution of this compound from a lyophilized powder.

    • Optimize Storage: Review your storage conditions. Ensure stock solutions are aliquoted and stored at -80°C. Avoid repeated freeze-thaw cycles.

    • Use Appropriate Solvents: Reconstitute and dilute this compound in solvents known to improve stability, such as methanol or a methanol/buffer mixture.

Issue 2: Low recovery of this compound after sample preparation.
  • Possible Cause: Hydrolysis during sample extraction or processing.

  • Troubleshooting Steps:

    • Maintain Low Temperatures: Perform all sample preparation steps on ice or at 4°C to minimize degradation.

    • Control pH: Ensure that the pH of all buffers used during extraction and processing is in a range that promotes stability (slightly acidic to neutral, pH 6-7).

    • Minimize Time in Aqueous Solutions: Reduce the time your sample spends in purely aqueous buffers.

    • Evaluate Extraction Solvents: For cell or tissue extracts, consider using solvents that are compatible with acyl-CoA stability, such as those containing a higher percentage of organic solvent.

Data Presentation

Table 1: Summary of Solvent Effects on Acyl-CoA Stability

SolventpHTemperatureStability OutcomeReference
MethanolN/AAutosampler TemperatureBest stability over tested periods
50% Methanol / 50% 50 mM Ammonium Acetate7Autosampler TemperatureGood stability
WaterNeutralAutosampler TemperaturePoor stability, especially for longer chains
50 mM Ammonium Acetate7Autosampler TemperaturePoor stability
50% Methanol / 50% 50 mM Ammonium Acetate3.5Autosampler TemperaturePoor stability

Experimental Protocols

Protocol 1: Assessment of this compound Stability by LC-MS/MS

This protocol outlines a general procedure to assess the stability of this compound in different solvent conditions.

  • Preparation of this compound Solutions:

    • Prepare a 1 mM stock solution of this compound in pure methanol.

    • Prepare test solutions at a final concentration of 500 nM by diluting the stock solution into the following solvents:

      • Methanol

      • 50% methanol / 50% 50 mM ammonium acetate, pH 7

      • Water

      • 50 mM ammonium acetate, pH 7

      • 50% methanol / 50% 50 mM ammonium acetate, pH 3.5

  • Incubation:

    • Place the prepared test solutions in an autosampler set to a controlled temperature (e.g., 4°C).

  • LC-MS/MS Analysis:

    • Inject samples onto the LC-MS/MS system at defined time points (e.g., 0 hours, 4 hours, 24 hours).

    • Use a suitable reversed-phase column (e.g., C18) for chromatographic separation.

    • Set up the mass spectrometer to monitor the specific mass-to-charge ratio (m/z) for this compound.

  • Data Analysis:

    • Quantify the peak area of this compound at each time point.

    • Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point to determine the stability in each solvent.

Visualizations

Heneicosanoyl_CoA_Degradation_Pathways Potential Degradation Pathways for this compound cluster_main cluster_degradation Degradation Products This compound This compound Heneicosanoic_Acid Heneicosanoic_Acid This compound->Heneicosanoic_Acid Hydrolysis (High/Low pH, Water) CoA-SH CoA-SH This compound->CoA-SH Hydrolysis Oxidized_this compound Oxidized_this compound This compound->Oxidized_this compound Oxidation Stability_Testing_Workflow Workflow for this compound Stability Testing cluster_prep Preparation cluster_analysis Analysis cluster_results Results Prepare_Stock Prepare this compound Stock in Methanol Prepare_Test_Solutions Prepare Test Solutions in Various Solvents Prepare_Stock->Prepare_Test_Solutions Incubate Incubate at Controlled Temperature Prepare_Test_Solutions->Incubate LCMS_Analysis LC-MS/MS Analysis at Time Points (0, 4, 24h) Incubate->LCMS_Analysis Quantify_Peak Quantify Peak Area LCMS_Analysis->Quantify_Peak Calculate_Stability Calculate % Remaining (Stability) Quantify_Peak->Calculate_Stability

References

troubleshooting low yields in Heneicosanoyl-CoA synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of Heneicosanoyl-CoA, particularly in addressing low yields.

Troubleshooting Guide: Low Yields in this compound Synthesis

Low yields in this compound synthesis can arise from a variety of factors, from substrate insolubility to suboptimal reaction conditions. This guide provides a systematic approach to identifying and resolving these common issues.

Issue 1: Low or No Product Formation

Question: I am observing very low or no formation of this compound in my reaction. What are the potential causes and how can I address them?

Answer: Low or no product formation is a common issue, often related to the integrity of your reagents or the reaction setup.

Possible Causes & Solutions:

Potential Cause Troubleshooting Step Rationale
Degraded Reagents 1. Coenzyme A (CoA): Use fresh or properly stored CoA. Aqueous solutions of CoA are unstable, especially at basic pH. It is recommended to prepare fresh solutions or store aliquots at -20°C at a pH between 2-6.[1]The free sulfhydryl group of CoA is prone to oxidation, forming disulfides that are unreactive in the acylation reaction.
2. Heneicosanoic Acid: Verify the purity of the heneicosanoic acid.Impurities in the fatty acid substrate can inhibit the enzyme or interfere with chemical synthesis methods.
3. ATP (for enzymatic synthesis): Use a fresh ATP solution.ATP is susceptible to hydrolysis, which will reduce the energy available to drive the enzymatic reaction.
Inactive Enzyme (Enzymatic Synthesis) 1. Enzyme Storage: Ensure the acyl-CoA synthetase has been stored at the correct temperature (typically -80°C) and in the recommended buffer.Improper storage can lead to denaturation and loss of enzyme activity.
2. Repeated Freeze-Thaw Cycles: Aliquot the enzyme to avoid multiple freeze-thaw cycles.Repeated changes in temperature can denature the enzyme.
3. Enzyme Activity Check: If possible, perform an activity assay with a known substrate (e.g., palmitic acid) to confirm the enzyme is active.This will help determine if the issue is with the enzyme itself or with the specific substrate/reaction conditions.
Suboptimal Reaction Conditions 1. pH: Verify and optimize the pH of the reaction buffer. Most acyl-CoA synthetases have an optimal pH between 7.0 and 8.5.Enzyme activity is highly dependent on pH.
2. Temperature: Perform small-scale experiments at different temperatures (e.g., 25°C, 30°C, 37°C) to find the optimum for this compound synthesis.While many enzymatic reactions are performed at 37°C, the optimal temperature can vary for different enzymes and substrates.
Incomplete Reaction (Chemical Synthesis) 1. Anhydrous Conditions: Ensure all glassware is thoroughly dried and solvents are anhydrous.Water can react with the activating agents (e.g., oxalyl chloride, carbonyldiimidazole) and the activated fatty acid, preventing the reaction with CoA.
2. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).This prevents oxidation of the thiol group of CoA.

Troubleshooting Workflow for Low or No Product Formation

low_yield_workflow start Low/No Product check_reagents Verify Reagent Integrity (CoA, Fatty Acid, ATP) start->check_reagents reagent_ok Reagents OK? check_reagents->reagent_ok check_enzyme Check Enzyme Activity (Enzymatic Synthesis) enzyme_ok Enzyme Active? check_enzyme->enzyme_ok check_conditions Review Reaction Conditions (pH, Temperature) conditions_ok Conditions Optimal? check_conditions->conditions_ok check_chemical_setup Verify Chemical Synthesis Setup (Anhydrous, Inert Atmosphere) setup_ok Setup Correct? check_chemical_setup->setup_ok reagent_ok->check_enzyme Yes replace_reagents Replace Reagents reagent_ok->replace_reagents No enzyme_ok->check_conditions Yes new_enzyme Use New Enzyme Aliquot enzyme_ok->new_enzyme No conditions_ok->check_chemical_setup Yes (Chemical) optimize_conditions Optimize pH/Temperature conditions_ok->optimize_conditions No success Successful Synthesis conditions_ok->success Yes (Enzymatic) correct_setup Dry Glassware, Use Inert Gas setup_ok->correct_setup No setup_ok->success Yes replace_reagents->start new_enzyme->start optimize_conditions->start correct_setup->start

Caption: Troubleshooting workflow for low or no product yield.

Issue 2: Low Solubility of Heneicosanoic Acid

Question: My heneicosanoic acid is not dissolving well in the aqueous reaction buffer for enzymatic synthesis. How can I improve its solubility?

Answer: Poor solubility of very long-chain fatty acids is a primary obstacle to achieving high yields in enzymatic synthesis.

Possible Causes & Solutions:

Potential Cause Troubleshooting Step Rationale
Inherent Low Aqueous Solubility 1. Use of a Co-solvent: Introduce a small amount of a water-miscible organic solvent like DMSO or ethanol to the reaction mixture. Start with a low percentage (e.g., 1-5% v/v) and optimize.Organic co-solvents can help to solubilize the hydrophobic fatty acid tail. However, high concentrations can denature the enzyme.
2. Detergent Micelles: Incorporate a non-ionic detergent such as Triton X-100 or Tween 80 at a concentration above its critical micelle concentration (CMC).Detergents can form micelles that encapsulate the fatty acid, making it more available to the enzyme in the aqueous phase.
3. Formation of Potassium Salt: Before adding to the reaction, dissolve the heneicosanoic acid in a small volume of a weak base like potassium hydroxide (KOH) to form the more soluble potassium salt.The salt form of the fatty acid is more water-soluble than the free acid.
Precipitation During Reaction 1. Monitor Reaction Mixture: Visually inspect the reaction for any signs of precipitation over time.As the reaction proceeds, changes in pH or concentration could cause the substrate to precipitate.
2. Increase Agitation: Ensure the reaction is being adequately mixed to keep the substrate suspended.Good mixing can help to overcome localized concentration gradients and improve substrate availability.

Decision Tree for Solubilizing Heneicosanoic Acid

solubility_decision_tree start Heneicosanoic Acid Insoluble try_cosolvent Try Co-solvent (e.g., DMSO, Ethanol) start->try_cosolvent soluble_cosolvent Soluble? try_cosolvent->soluble_cosolvent try_detergent Try Detergent (e.g., Triton X-100) soluble_detergent Soluble? try_detergent->soluble_detergent form_salt Form Potassium Salt with KOH soluble_salt Soluble? form_salt->soluble_salt soluble_cosolvent->try_detergent No proceed Proceed with Synthesis soluble_cosolvent->proceed Yes soluble_detergent->form_salt No soluble_detergent->proceed Yes soluble_salt->start No, Re-evaluate System soluble_salt->proceed Yes

Caption: Decision tree for improving heneicosanoic acid solubility.

Frequently Asked Questions (FAQs)

Q1: Which is the better method for this compound synthesis: chemical or enzymatic?

A1: Both methods have their advantages and disadvantages.

  • Enzymatic synthesis is highly specific, avoiding side reactions and yielding a pure product under mild conditions (neutral pH, aqueous buffer, room temperature). However, it can be expensive due to the cost of the enzyme and cofactors, and may suffer from low yields due to substrate insolubility or enzyme inhibition.

  • Chemical synthesis is generally less expensive and can be performed on a larger scale. However, it often requires harsh conditions (anhydrous solvents, reactive chemicals) and may produce byproducts, necessitating more extensive purification.

The choice of method depends on the desired scale, purity requirements, and available resources. For high-purity applications, enzymatic synthesis is often preferred, while chemical synthesis may be more suitable for larger-scale production where subsequent purification is feasible.

Q2: How can I purify my synthesized this compound?

A2: High-Performance Liquid Chromatography (HPLC) is the most common method for purifying acyl-CoAs. A reversed-phase C18 column is typically used. The mobile phase often consists of a phosphate buffer and an organic solvent like acetonitrile. The elution of this compound can be monitored by UV absorbance at 260 nm, which is characteristic of the adenine moiety of CoA.

Q3: How should I store my this compound to prevent degradation?

A3: Acyl-CoAs are susceptible to hydrolysis, particularly in aqueous solutions at neutral or alkaline pH. For short-term storage (up to 48 hours), plasma samples containing long-chain fatty acids can be stored at 4°C.[2] For long-term storage, it is recommended to store this compound as a lyophilized powder or in an organic solvent like methanol at -80°C. If stored in an aqueous buffer, the pH should be acidic (pH 2-6) and the solution should be stored in aliquots at -80°C to minimize freeze-thaw cycles.[1]

Q4: I am seeing a precipitate form during my enzymatic reaction. What could it be?

A4: A precipitate could be the heneicosanoic acid substrate coming out of solution, as discussed in the troubleshooting guide. It could also be the enzyme denaturing and precipitating if the reaction conditions (e.g., temperature, co-solvent concentration) are too harsh. Finally, very long-chain acyl-CoAs themselves can have low solubility in aqueous buffers and may precipitate, especially at high concentrations.

Q5: What are typical yields for very long-chain acyl-CoA synthesis?

A5: Yields can vary widely depending on the method and the specific fatty acid. For chemo-enzymatic methods, yields of 40% or higher have been reported for a range of long-chain acyl-CoAs.[3][4] Chemical synthesis methods, such as those using N-hydroxysuccinimide esters of fatty acids, have been reported to produce high yields. It is important to optimize the reaction conditions for this compound to achieve the best possible yield.

Quantitative Data

Table 1: Comparison of Chemo-Enzymatic Synthesis Methods for Acyl-CoAs

Synthesis MethodActivating AgentTypical Yields for Long-Chain Acyl-CoAsAdvantagesDisadvantages
Symmetric AnhydrideCorresponding Anhydride> 60%High yield, simple procedure.Limited by commercial availability of anhydrides.
CDI-ActivationCarbonyldiimidazole (CDI)40-70%Good for saturated fatty acids.Not suitable for α,β-unsaturated fatty acids.
ECF-ActivationEthylchloroformate (ECF)40-60%Works for α,β-unsaturated fatty acids.Can form side products.
Enzymatic LigationAcyl-CoA SynthetaseVariable (dependent on substrate)High specificity, mild conditions.Enzyme cost, substrate solubility issues.

Data compiled from studies on various long-chain acyl-CoAs and may require optimization for this compound.

Experimental Protocols

Protocol 1: Enzymatic Synthesis of this compound

This protocol is a general guideline and may require optimization.

Materials:

  • Heneicosanoic acid

  • Coenzyme A (lithium salt)

  • ATP (disodium salt)

  • Magnesium chloride (MgCl₂)

  • Triton X-100

  • Potassium phosphate buffer (pH 7.5)

  • Very long-chain acyl-CoA synthetase (VLCAD)

  • Dithiothreitol (DTT)

Procedure:

  • Prepare a 10 mM stock solution of heneicosanoic acid: Dissolve the fatty acid in a minimal amount of 0.1 M KOH, then bring to the final volume with the reaction buffer containing 1% Triton X-100. Gently warm and vortex to aid dissolution.

  • Prepare the reaction mixture: In a microcentrifuge tube, combine the following in order:

    • Potassium phosphate buffer (100 mM, pH 7.5)

    • 10 mM ATP

    • 10 mM MgCl₂

    • 1 mM DTT

    • 1 mM Coenzyme A

    • 1 mM Heneicosanoic acid stock solution

  • Initiate the reaction: Add the very long-chain acyl-CoA synthetase to a final concentration of 1-5 µM.

  • Incubate: Incubate the reaction at 37°C for 1-2 hours with gentle agitation.

  • Monitor progress: The formation of this compound can be monitored by HPLC, observing the decrease in the CoA peak and the appearance of a new, more hydrophobic peak.

  • Terminate the reaction: Stop the reaction by adding an equal volume of cold methanol or by heat inactivation of the enzyme (if compatible with downstream applications).

  • Purification: Purify the this compound from the reaction mixture using reversed-phase HPLC.

Protocol 2: Chemical Synthesis of this compound via Acyl Chloride

This protocol involves the use of hazardous chemicals and should be performed in a fume hood with appropriate personal protective equipment.

Materials:

  • Heneicosanoic acid

  • Oxalyl chloride

  • Anhydrous benzene or toluene

  • Anhydrous tetrahydrofuran (THF)

  • Coenzyme A (lithium salt)

  • Sodium bicarbonate (NaHCO₃)

Procedure:

  • Activate the fatty acid:

    • In a flame-dried flask under an inert atmosphere, dissolve heneicosanoic acid in anhydrous benzene.

    • Add a 2-fold molar excess of oxalyl chloride dropwise.

    • Stir the reaction at room temperature for 1-2 hours until gas evolution ceases.

    • Remove the solvent and excess oxalyl chloride under vacuum to obtain the heneicosanoyl chloride.

  • Prepare the CoA solution:

    • Dissolve a 2- to 3-fold molar excess of Coenzyme A in a cold, degassed solution of aqueous sodium bicarbonate.

  • Condensation reaction:

    • Dissolve the dried heneicosanoyl chloride in a minimal amount of anhydrous THF.

    • Add the acyl chloride/THF solution dropwise to the vigorously stirred CoA solution on an ice bath.

    • Maintain the pH of the reaction mixture around 8.0 by adding small amounts of a dilute NaOH solution if necessary.

  • Incubate: Allow the reaction to proceed at 4°C for 2-4 hours.

  • Quench and extract:

    • Acidify the reaction mixture to pH 2-3 with dilute HCl.

    • Extract the aqueous phase with an organic solvent like ethyl acetate to remove any unreacted fatty acid.

  • Purification: Purify the this compound from the aqueous phase using reversed-phase HPLC.

Signaling Pathways and Workflows

Enzymatic Synthesis of this compound

enzymatic_synthesis sub_hene Heneicosanoic Acid enzyme Very Long-Chain Acyl-CoA Synthetase sub_hene->enzyme sub_coa Coenzyme A intermediate Heneicosanoyl-AMP (Enzyme-bound) sub_coa->intermediate sub_atp ATP sub_atp->enzyme enzyme->intermediate product This compound intermediate->product ppi PPi intermediate->ppi + PPi amp AMP product->amp + AMP

Caption: The two-step reaction mechanism for enzymatic synthesis.

References

optimization of LC-MS parameters for Heneicosanoyl-CoA detection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of Liquid Chromatography-Mass Spectrometry (LC-MS) parameters for the detection of Heneicosanoyl-CoA.

Frequently Asked Questions (FAQs)

Q1: What is the expected precursor ion ([M+H]⁺) for this compound?

A1: The molecular weight of this compound is 1076.08 g/mol .[1][2][3] Therefore, the expected singly charged precursor ion ([M+H]⁺) in positive ionization mode is approximately m/z 1077.1.

Q2: What are the common product ions for this compound in MS/MS?

A2: A characteristic fragmentation pattern for acyl-CoAs in positive ion mode is a neutral loss of 507 Da, which corresponds to the 3'-phosphoadenosine diphosphate moiety.[4][5] Another common fragment ion is observed at m/z 428, representing the CoA moiety. For quantitative analysis using Multiple Reaction Monitoring (MRM), the transition resulting from the neutral loss of 507 is typically the most abundant and specific.

Q3: What type of liquid chromatography column is recommended for this compound analysis?

A3: A C18 reversed-phase column is commonly used for the separation of long-chain acyl-CoAs. Some methods have also successfully employed C8 columns. The choice will depend on the specific hydrophobicity of the analyte and the desired chromatographic resolution.

Q4: What are the typical mobile phases for the separation of long-chain acyl-CoAs?

A4: A binary gradient using an aqueous mobile phase and an organic mobile phase is standard. Common mobile phases include:

  • Mobile Phase A: 10 mM ammonium acetate in water (pH 6.8) or 15 mM ammonium hydroxide in water.

  • Mobile Phase B: Acetonitrile.

Q5: Should I use an internal standard for quantification?

A5: Yes, using an internal standard is highly recommended to account for variations in sample extraction and matrix effects. A structurally similar, odd-chain acyl-CoA that is not endogenously present in the sample, such as Heptadecanoyl-CoA (C17:0-CoA), is a suitable choice.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
No or Low Signal for this compound 1. Suboptimal Ionization: Inefficient formation of the precursor ion. 2. Incorrect MRM Transition: The selected precursor (Q1) or product (Q3) ion is incorrect. 3. Low Abundance: The concentration of this compound in the sample is below the limit of detection. 4. Degradation: this compound is unstable and may have degraded during sample preparation or storage.1. Optimize source parameters such as capillary voltage (typically around 3.2 kV), cone voltage (e.g., 45 V), and desolvation temperature (e.g., 500 °C). 2. Confirm the precursor ion is m/z 1077.1. Infuse a standard to determine the optimal product ion and collision energy. The primary product ion should be near m/z 570.1 (1077.1 - 507). 3. Concentrate the sample or use a more sensitive instrument if possible. 4. Keep samples on ice or at 4°C during preparation and store extracts at -80°C.
Poor Peak Shape (Tailing or Broadening) 1. Column Overload: Injecting too much sample. 2. Secondary Interactions: Interaction of the analyte with active sites on the column or in the LC system. 3. Inappropriate Mobile Phase: The pH or organic content of the mobile phase is not optimal.1. Dilute the sample and reinject. 2. Use a column with high-purity silica and end-capping. The addition of a small amount of a weak acid or base to the mobile phase can sometimes improve peak shape. 3. Ensure the mobile phase pH is appropriate for the analyte. For long-chain acyl-CoAs, a slightly basic mobile phase (e.g., with ammonium hydroxide) can improve peak shape.
High Background Noise 1. Contaminated Mobile Phase or LC System: Impurities in the solvents or buildup of contaminants in the system. 2. Matrix Effects: Co-eluting compounds from the sample matrix are suppressing or enhancing the signal.1. Use high-purity, LC-MS grade solvents. Flush the LC system thoroughly. 2. Improve sample cleanup procedures (e.g., solid-phase extraction). Adjust the chromatographic gradient to better separate this compound from interfering compounds.
Inconsistent Retention Time 1. Unstable Column Temperature: Fluctuations in the column oven temperature. 2. Inconsistent Gradient Formation: Issues with the LC pump or solvent proportioning valves. 3. Column Degradation: The stationary phase of the column is degrading.1. Ensure the column oven is functioning correctly and the temperature is stable. 2. Purge the LC pumps and ensure there are no air bubbles in the solvent lines. 3. Replace the column if it has been used extensively or has been exposed to harsh conditions.

Quantitative Data Summary

The following table provides a summary of the predicted and commonly used LC-MS parameters for the detection of this compound. Note: The Q1 and Q3 values for this compound are calculated and predicted, respectively. The Collision Energy (CE) requires optimization for your specific instrument.

AnalytePrecursor Ion (Q1, m/z)Product Ion (Q3, m/z)Collision Energy (eV)
This compound1077.1570.1 (Neutral Loss of 507)Instrument dependent, requires optimization (start around 40-50 eV)
Heptadecanoyl-CoA (Internal Standard)1021.0514.0 (Neutral Loss of 507)Instrument dependent, requires optimization

Experimental Protocols

Sample Extraction

This protocol is adapted from methods for long-chain acyl-CoA extraction.

  • Homogenization: Homogenize approximately 40 mg of frozen tissue in a mixture of 0.5 mL of 100 mM potassium phosphate monobasic (pH 4.9) and 0.5 mL of acetonitrile:2-propanol:methanol (3:1:1) containing the internal standard (e.g., Heptadecanoyl-CoA).

  • Centrifugation: Centrifuge the homogenate at a high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

  • Supernatant Collection: Transfer the supernatant to a new tube.

  • Evaporation: Evaporate the supernatant to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase (e.g., 80% Mobile Phase A, 20% Mobile Phase B).

LC-MS/MS Method
  • LC Column: Use a C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

  • Mobile Phases:

    • Mobile Phase A: 10 mM ammonium acetate in water, pH 6.8.

    • Mobile Phase B: Acetonitrile.

  • Gradient:

    • Start at 20% B.

    • Increase to 100% B over 15 minutes.

    • Hold at 100% B for 7.5 minutes.

    • Return to 20% B over 0.1 minutes and re-equilibrate.

  • Flow Rate: 0.2 mL/min.

  • Injection Volume: 10-30 µL.

  • MS Detection: Use a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • This compound: Q1 1077.1 -> Q3 570.1

    • Heptadecanoyl-CoA (IS): Q1 1021.0 -> Q3 514.0

  • Optimization: Infuse a standard solution of this compound to optimize the collision energy for the specified MRM transition.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis sample Tissue Sample homogenization Homogenization with Internal Standard sample->homogenization centrifugation Centrifugation homogenization->centrifugation supernatant Supernatant Collection centrifugation->supernatant evaporation Evaporation supernatant->evaporation reconstitution Reconstitution evaporation->reconstitution lc_separation LC Separation (C18 Column) reconstitution->lc_separation ms_detection MS/MS Detection (Positive ESI, MRM) lc_separation->ms_detection data_analysis Data Analysis ms_detection->data_analysis

Caption: Experimental workflow for this compound detection.

Caption: Troubleshooting decision tree for this compound analysis.

References

minimizing Heneicosanoyl-CoA degradation during sample preparation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Heneicosanoyl-CoA. This resource provides troubleshooting guidance and answers to frequently asked questions to help you minimize degradation during sample preparation and ensure accurate, reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation during sample preparation?

A1: this compound, like other long-chain acyl-CoAs, is susceptible to both enzymatic and chemical degradation. The primary causes of degradation are:

  • Hydrolysis: The thioester bond is unstable in aqueous solutions, particularly at neutral to alkaline pH.

  • Enzymatic Activity: Acyl-CoA hydrolases present in biological samples can rapidly cleave the thioester bond.

  • Oxidation: While less common for a saturated fatty acyl-CoA like this compound, exposure to strong oxidizing agents should be avoided.

  • Improper Storage: Repeated freeze-thaw cycles and storage at inappropriate temperatures (-20°C instead of -80°C) can lead to degradation.

Q2: What is the optimal pH for my buffers during extraction to minimize degradation?

A2: To minimize hydrolysis and enzymatic activity, it is recommended to use an acidic extraction buffer. A common choice is a potassium phosphate buffer with a pH of 4.9.[1][2] This acidic environment helps to inhibit the activity of many acyl-CoA hydrolases.

Q3: How should I store my samples containing this compound?

A3: For short-term storage during the extraction process, keep samples on ice at all times. For long-term storage, samples should be flash-frozen in liquid nitrogen and stored at -80°C.[3] Avoid repeated freeze-thaw cycles. It has been noted that storing extracts in a solution containing a mixture of methanol, n-pentanol, and chloroform can help keep very-long-chain fatty acyl-CoAs in solution for at least 3 days at -20°C.[3]

Q4: Which type of sample tubes should I use for storing and processing my samples?

A4: It is advisable to use glass vials instead of plastic tubes for sample storage and analysis. Studies have shown that using glass can decrease the loss of Coenzyme A signals and improve sample stability.[4]

Q5: What are the best solvents for extracting this compound?

A5: A mixture of organic solvents is typically used to efficiently extract long-chain acyl-CoAs and simultaneously precipitate proteins to reduce enzymatic degradation. A commonly used solvent system is a combination of acetonitrile, isopropanol, and methanol. Another effective extraction involves using acetonitrile/2-propanol followed by a potassium phosphate buffer.

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Signal for this compound 1. Degradation during extraction: pH of the buffer was too high, or the sample was not kept cold. 2. Inefficient extraction: The chosen solvent system may not be optimal for very-long-chain acyl-CoAs. 3. Poor recovery from purification: If using solid-phase extraction (SPE), the analyte may not be eluting properly. 4. Instrumental issues: The mass spectrometer may not be properly tuned for the analyte.1. Ensure the extraction buffer is acidic (e.g., pH 4.9) and that samples are kept on ice or at 4°C throughout the process. 2. Use a proven solvent mixture like acetonitrile:isopropanol:methanol. 3. Optimize the SPE protocol, ensuring the elution solvent is appropriate for this compound. 4. Verify instrument settings and perform a system suitability test with a this compound standard.
High Variability Between Replicates 1. Inconsistent sample handling: Variations in timing or temperature during extraction. 2. Precipitation of this compound: Very-long-chain acyl-CoAs can be poorly soluble. 3. Lack of an appropriate internal standard: This can lead to variations in quantification.1. Standardize the entire sample preparation workflow to ensure consistency. 2. Ensure the final extract solvent is sufficient to maintain the solubility of this compound. 3. Use a suitable internal standard, such as Heptadecanoyl-CoA (C17:0-CoA), for accurate quantification.
Peak Tailing or Poor Peak Shape in LC-MS/MS 1. Secondary interactions with the column: The polar head group of CoA can interact with the stationary phase. 2. Suboptimal mobile phase: The pH or solvent composition may not be ideal. 3. Column contamination: Buildup of matrix components on the column.1. Use a high-quality C18 reversed-phase column. 2. Optimize the mobile phase. Using a high pH (around 10.5) with ammonium hydroxide has been shown to improve peak shape for long-chain acyl-CoAs. 3. Implement a column wash step between injections and consider using a guard column.

Experimental Protocols

Protocol 1: Extraction of this compound from Tissue Samples

This protocol is adapted from methods developed for the extraction of long-chain acyl-CoAs from muscle tissue.

Materials:

  • Frozen tissue sample (~40 mg)

  • 100 mM Potassium Phosphate Monobasic (KH2PO4), pH 4.9

  • Acetonitrile (ACN):Isopropanol:Methanol (3:1:1)

  • Internal Standard (IS): Heptadecanoyl-CoA (C17:0-CoA)

  • Homogenizer

  • Centrifuge (capable of 16,000 x g at 4°C)

Procedure:

  • Place ~40 mg of frozen tissue in a pre-chilled tube.

  • Add 0.5 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9).

  • Add 0.5 mL of the ACN:Isopropanol:Methanol solvent mixture containing the internal standard.

  • Homogenize the sample twice on ice.

  • Vortex the homogenate for 2 minutes.

  • Sonicate for 3 minutes.

  • Centrifuge at 16,000 x g at 4°C for 10 minutes.

  • Collect the supernatant.

  • Re-extract the pellet with the same volume of the ACN:Isopropanol:Methanol mixture.

  • Combine the supernatants for LC-MS/MS analysis.

Visualizations

cluster_degradation This compound Degradation Pathways Heneicosanoyl_CoA This compound Hydrolysis Hydrolysis (Chemical or Enzymatic) Heneicosanoyl_CoA->Hydrolysis Thioester Cleavage Heneicosanoic_Acid Heneicosanoic Acid CoA Coenzyme A Hydrolysis->Heneicosanoic_Acid Hydrolysis->CoA cluster_workflow Sample Preparation Workflow for this compound Analysis Start Start: Tissue/Cell Sample Homogenization Homogenization in Acidic Buffer (pH 4.9) with Internal Standard Start->Homogenization Extraction Addition of Organic Solvents (ACN/IPA/MeOH) Homogenization->Extraction Centrifugation Centrifugation (16,000 x g, 4°C) Extraction->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection Analysis LC-MS/MS Analysis Supernatant_Collection->Analysis cluster_troubleshooting Troubleshooting Logic for Low Signal Problem Low/No Signal Check_Extraction Review Extraction Protocol Problem->Check_Extraction Check_Storage Verify Sample Storage Problem->Check_Storage Check_Instrument Check Instrument Performance Problem->Check_Instrument Solution_Extraction Optimize pH, Solvents, Temperature Check_Extraction->Solution_Extraction Solution_Storage Store at -80°C, Avoid Thaw Cycles Check_Storage->Solution_Storage Solution_Instrument Run Standard/Tune MS Check_Instrument->Solution_Instrument

References

Technical Support Center: Analysis of Heneicosanoyl-CoA by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the mass spectrometric analysis of Heneicosanoyl-CoA. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to matrix effects in their experiments.

Troubleshooting Guides

This section addresses common issues encountered during the mass spectrometry analysis of this compound, with a focus on mitigating matrix effects.

Question 1: I am observing a significantly lower signal for this compound in my biological samples compared to the standard in a pure solvent. What could be the cause?

This is a classic indication of ion suppression , a major matrix effect where co-eluting endogenous components from the sample (e.g., phospholipids, salts, other lipids) interfere with the ionization of this compound in the mass spectrometer's ion source, leading to a decreased signal.[1]

Solutions:

  • Optimize Sample Preparation: The most effective strategy to combat ion suppression is to remove interfering matrix components before LC-MS analysis.[1][2]

    • Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples. A well-chosen SPE sorbent can selectively retain this compound while allowing interfering substances to be washed away.[3]

    • Liquid-Liquid Extraction (LLE): LLE can be used to partition this compound into a solvent that is immiscible with the sample matrix, leaving many interfering substances behind.

    • Protein Precipitation (PPT): While a simpler method, PPT is generally less effective at removing phospholipids, which are a major source of ion suppression in plasma and serum samples.

  • Improve Chromatographic Separation: Modifying your liquid chromatography (LC) method can help separate this compound from co-eluting matrix components.

    • Gradient Optimization: Adjusting the mobile phase gradient can improve the resolution between your analyte and interfering peaks.

    • Column Chemistry: Consider using a column with a different stationary phase to alter selectivity.

  • Use an Appropriate Internal Standard: A stable isotope-labeled (SIL) internal standard for this compound is the gold standard for correcting ion suppression. Since the SIL internal standard has nearly identical physicochemical properties to the analyte, it will experience similar ion suppression, allowing for accurate quantification based on the analyte-to-internal standard ratio. If a SIL standard is unavailable, an odd-chain acyl-CoA with a different chain length (e.g., Pentadecanoyl-CoA, C15:0) can be used as a surrogate.

Question 2: My results for this compound quantification are not reproducible between different sample preparations. What could be the issue?

Poor reproducibility is often a consequence of inconsistent matrix effects from sample to sample. This variability can stem from differences in the biological matrix itself or inconsistencies in the sample preparation process.

Solutions:

  • Standardize Sample Preparation: Ensure that your sample preparation protocol is followed precisely for all samples. Automation of sample preparation can help minimize variability.

  • Implement a Robust Sample Cleanup: As mentioned in the previous point, a thorough sample cleanup using SPE or LLE is crucial for minimizing the variability of matrix effects.

  • Use Matrix-Matched Calibrators: Preparing your calibration standards in a blank matrix that is representative of your study samples can help to compensate for consistent matrix effects. This involves obtaining a batch of the biological matrix (e.g., plasma, cell lysate) that is free of the analyte of interest and using it to prepare the calibration curve.

Question 3: I am struggling with low recovery of this compound during my sample preparation. What can I do to improve it?

Low recovery can be due to several factors, including inefficient extraction from the sample matrix, degradation of the analyte, or irreversible binding to labware.

Solutions:

  • Optimize Extraction Solvent: The choice of extraction solvent is critical. For long-chain acyl-CoAs, a mixture of organic solvents is often used. For instance, a mixture of acetonitrile and isopropanol has been shown to be effective.

  • pH Adjustment: The pH of the extraction buffer can influence the recovery of acyl-CoAs. A slightly acidic pH (e.g., 4.9) has been used in some protocols to improve stability and extraction efficiency.

  • Minimize Degradation: Acyl-CoAs can be unstable. It is important to keep samples on ice or at 4°C during preparation and to process them as quickly as possible. Storing extracts at -80°C is recommended.

  • Use Low-Binding Labware: this compound can adsorb to the surfaces of standard plastic and glass tubes. Using low-retention tubes and pipette tips can help to minimize this issue.

Frequently Asked Questions (FAQs)

Q1: What is the best sample preparation technique for analyzing this compound in plasma?

For complex matrices like plasma, Solid-Phase Extraction (SPE) is often the preferred method due to its ability to provide a cleaner extract compared to protein precipitation or liquid-liquid extraction. A well-optimized SPE protocol can significantly reduce matrix effects and improve the accuracy and precision of your results.

Q2: What type of internal standard should I use for this compound quantification?

The ideal internal standard is a stable isotope-labeled (SIL) this compound . This will co-elute with the analyte and experience the same matrix effects, providing the most accurate correction. If a SIL standard is not available, a structurally similar odd-chain acyl-CoA, such as Heptadecanoyl-CoA (C17:0-CoA) or Pentadecanoyl-CoA (C15:0-CoA) , can be used as a surrogate.

Q3: How can I assess the extent of matrix effects in my assay?

A common method is the post-extraction addition experiment. In this experiment, you compare the peak area of the analyte spiked into a blank, extracted matrix to the peak area of the analyte in a neat solution at the same concentration. The ratio of these peak areas gives you a quantitative measure of the matrix effect (ion suppression or enhancement).

Q4: Can I use protein precipitation for my this compound analysis?

While protein precipitation is a simple and fast method, it is generally less effective at removing phospholipids, which are major contributors to ion suppression in plasma and serum. If you are working with a less complex matrix or if your sensitivity requirements are not as stringent, protein precipitation might be sufficient. However, for high-sensitivity quantitative analysis in complex matrices, more rigorous cleanup methods like SPE are recommended.

Quantitative Data Summary

The choice of sample preparation method significantly impacts the recovery of long-chain acyl-CoAs and the extent of matrix effects. The following table summarizes the general performance of different techniques.

Sample Preparation TechniqueTypical Analyte RecoveryEffectiveness in Reducing Matrix EffectsKey AdvantagesKey Disadvantages
Protein Precipitation (PPT) Moderate to HighLow to ModerateSimple, fast, and inexpensive.Inefficient removal of phospholipids, leading to significant ion suppression.
Liquid-Liquid Extraction (LLE) Moderate to HighModerateCan be optimized for selectivity.Can be labor-intensive and may use large volumes of organic solvents.
Solid-Phase Extraction (SPE) HighHighHighly effective at removing interferences, leading to cleaner extracts and reduced ion suppression.Can be more time-consuming and costly; requires method development.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound from Plasma

This protocol provides a general workflow for SPE. Specific sorbents and solvents should be optimized for your particular application.

  • Conditioning: Condition a mixed-mode SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load 500 µL of plasma sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the this compound with 1 mL of methanol or another suitable organic solvent.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample (e.g., Plasma, Cell Lysate) IS_Spike Spike with Internal Standard Sample->IS_Spike 1 Extraction Extraction (e.g., SPE, LLE, PPT) IS_Spike->Extraction 2 Evaporation Evaporation Extraction->Evaporation 3 Reconstitution Reconstitution Evaporation->Reconstitution 4 LC_Separation LC Separation Reconstitution->LC_Separation 5 MS_Detection MS/MS Detection LC_Separation->MS_Detection 6 Data_Processing Data Processing and Quantification MS_Detection->Data_Processing 7

Caption: A typical experimental workflow for the analysis of this compound by LC-MS/MS.

odd_chain_fatty_acid_metabolism cluster_activation Activation cluster_beta_oxidation Beta-Oxidation cluster_tca_cycle TCA Cycle Entry Heneicosanoic_Acid Heneicosanoic Acid (C21:0) Heneicosanoyl_CoA This compound Heneicosanoic_Acid->Heneicosanoyl_CoA Acyl-CoA Synthetase Beta_Oxidation Beta-Oxidation Spiral (9 cycles) Heneicosanoyl_CoA->Beta_Oxidation Propionyl_CoA Propionyl-CoA (C3) Beta_Oxidation->Propionyl_CoA Acetyl_CoA 9x Acetyl-CoA (C2) Beta_Oxidation->Acetyl_CoA Succinyl_CoA Succinyl-CoA Propionyl_CoA->Succinyl_CoA Carboxylation & Isomerization TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Succinyl_CoA->TCA_Cycle

Caption: The metabolic pathway of this compound, an odd-chain fatty acid.

References

Technical Support Center: Resolving Heneicosanoyl-CoA and Other Acyl-CoAs

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our technical support center. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the chromatographic resolution of Heneicosanoyl-CoA from other acyl-CoAs.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in separating this compound from other long-chain acyl-CoAs?

A1: The primary challenge lies in the structural similarity of long-chain acyl-CoAs. This compound (C21:0) is a saturated very-long-chain fatty acyl-CoA. When analyzing complex biological samples, it often co-elutes with other saturated and unsaturated acyl-CoAs of similar chain lengths, such as Arachidoyl-CoA (C20:0) and Behenoyl-CoA (C22:0). Achieving baseline separation requires highly optimized chromatographic methods.

Q2: Which chromatographic technique is most effective for separating this compound?

A2: Reversed-phase high-performance liquid chromatography (RP-HPLC), often coupled with tandem mass spectrometry (LC-MS/MS), is the most frequently used and effective method for separating and quantifying acyl-CoAs.[1][2] The use of a C18 stationary phase is common, providing good retention and resolution of these hydrophobic molecules.[1][3]

Q3: Why is my peak for this compound showing significant tailing?

A3: Peak tailing in HPLC is a common issue that can compromise resolution and quantification.[4] For acyl-CoAs, potential causes include secondary interactions with the stationary phase, column contamination, or inappropriate mobile phase pH. Specifically, residual silanol groups on silica-based columns can interact with the polar head of the acyl-CoA molecule, leading to tailing.

Q4: Can I use gas chromatography (GC) to analyze this compound?

A4: While GC is a powerful technique for fatty acid analysis, it is rarely used for intact acyl-CoAs due to their low volatility and thermal instability. Analysis by GC would require derivatization to a more volatile form, which can introduce variability and may not be suitable for all applications.

Troubleshooting Guides

Issue 1: Poor Resolution Between this compound and Adjacent Acyl-CoAs

Symptoms:

  • Peaks for this compound (C21:0), Arachidoyl-CoA (C20:0), and Behenoyl-CoA (C22:0) are not baseline separated.

  • Inaccurate quantification due to overlapping peaks.

Troubleshooting Workflow:

G start Poor Resolution Observed step1 Optimize Gradient Elution (Decrease ramp speed) start->step1 step2 Modify Mobile Phase (Adjust organic solvent ratio) step1->step2 If no improvement end Resolution Improved step1->end If successful step3 Lower Column Temperature (e.g., from 40°C to 35°C) step2->step3 If no improvement step2->end If successful step4 Change Stationary Phase (Consider a different C18 column or phenyl-hexyl) step3->step4 If still suboptimal step3->end If successful step4->end

Caption: Troubleshooting workflow for poor peak resolution.

Possible Causes & Solutions:

Cause Solution
Suboptimal Gradient Elution A steep gradient may not provide sufficient time to separate structurally similar acyl-CoAs. Action: Decrease the gradient ramp. For instance, if you are running a gradient of 20% to 100% acetonitrile over 15 minutes, try extending the gradient to 25 or 30 minutes to improve separation.
Incorrect Mobile Phase Composition The elution strength of the mobile phase may not be optimal for separating very-long-chain acyl-CoAs. Action: Fine-tune the ratio of your organic solvent (e.g., acetonitrile or methanol) to the aqueous buffer (e.g., ammonium acetate). A slight decrease in the initial organic phase concentration can increase retention and improve separation of early-eluting peaks.
High Column Temperature While higher temperatures can improve peak shape, excessive heat can reduce retention times and decrease resolution. Action: Try reducing the column temperature in small increments (e.g., 5°C) to see if resolution improves.
Inappropriate Stationary Phase The chosen C18 column may not have the ideal selectivity for your specific acyl-CoA mixture. Action: Consider trying a C18 column from a different manufacturer with different bonding chemistry or a different stationary phase altogether, such as a phenyl-hexyl column, which offers alternative selectivity.
Issue 2: Peak Tailing of this compound

Symptoms:

  • Asymmetrical peak shape with a pronounced "tail."

  • Tailing factor (Tf) greater than 1.5.

Troubleshooting Workflow:

G start Peak Tailing Observed step1 Check Mobile Phase pH (Ensure it is slightly acidic, e.g., pH 4.9) start->step1 step2 Reduce Sample Concentration (Inject a more dilute sample) step1->step2 If tailing persists end Peak Shape Improved step1->end If successful step3 Use a Guard Column (Or replace the existing one) step2->step3 If tailing persists step2->end If successful step4 Flush or Replace Column (Follow manufacturer's regeneration protocol) step3->step4 If still tailing step3->end If successful step4->end

Caption: Troubleshooting workflow for peak tailing.

Possible Causes & Solutions:

Cause Solution
Secondary Silanol Interactions Free silanol groups on the silica support can interact with the polar CoA moiety, causing peak tailing. Action: Ensure your mobile phase is buffered at a slightly acidic pH (e.g., pH 4.5-5.5) to suppress the ionization of silanol groups. Using a modern, end-capped column can also minimize these interactions.
Column Overload Injecting too much sample can saturate the stationary phase, leading to peak distortion. Action: Try diluting your sample and injecting a smaller amount. If the peak shape improves, mass overload was likely the issue.
Column Contamination Buildup of sample matrix components on the column frit or stationary phase can cause peak tailing. Action: Use a guard column to protect your analytical column. If you are already using one, replace it. If the problem persists, try flushing the analytical column with a strong solvent or replacing it if it is old.
Extra-column Effects Tubing with a large internal diameter or loose fittings between the injector, column, and detector can cause band broadening and tailing. Action: Ensure all fittings are secure and use tubing with the smallest appropriate internal diameter.

Experimental Protocols

Protocol 1: Sample Extraction of Long-Chain Acyl-CoAs from Tissue

This protocol is adapted from methods described for the extraction of long-chain acyl-CoAs from tissues.

  • Homogenization: Homogenize approximately 50-100 mg of frozen tissue powder in a glass homogenizer with 2 mL of ice-cold 100 mM KH₂PO₄ buffer (pH 4.9).

  • Solvent Addition: Add 2 mL of 2-propanol and homogenize again.

  • Extraction: Add 4 mL of acetonitrile and 0.25 mL of saturated ammonium sulfate. Vortex the mixture vigorously for 5 minutes.

  • Centrifugation: Centrifuge at 2,000 x g for 5 minutes to separate the phases.

  • Collection: Carefully collect the upper organic phase containing the acyl-CoAs.

  • Drying: Evaporate the solvent to dryness under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: RP-HPLC Method for Separation of Very-Long-Chain Acyl-CoAs

This protocol provides a starting point for the separation of this compound and other very-long-chain acyl-CoAs. Optimization will be required based on your specific instrument and sample matrix.

  • Instrumentation: HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.6 µm particle size).

  • Mobile Phase A: 10 mM Ammonium Acetate in water (pH 6.8).

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 0.25 mL/min.

  • Column Temperature: 35°C.

  • Injection Volume: 10 µL.

Gradient Elution Program:

Time (minutes)% Mobile Phase B (Acetonitrile)
0.020
20.0100
25.0100
25.120
30.020

Mass Spectrometry Detection (Positive ESI Mode):

Acyl-CoAs can be monitored using Multiple Reaction Monitoring (MRM). The most common transition involves the neutral loss of the phosphorylated ADP moiety (507 Da).

Acyl-CoA Precursor Ion (m/z) Product Ion (m/z)
C20:0-CoA1038.6531.6
C21:0-CoA 1052.6 545.6
C22:0-CoA1066.7559.7

Note: These m/z values are representative and may vary slightly based on the specific adducts formed.

References

Technical Support Center: Troubleshooting Enzymatic Reactions Involving Heneicosanoyl-CoA

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with Heneicosanoyl-CoA. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during enzymatic reactions with this very-long-chain saturated fatty acyl-CoA.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in research?

This compound is the coenzyme A thioester of heneicosanoic acid, a 21-carbon saturated fatty acid (C21:0). As an odd-chain fatty acid, its metabolism differs slightly from the more common even-chain fatty acids. In research, it serves as a specific substrate for enzymes involved in fatty acid metabolism, particularly in studies related to fatty acid elongation and degradation pathways. Its use can help elucidate the substrate specificity of enzymes and the metabolic fate of odd-chain fatty acids.

Q2: Which enzyme is responsible for the synthesis of this compound?

The synthesis of this compound occurs through the fatty acid elongation pathway. This process starts with a shorter odd-chain fatty acyl-CoA, likely nonadecanoyl-CoA (C19:0-CoA), and adds a two-carbon unit from malonyl-CoA. The key enzymes in this step are the Elongation of Very-Long-Chain Fatty Acids (ELOVL) proteins. While the specific ELOVL responsible for the C19:0 to C21:0 elongation has not been definitively identified, ELOVL1 is a likely candidate given its role in the elongation of other very-long-chain saturated fatty acyl-CoAs. ELOVL1 exhibits high activity toward saturated C20- and C22-CoAs[1].

Q3: What are the main challenges when working with this compound in enzymatic assays?

The primary challenges include:

  • Low aqueous solubility: Like other very-long-chain acyl-CoAs, this compound is hydrophobic and can form micelles in aqueous solutions, affecting its availability to the enzyme.

  • Substrate stability: The thioester bond is susceptible to hydrolysis, especially at non-optimal pH and temperature.

  • Enzyme activity and specificity: Ensuring the chosen enzyme is active and specific for this compound can be challenging.

  • Product detection: Quantifying the reaction product may require sensitive analytical techniques like LC-MS/MS.

Troubleshooting Guide

This guide addresses common problems encountered during enzymatic reactions with this compound.

Problem Potential Cause Recommended Solution
No or low enzyme activity Enzyme denaturation or inactivity. - Ensure the enzyme has been stored correctly (-80°C in appropriate buffer with cryoprotectant).- Avoid repeated freeze-thaw cycles.- Check the pH and ionic strength of the assay buffer to ensure they are optimal for enzyme activity.
Substrate (this compound) degradation. - Prepare fresh this compound solutions before each experiment.- Store stock solutions at -80°C in an appropriate solvent (e.g., ethanol) and minimize exposure to air and light.- Maintain the assay at a pH where the thioester bond is stable (typically around pH 7.0-7.5).
Substrate insolubility or micelle formation. - Add a carrier protein like bovine serum albumin (BSA) to the assay buffer to improve solubility and prevent micelle formation.- The use of a small amount of a non-ionic detergent (e.g., Triton X-100) might be necessary, but its compatibility with the enzyme must be verified.
Presence of inhibitors. - Ensure all reagents and buffers are free of contaminants that could inhibit the enzyme. Common inhibitors of fatty acid elongases include chloroacetamide herbicides[2][3].- If using cell lysates, consider the presence of endogenous inhibitors.
Inconsistent or non-reproducible results Pipetting errors, especially with viscous solutions. - Use calibrated pipettes and reverse pipetting techniques for viscous solutions.- Prepare a master mix for the reaction components to ensure consistency across replicates.
Variable incubation times or temperatures. - Use a reliable incubator or water bath with precise temperature control.- Ensure all reaction tubes are placed in the incubator simultaneously and for the exact same duration.
Sample degradation during processing. - Keep samples on ice throughout the experimental setup.- Stop the reaction definitively, for example, by adding a strong acid or organic solvent, followed by immediate processing or freezing.
High background signal Non-enzymatic hydrolysis of this compound. - Run a "no-enzyme" control to quantify the rate of non-enzymatic substrate degradation.- Optimize assay conditions (pH, temperature) to minimize spontaneous hydrolysis.
Contaminating enzyme activities in the sample. - If using a crude enzyme preparation or cell lysate, consider purifying the enzyme of interest.- Use specific inhibitors for known contaminating enzymes if available.

Experimental Protocols

Chemo-enzymatic Synthesis of this compound

This protocol can be adapted for the synthesis of this compound from heneicosanoic acid.

Materials:

  • Heneicosanoic acid

  • Coenzyme A (CoA)

  • ATP

  • Acyl-CoA synthetase (e.g., from Pseudomonas sp.)

  • MgCl₂

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5)

  • C18 reverse-phase extraction column

Procedure:

  • Prepare a reaction mixture containing heneicosanoic acid, a molar excess of CoA, ATP, and MgCl₂ in the assay buffer.

  • Initiate the reaction by adding acyl-CoA synthetase.

  • Incubate the reaction at 35°C for 1-2 hours.

  • Purify the synthesized this compound by passing the reaction mixture through a C18 reverse-phase extraction column.

  • Elute the this compound and confirm its identity and purity using LC-MS/MS.

  • Store the purified product at -80°C.

In Vitro Fatty Acid Elongation Assay with this compound as a Product

This assay measures the elongation of a precursor (e.g., nonadecanoyl-CoA) to this compound.

Materials:

  • Enzyme source (e.g., microsomes from cells overexpressing an ELOVL enzyme)

  • Nonadecanoyl-CoA (C19:0-CoA)

  • [¹⁴C]-Malonyl-CoA (radiolabeled)

  • NADPH

  • Assay buffer (e.g., 100 mM potassium phosphate, pH 7.2, containing 5 mM MgCl₂)

  • Reaction termination solution (e.g., 2.5 M KOH)

  • Extraction solvent (e.g., hexane/isopropanol, 3:2, v/v)

  • TLC plate and developing solvent

Procedure:

  • Prepare the reaction mixture containing the enzyme source, nonadecanoyl-CoA, and NADPH in the assay buffer.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding [¹⁴C]-malonyl-CoA.

  • Incubate at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding the termination solution.

  • Saponify the lipids by heating at 70°C for 1 hour.

  • Acidify the mixture and extract the fatty acids using the extraction solvent.

  • Separate the radiolabeled fatty acids by thin-layer chromatography (TLC).

  • Visualize and quantify the [¹⁴C]-heneicosanoic acid spot to determine enzyme activity.

Quantitative Data Summary

SubstrateEnzymeKm (µM)Vmax (pmol/min/mg protein)
Nonadecanoyl-CoA (C19:0-CoA)ELOVL1 (hypothetical)15250
This compound (C21:0-CoA)ELOVL1 (hypothetical)20200

Visualizations

Logical Workflow for Troubleshooting Enzyme Assay

troubleshooting_workflow Troubleshooting Workflow for this compound Enzymatic Assays start Start: No/Low Enzyme Activity check_enzyme Check Enzyme Stability & Activity start->check_enzyme check_substrate Verify Substrate Integrity & Concentration check_enzyme->check_substrate Enzyme OK solution_enzyme Use Fresh Enzyme / Optimize Storage check_enzyme->solution_enzyme Issue Found check_conditions Optimize Assay Conditions (pH, Temp) check_substrate->check_conditions Substrate OK solution_substrate Prepare Fresh Substrate / Quantify Stock check_substrate->solution_substrate Issue Found check_solubility Address Substrate Solubility Issues check_conditions->check_solubility Conditions OK solution_conditions Adjust Buffer pH / Calibrate Incubator check_conditions->solution_conditions Issue Found check_inhibitors Investigate Potential Inhibitors check_solubility->check_inhibitors Solubility OK solution_solubility Add BSA or Detergent check_solubility->solution_solubility Issue Found solution_inhibitors Use High-Purity Reagents / Purify Enzyme check_inhibitors->solution_inhibitors Inhibitors Present end Assay Optimized check_inhibitors->end No Inhibitors solution_enzyme->end solution_substrate->end solution_conditions->end solution_solubility->end solution_inhibitors->end

Caption: A flowchart for systematically troubleshooting common issues in enzymatic assays.

Hypothetical Signaling Pathway Involving this compound

Odd-chain fatty acids and their CoA esters can be incorporated into cellular lipids and may influence signaling pathways. This diagram illustrates a hypothetical pathway where this compound could play a role.

signaling_pathway Hypothetical Signaling Role of this compound cluster_synthesis Synthesis & Incorporation cluster_signaling Signaling Cascade cluster_degradation Degradation & Regulation C19_CoA Nonadecanoyl-CoA (C19:0) ELOVL1 ELOVL1 C19_CoA->ELOVL1 C21_CoA This compound (C21:0) ELOVL1->C21_CoA Complex_Lipids Incorporation into Complex Lipids (e.g., Sphingolipids) C21_CoA->Complex_Lipids Beta_Oxidation β-oxidation C21_CoA->Beta_Oxidation Protein_Acylation Protein Acylation C21_CoA->Protein_Acylation Non-enzymatic? Membrane_Fluidity Alteration of Membrane Fluidity Complex_Lipids->Membrane_Fluidity Receptor_Activity Modulation of Membrane Receptor Activity Membrane_Fluidity->Receptor_Activity Downstream_Signaling Downstream Signaling Pathways (e.g., Protein Kinase C) Receptor_Activity->Downstream_Signaling Cellular_Response Cellular Response (e.g., Proliferation, Apoptosis) Downstream_Signaling->Cellular_Response Propionyl_CoA Propionyl-CoA Beta_Oxidation->Propionyl_CoA TCA_Cycle TCA Cycle Propionyl_CoA->TCA_Cycle

Caption: A diagram illustrating the potential synthesis, incorporation, and signaling roles of this compound.

References

Technical Support Center: Strategies to Increase Cellular Heneicosanoyl-CoA Concentration

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in your experiments aimed at increasing the cellular concentration of Heneicosanoyl-CoA.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: Low or undetectable levels of this compound after supplementation with heneicosanoic acid.

Question: I have supplemented my cell culture medium with heneicosanoic acid, but I am not observing a significant increase in the cellular concentration of this compound. What could be the reason?

Answer: Several factors could contribute to this issue. Let's troubleshoot the potential causes:

  • Poor solubility and delivery of heneicosanoic acid: Very-long-chain fatty acids (VLCFAs) like heneicosanoic acid have low solubility in aqueous media.[][2] It is crucial to use a proper carrier to facilitate its uptake by the cells. Bovine serum albumin (BSA) is commonly used to complex fatty acids and improve their solubility and delivery into cells.[3] Alternatively, fatty acids can be dissolved in ethanol or DMSO before being added to the culture medium, but care must be taken to avoid solvent toxicity.[2][3]

  • Inefficient cellular uptake: The uptake of long-chain fatty acids into cells is mediated by both passive diffusion and protein transporters such as FAT/CD36, FATP, and FABPpm. The expression levels of these transporters can vary between cell types, potentially limiting the uptake of heneicosanoic acid.

  • Insufficient activity of Acyl-CoA Synthetase: Once inside the cell, heneicosanoic acid must be activated to this compound by an acyl-CoA synthetase (ACS). There are different isoforms of ACS with varying substrate specificities for fatty acids of different chain lengths. It is possible that the cell line you are using has low expression or activity of the specific ACS isoform that efficiently activates heneicosanoic acid.

  • Rapid metabolic degradation: this compound, once formed, can be rapidly metabolized through peroxisomal and mitochondrial β-oxidation. Peroxisomes are particularly important for the initial breakdown of very-long-chain fatty acids.

Issue 2: Cellular toxicity observed after supplementation with heneicosanoic acid.

Question: I am observing cellular stress or death after treating my cells with heneicosanoic acid. How can I mitigate this?

Answer: High concentrations of free fatty acids can be toxic to cells, a phenomenon known as lipotoxicity. Here are some strategies to minimize it:

  • Optimize the concentration: Perform a dose-response experiment to determine the optimal concentration of heneicosanoic acid that increases this compound levels without causing significant toxicity.

  • Use a carrier molecule: As mentioned before, complexing the fatty acid with BSA can reduce its free concentration in the medium and mitigate toxicity.

  • Gradual adaptation: Gradually increase the concentration of heneicosanoic acid in the culture medium over a period of time to allow the cells to adapt.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the cellular metabolism of this compound.

1. What is this compound and why is it important?

This compound is the activated form of heneicosanoic acid (C21:0), an odd-chain saturated fatty acid. Odd-chain fatty acids are found in low concentrations in various natural sources. Their metabolic products can enter the Krebs cycle and have implications for cellular energy and metabolism.

2. What are the main cellular pathways involving this compound?

The primary pathways are its synthesis from heneicosanoic acid and its degradation through β-oxidation.

  • Synthesis (Activation): Heneicosanoic acid is activated to this compound by an acyl-CoA synthetase.

  • Degradation (β-oxidation): As a very-long-chain acyl-CoA, this compound is initially broken down in peroxisomes, followed by further oxidation in mitochondria. This process generates acetyl-CoA and, in the final cycle for an odd-chain fatty acid, propionyl-CoA.

3. What are the key enzymes regulating the cellular levels of this compound?

  • Acyl-CoA Synthetases (ACSs): These enzymes are critical for the synthesis of this compound. The specific isoform that acts on C21:0 is a key determinant.

  • Acyl-CoA Dehydrogenases (ACADs): These are the rate-limiting enzymes of β-oxidation. Very-long-chain acyl-CoA dehydrogenase (VLCAD) is the first enzyme in the mitochondrial β-oxidation of long-chain fatty acids.

4. Can I use precursors other than heneicosanoic acid to increase this compound?

Propionate (a three-carbon fatty acid) can serve as a primer for the de novo synthesis of odd-chain fatty acids. Supplementing the culture medium with propionate can lead to an increase in the cellular pool of odd-chain fatty acids, including heneicosanoic acid, which can then be converted to this compound.

5. How can I measure the cellular concentration of this compound?

Liquid chromatography-mass spectrometry (LC-MS/MS) is the most common and sensitive method for quantifying acyl-CoAs. This technique allows for the specific detection and quantification of this compound in cell extracts.

Data Presentation

Table 1: Comparison of Strategies to Increase Intracellular Odd-Chain Acyl-CoAs
StrategyPrinciplePotential AdvantagesPotential ChallengesKey References
Direct Supplementation Provide heneicosanoic acid directly to the cell culture medium.Direct and straightforward approach.Low solubility, potential for lipotoxicity, and reliance on cellular uptake and activation machinery.
Precursor Feeding Supplement with propionate to drive de novo synthesis of odd-chain fatty acids.Bypasses potential issues with VLCFA uptake and solubility.The efficiency of conversion to C21:0 may be low and cell-type dependent. Propionate can be toxic at high concentrations.
Genetic Engineering Overexpress a specific acyl-CoA synthetase with high activity towards heneicosanoic acid.Can significantly enhance the conversion of the fatty acid to its CoA ester.Requires molecular biology expertise and may have off-target effects.
Inhibition of Degradation Use inhibitors of peroxisomal or mitochondrial β-oxidation.Prevents the breakdown of this compound, leading to its accumulation.Can be toxic and may lead to the accumulation of other fatty acyl-CoAs.

Experimental Protocols

Protocol 1: Supplementation of Cultured Cells with Heneicosanoic Acid
  • Preparation of Heneicosanoic Acid-BSA Complex:

    • Dissolve heneicosanoic acid in ethanol to make a concentrated stock solution (e.g., 100 mM).

    • Prepare a fatty acid-free BSA solution in serum-free culture medium (e.g., 10% w/v).

    • Warm the BSA solution to 37°C.

    • Slowly add the heneicosanoic acid stock solution to the BSA solution while stirring to achieve the desired final concentration and molar ratio (e.g., 3:1 fatty acid to BSA).

    • Incubate at 37°C for at least 30 minutes to allow for complex formation.

    • Sterile filter the complex solution before adding to cell cultures.

  • Cell Treatment:

    • Plate cells at the desired density and allow them to adhere overnight.

    • Replace the growth medium with a medium containing the heneicosanoic acid-BSA complex.

    • Incubate the cells for the desired period (e.g., 6, 12, 24 hours).

  • Cell Harvesting and Lipid Extraction:

    • Wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Scrape the cells in methanol.

    • Perform a lipid extraction using a standard method such as the Folch or Bligh-Dyer procedure.

Protocol 2: Quantification of this compound by LC-MS/MS
  • Sample Preparation:

    • Harvest cells and immediately quench metabolism by adding a cold extraction solvent (e.g., 10% trichloroacetic acid or acetonitrile/methanol/water mixture).

    • Include an internal standard (e.g., a stable isotope-labeled or odd-chain acyl-CoA not expected to be in the sample) for accurate quantification.

    • Sonicate or homogenize the samples to ensure complete lysis.

    • Centrifuge to pellet the protein and debris.

    • Collect the supernatant for analysis.

  • LC-MS/MS Analysis:

    • Use a suitable C18 reversed-phase column for separation.

    • Employ a gradient elution with solvents such as water with formic acid and acetonitrile with formic acid.

    • Set up the mass spectrometer to operate in positive ion mode and use multiple reaction monitoring (MRM) to detect the specific parent and daughter ion transitions for this compound and the internal standard.

Mandatory Visualization

metabolic_pathway extracellular Extracellular Heneicosanoic Acid intracellular_fa Intracellular Heneicosanoic Acid extracellular->intracellular_fa Uptake membrane Cell Membrane acs Acyl-CoA Synthetase (ACS) intracellular_fa->acs hcoa This compound acs->hcoa Activation peroxisome Peroxisomal β-oxidation hcoa->peroxisome mitochondria Mitochondrial β-oxidation peroxisome->mitochondria acetyl_coa Acetyl-CoA mitochondria->acetyl_coa propionyl_coa Propionyl-CoA mitochondria->propionyl_coa

Caption: Metabolic pathway of this compound.

experimental_workflow start Start: Cell Culture treatment Treatment: - Heneicosanoic Acid - Propionate - Inhibitors start->treatment harvest Cell Harvesting & Quenching treatment->harvest extraction Acyl-CoA Extraction harvest->extraction analysis LC-MS/MS Quantification extraction->analysis end End: Data Analysis analysis->end

Caption: Experimental workflow for increasing and measuring this compound.

troubleshooting_logic start Low this compound Concentration check_uptake Is fatty acid delivery and uptake optimal? start->check_uptake solution_uptake Optimize delivery: - Use BSA as a carrier - Test different solvents - Verify transporter expression check_uptake->solution_uptake No check_activation Is Acyl-CoA Synthetase activity sufficient? check_uptake->check_activation Yes solution_uptake->check_activation solution_activation Enhance activation: - Overexpress relevant ACS - Provide necessary co-factors check_activation->solution_activation No check_degradation Is β-oxidation rate too high? check_activation->check_degradation Yes solution_activation->check_degradation solution_degradation Inhibit degradation: - Use β-oxidation inhibitors check_degradation->solution_degradation Yes success Problem Solved check_degradation->success No solution_degradation->success

Caption: Troubleshooting logic for low this compound levels.

References

Technical Support Center: Validation of Heneicosanoyl-CoA Identification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the confident identification and validation of Heneicosanoyl-CoA (21:0-CoA) in complex biological mixtures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it challenging to identify?

A1: this compound is a very long-chain saturated acyl-Coenzyme A (CoA) thioester. Its identification in complex biological matrices is challenging due to several factors:

  • Low Abundance: Acyl-CoAs are generally low-abundance molecules compared to other lipids.[1]

  • Structural Complexity: The large size and multiple functional groups make it prone to degradation and interaction with other molecules.[1]

  • Co-elution: In chromatographic separations, it can co-elute with other structurally similar lipids, leading to ion suppression in the mass spectrometer.[2]

  • Lack of Commercial Standards: The availability of authentic chemical standards for odd-chain acyl-CoAs like this compound can be limited, making definitive identification difficult.

Q2: What is the most common analytical method for identifying this compound?

A2: The most widely used method is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).[3] This technique offers the high sensitivity and selectivity required to detect low-abundance acyl-CoAs in complex samples.[2] Methods often employ Multiple Reaction Monitoring (MRM) for targeted quantification.

Q3: What are the characteristic mass spectral features of this compound?

A3: In positive ion mode ESI-MS/MS, all acyl-CoAs exhibit a characteristic fragmentation pattern. The two most important features for this compound ([M+H]⁺ ≈ 1077.1 m/z) are:

  • A neutral loss of 507.0 Da: This corresponds to the loss of the 3'-phospho-ADP moiety and is the most abundant fragmentation pathway.

  • A product ion at m/z 428.0: This fragment represents the adenosine 3',5'-diphosphate portion of the CoA molecule.

These characteristic fragments are crucial for setting up targeted LC-MS/MS experiments and for building suspect screening methods.

Troubleshooting Guide

Problem: I cannot detect a peak for this compound in my sample.

Potential Cause Troubleshooting Step
Inefficient Extraction Acyl-CoAs are sensitive molecules. Ensure extraction is performed quickly at low temperatures (e.g., on ice) to minimize degradation. Use an optimized extraction solvent; mixtures containing isopropanol or methanol are common. Consider solid-phase extraction (SPE) for cleanup and concentration.
Analyte Degradation Acyl-CoAs are unstable in solution. Analyze samples promptly after preparation. If storage is necessary, keep extracts at -80°C. The stability of acyl-CoAs can be pH-dependent; reconstitution in a slightly acidic buffer (e.g., 50 mM ammonium acetate at pH 4.0) can improve stability.
Low Instrument Sensitivity Optimize mass spectrometer parameters by infusing a commercially available long-chain acyl-CoA standard (e.g., Palmitoyl-CoA, C16:0) to maximize signal response for the characteristic neutral loss of 507 Da. Ensure the collision energy is optimized for this transition.
Ion Suppression The presence of co-eluting compounds can suppress the ionization of this compound. Improve chromatographic separation by using a longer gradient, a different column chemistry (e.g., C18), or by adjusting the mobile phase composition.

Problem: I see a peak at the expected retention time, but how can I confirm its identity as this compound?

Validation Step Procedure
1. Authentic Standard Matching The gold standard for validation is to compare the retention time and fragmentation pattern of the unknown peak with a certified this compound chemical standard, analyzed under the exact same conditions.
2. High-Resolution Mass Spectrometry Determine the accurate mass of the precursor ion. The measured mass should be within a narrow tolerance (e.g., < 5 ppm) of the theoretical exact mass of the protonated this compound molecule.
3. Fragmentation Analysis Confirm the presence of the two key fragments: the product ion resulting from the neutral loss of 507 Da and the fragment at m/z 428.0. The ratio of these fragments should be consistent across samples and match the authentic standard if available.
4. Isotopic Labeling If working with cell culture or in vivo models, feed the system with a stable isotope-labeled precursor (e.g., ¹³C-labeled heneicosanoic acid). The resulting this compound will be mass-shifted, providing definitive confirmation of its identity and metabolic origin.

Quantitative Data Summary

The following tables provide key parameters for setting up an LC-MS/MS method for this compound.

Table 1: Predicted MRM Transitions for this compound

CompoundPrecursor Ion (Q1) [M+H]⁺Product Ion (Q3)Transition Type
This compound~1077.1~570.1Quantitative (Neutral Loss of 507)
This compound~1077.1428.0Qualitative/Confirmatory

Note: These m/z values are theoretical and should be optimized empirically using an authentic standard or by direct infusion of a related long-chain acyl-CoA.

Table 2: Typical LC-MS/MS Parameters for Long-Chain Acyl-CoA Analysis

ParameterTypical Value / Condition
LC Column C18 Reversed-Phase (e.g., 100 x 2.1 mm, < 3 µm)
Mobile Phase A 10 mM Ammonium Acetate in Water
Mobile Phase B Acetonitrile
Flow Rate 0.2 - 0.4 mL/min
Gradient Start at low %B (e.g., 20%), ramp to high %B (e.g., 95-100%) over 15-20 min to elute very-long-chain species.
Ionization Mode Positive Electrospray Ionization (ESI+)
Collision Gas Argon
Collision Energy (CE) Must be optimized, but typically in the range of 30-50 eV for the neutral loss transition.

Experimental Protocols

Protocol 1: Acyl-CoA Extraction from Cultured Cells

This protocol is a composite based on established methods.

  • Cell Harvesting: Aspirate culture medium and wash cells twice with ice-cold phosphate-buffered saline (PBS).

  • Metabolism Quenching: Immediately add 2 mL of ice-cold methanol to the plate and place at -80°C for at least 15 minutes to quench metabolic activity.

  • Cell Lysis & Collection: Scrape the cells in the methanol and transfer the lysate to a centrifuge tube.

  • Internal Standard Spiking: Add an appropriate odd-chain acyl-CoA internal standard (e.g., Heptadecanoyl-CoA, C17:0) for quantification.

  • Phase Separation: Add 1 mL of acetonitrile, vortex thoroughly, and centrifuge at high speed (e.g., 15,000 x g) for 5-10 minutes at 4°C.

  • Supernatant Collection: Transfer the supernatant containing the acyl-CoAs to a new tube.

  • Drying and Reconstitution: Evaporate the solvent under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried extract in a suitable volume (e.g., 100-150 µL) of an appropriate solvent (e.g., 50% methanol or a methanol/water/ammonium acetate mixture) for LC-MS/MS analysis.

Visualizations

G cluster_sample Sample Preparation cluster_analysis Analysis cluster_validation Validation Sample Biological Sample (Cells/Tissue) Extract Quench & Extract with Cold Solvent Sample->Extract Spike Spike Internal Standard (e.g., 17:0-CoA) Extract->Spike Concentrate Dry & Reconstitute Spike->Concentrate LCMS LC-MS/MS Analysis (MRM Mode) Concentrate->LCMS Data Data Processing LCMS->Data RT Retention Time Matching Data->RT Frag MS/MS Fragment Confirmation Data->Frag AccurateMass High-Resolution Accurate Mass Data->AccurateMass Confirm Confirmed ID RT->Confirm Frag->Confirm AccurateMass->Confirm

Caption: Workflow for this compound identification and validation.

G cluster_precursor Precursor Ion (Q1) cluster_fragments Product Ions (Q3) Precursor This compound [M+H]⁺ (m/z ≈ 1077.1) Collision Collision-Induced Dissociation (CID) Precursor->Collision NL_Product Acyl fragment (m/z ≈ 570.1) CoA_Product CoA fragment (m/z = 428.0) Collision->NL_Product Neutral Loss of 507.0 Da (3'-phospho-ADP) Collision->CoA_Product Fragmentation

Caption: Characteristic MS/MS fragmentation of this compound.

G cluster_betaox β-Oxidation Cycle FattyAcid Heneicosanoic Acid (21:0) Activation Acyl-CoA Synthetase FattyAcid->Activation + ATP + CoA-SH HCoA This compound (21:0-CoA) Activation->HCoA Mito Mitochondrial Matrix HCoA->Mito BetaOx Dehydrogenation Hydration Dehydrogenation Thiolysis Mito->BetaOx PropionylCoA Propionyl-CoA (3:0-CoA) BetaOx->PropionylCoA Final C3 unit AcetylCoA 9x Acetyl-CoA (2:0-CoA) BetaOx->AcetylCoA 9 cycles

Caption: Metabolic context of this compound in beta-oxidation.

References

Validation & Comparative

A Comparative Analysis of Heneicosanoyl-CoA and Lignoceroyl-CoA: Metabolism, Function, and Analytical Considerations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Heneicosanoyl-CoA (C21:0-CoA) and Lignoceroyl-CoA (C24:0-CoA) are both saturated very-long-chain fatty acyl-CoAs (VLCFA-CoAs) that play crucial roles as metabolic intermediates and precursors for complex lipids. Despite their structural similarities as saturated acyl-CoAs, their respective odd- and even-chain carbon lengths dictate distinct metabolic fates and physiological relevance. This guide provides a comprehensive comparative analysis of these two molecules, focusing on their biochemical properties, metabolic pathways, and the analytical methodologies used for their study.

Biochemical and Metabolic Profile

This compound and Lignoceroyl-CoA are primarily differentiated by their carbon chain length, which significantly influences their metabolism and biological functions.

PropertyThis compoundLignoceroyl-CoA
Molecular Formula C₂₁H₃₉O₁₇N₇P₃SC₂₄H₄₅O₁₇N₇P₃S
Chain Length 21 Carbons (Odd-chain)24 Carbons (Even-chain)
Primary Metabolic Site PeroxisomePeroxisome
Key Metabolic Pathways Peroxisomal β-oxidation, Sphingolipid SynthesisPeroxisomal β-oxidation, Sphingolipid Synthesis
β-oxidation End Product Propionyl-CoA + Acetyl-CoAAcetyl-CoA
Clinical Relevance Less defined, potential biomarker in certain metabolic disorders.Accumulates in X-linked Adrenoleukodystrophy (X-ALD).

Metabolic Activation and Degradation: A Tale of Two Chains

The metabolic journeys of this compound and Lignoceroyl-CoA begin with the activation of their corresponding free fatty acids, heneicosanoic acid (C21:0) and lignoceric acid (C24:0), by very-long-chain acyl-CoA synthetases (ACSVLs), primarily located on the peroxisomal membrane.

cluster_cytosol Cytosol cluster_peroxisome Peroxisome Heneicosanoic_Acid Heneicosanoic Acid (C21:0) Heneicosanoyl_CoA This compound Heneicosanoic_Acid->Heneicosanoyl_CoA ACSVL Lignoceric_Acid Lignoceric Acid (C24:0) Lignoceroyl_CoA Lignoceroyl-CoA Lignoceric_Acid->Lignoceroyl_CoA ACSVL beta_oxidation β-oxidation Cascade Heneicosanoyl_CoA->beta_oxidation Lignoceroyl_CoA->beta_oxidation Propionyl_CoA Propionyl-CoA beta_oxidation->Propionyl_CoA from C21:0 Acetyl_CoA Acetyl-CoA beta_oxidation->Acetyl_CoA

Caption: Activation and peroxisomal entry of fatty acids.

Once activated, both VLCFA-CoAs undergo β-oxidation within the peroxisome. This process involves a series of enzymatic reactions that shorten the fatty acyl chain by two carbons in each cycle, producing acetyl-CoA. The key distinction arises at the final step of β-oxidation for the odd-chain this compound, which yields one molecule of propionyl-CoA in addition to acetyl-CoA. Propionyl-CoA can then be converted to succinyl-CoA and enter the citric acid cycle.

In contrast, the even-chain Lignoceroyl-CoA is completely degraded to acetyl-CoA molecules. A deficiency in the peroxisomal β-oxidation of VLCFAs, particularly the inability to metabolize Lignoceroyl-CoA, leads to its accumulation, a hallmark of the severe neurodegenerative disease, X-linked Adrenoleukodystrophy (X-ALD)[1][2][3].

Start_H This compound (C21:0) Cycle1_H β-oxidation Cycle 1 Start_H->Cycle1_H Product1_H Nonadecanoyl-CoA (C19:0) + Acetyl-CoA Cycle1_H->Product1_H Cycle_n_H ... Multiple Cycles ... Product1_H->Cycle_n_H Final_H Propionyl-CoA + Acetyl-CoA Cycle_n_H->Final_H Start_L Lignoceroyl-CoA (C24:0) Cycle1_L β-oxidation Cycle 1 Start_L->Cycle1_L Product1_L Docosanoyl-CoA (C22:0) + Acetyl-CoA Cycle1_L->Product1_L Cycle_n_L ... Multiple Cycles ... Product1_L->Cycle_n_L Final_L Acetyl-CoA Cycle_n_L->Final_L

Caption: Peroxisomal β-oxidation pathways.

Role in Sphingolipid Synthesis

Both this compound and Lignoceroyl-CoA can serve as substrates for ceramide synthases (CerS), enzymes that catalyze the N-acylation of a sphingoid base to form ceramides, the backbone of sphingolipids. The chain length of the fatty acyl-CoA influences the properties of the resulting ceramide and the complex sphingolipids derived from it. While specific kinetic data for this compound is limited, CerS2 and CerS3 are known to have a preference for very-long-chain acyl-CoAs, including Lignoceroyl-CoA. The incorporation of these VLCFAs into sphingolipids is critical for the structure and function of biological membranes, particularly the myelin sheath in the nervous system.

Experimental Protocols

Quantification of this compound and Lignoceroyl-CoA by LC-MS/MS

This protocol provides a general framework for the sensitive and specific quantification of VLCFA-CoAs in biological samples.

a. Sample Preparation (Tissue)

  • Flash-freeze approximately 50-100 mg of tissue in liquid nitrogen immediately after collection.

  • Homogenize the frozen tissue in a cold extraction buffer (e.g., 2:1:0.8 Methanol:Chloroform:Water) containing a suitable internal standard (e.g., C17:0-CoA or a stable isotope-labeled analog).

  • Perform a liquid-liquid extraction to separate the lipid and aqueous phases.

  • Collect the aqueous phase containing the acyl-CoAs.

  • Solid-phase extraction (SPE) can be used for further purification and concentration of the acyl-CoAs.

  • Dry the purified extract under a stream of nitrogen and reconstitute in a solvent compatible with the LC mobile phase.

b. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase A: Ammonium acetate or formate buffer in water.

    • Mobile Phase B: Acetonitrile or methanol.

    • Gradient: A gradient from a lower to a higher concentration of mobile phase B is used to elute the acyl-CoAs based on their hydrophobicity.

  • Mass Spectrometry (MS/MS):

    • Ionization: Electrospray ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM) is used for targeted quantification. The precursor ions (Q1) corresponding to the [M+H]⁺ of this compound and Lignoceroyl-CoA are selected and fragmented. Specific product ions (Q3) are then monitored for quantification. A neutral loss scan of 507 Da is characteristic of acyl-CoAs and can be used for profiling.[4]

Sample Tissue Homogenate + Internal Standard Extraction Liquid-Liquid Extraction Sample->Extraction Purification Solid-Phase Extraction (SPE) Extraction->Purification LC LC Separation (C18 column) Purification->LC MS MS/MS Detection (ESI+, MRM) LC->MS Quantification Data Analysis & Quantification MS->Quantification

Caption: Workflow for LC-MS/MS analysis of acyl-CoAs.
Acyl-CoA Synthetase Activity Assay

This assay measures the activity of ACSVLs by quantifying the formation of radiolabeled acyl-CoA from a radiolabeled fatty acid substrate.

a. Reaction Mixture

  • Buffer (e.g., Tris-HCl, pH 7.5)

  • ATP

  • Coenzyme A (CoA)

  • MgCl₂

  • Dithiothreitol (DTT)

  • [¹⁴C]-labeled Heneicosanoic acid or [¹⁴C]-labeled Lignoceric acid complexed to fatty-acid-free BSA.

  • Enzyme source (e.g., cell lysate, purified enzyme).

b. Procedure

  • Incubate the reaction mixture at 37°C for a defined period (e.g., 10-30 minutes).

  • Stop the reaction by adding a solution that will both terminate the enzymatic activity and facilitate the separation of the product from the unreacted substrate (e.g., a mixture of isopropanol, heptane, and sulfuric acid).

  • Add an aqueous phase (e.g., water or a buffer) and vortex to partition the unreacted fatty acid into the organic phase and the newly synthesized acyl-CoA into the aqueous phase.

  • Centrifuge to separate the phases.

  • Take an aliquot of the aqueous phase and quantify the amount of radiolabeled acyl-CoA using liquid scintillation counting.

  • Enzyme activity can be calculated based on the amount of product formed over time and normalized to the protein concentration of the enzyme source.

Conclusion

This compound and Lignoceroyl-CoA, while both very-long-chain fatty acyl-CoAs, exhibit fundamental differences in their metabolism stemming from their odd- versus even-chain lengths. The complete oxidation of Lignoceroyl-CoA to acetyl-CoA contrasts with the production of both acetyl-CoA and propionyl-CoA from this compound. This metabolic divergence has significant physiological implications, most notably the pathological accumulation of Lignoceroyl-CoA in X-linked Adrenoleukodystrophy. The analytical methods outlined provide a robust framework for researchers to quantify and study the distinct roles of these important lipid molecules in health and disease, paving the way for a deeper understanding of VLCFA metabolism and the development of novel therapeutic strategies for related disorders.

References

Unraveling the Role of Heneicosanoyl-CoA in Fatty Acid Elongation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the enzymatic elongation of Heneicosanoyl-CoA (C21:0-CoA), an odd-chain fatty acyl-CoA, with other even- and odd-chain fatty acyl-CoA substrates. We delve into the key enzymes involved, present available quantitative data, and detail experimental protocols to facilitate further research in this area.

Introduction to Fatty Acid Elongation

Fatty acid elongation is a crucial metabolic process that extends the carbon chain of fatty acids, contributing to the synthesis of a diverse array of lipids essential for cellular structure and function. This process occurs in the endoplasmic reticulum and involves a cycle of four enzymatic reactions. The rate-limiting step is the initial condensation reaction catalyzed by a family of enzymes known as fatty acid elongases (ELOVLs). In mammals, seven ELOVL enzymes (ELOVL1-7) have been identified, each exhibiting distinct substrate specificities for fatty acyl-CoAs of varying chain lengths and degrees of saturation.

While the elongation of even-chain fatty acids is well-characterized, the metabolism of odd-chain fatty acids, such as heneicosanoic acid (C21:0), is less understood. Heneicosanoic acid is a saturated fatty acid found in various natural sources and has been detected in human tissues.[1] Its activated form, this compound, can potentially serve as a substrate for ELOVL enzymes, leading to the formation of longer odd-chain fatty acids. Understanding the specifics of its elongation is vital for comprehending lipid diversity and its implications in health and disease.

This compound Elongation: The Role of ELOVL6

Recent research has identified ELOVL6 as the primary enzyme responsible for the elongation of saturated odd-chain fatty acids.[2][3] Studies have demonstrated that ELOVL6 can catalyze the elongation of tridecanoyl-CoA (C13:0-CoA) to pentadecanoyl-CoA (C15:0-CoA) and pentadecanoyl-CoA to heptadecanoyl-CoA (C17:0-CoA).[2][3] While direct experimental evidence for the elongation of this compound (C21:0-CoA) by ELOVL6 is not yet available, the established activity of ELOVL6 on shorter odd-chain saturated fatty acids strongly suggests its potential involvement.

ELOVL6 is known to preferentially elongate saturated and monounsaturated fatty acids with chain lengths of 12, 14, and 16 carbons. The demonstration of its activity on odd-chain substrates expands its known substrate repertoire and highlights its importance in generating lipid diversity.

Comparative Analysis of Substrate Elongation

To provide a clear comparison, the following table summarizes the known substrate specificities of ELOVL6 and other relevant elongases for various even- and odd-chain fatty acyl-CoAs.

EnzymeSubstrate (Acyl-CoA)Product (Acyl-CoA)Relative Activity/Efficiency
ELOVL6 Tridecanoyl-CoA (C13:0)Pentadecanoyl-CoA (C15:0)Significant activity observed in cell-based assays
Pentadecanoyl-CoA (C15:0)Heptadecanoyl-CoA (C17:0)Significant activity observed in cell-based assays
Palmitoyl-CoA (C16:0)Stearoyl-CoA (C18:0)High activity; Km = 5.2 µM, Vmax = 1.08 pmol/min/µg protein
Heptadecanoyl-CoA (C17:0)Nonadecanoyl-CoA (C19:0)No significant elongation activity detected
ELOVL7 Pentadecanoyl-CoA (C15:0)Heptadecanoyl-CoA (C17:0)Modest activity observed in cell-based assays
ELOVL1 Stearoyl-CoA (C18:0) to Cerotoyl-CoA (C26:0)Elongated Saturated Fatty Acyl-CoAsActive on long-chain saturated fatty acids
ELOVL3 Palmitoyl-CoA (C16:0) to Docosanoyl-CoA (C22:0)Elongated Saturated Fatty Acyl-CoAsActive on long and very-long-chain saturated fatty acids

Note: Quantitative kinetic data for ELOVL6 with odd-chain fatty acyl-CoA substrates is currently limited. The provided information is based on cell-based assays and in vitro experiments with purified enzymes.

Alternative Metabolic Pathways for Odd-Chain Fatty Acids

Besides elongation, the primary alternative metabolic pathway for odd-chain fatty acids is beta-oxidation . This catabolic process breaks down fatty acids to produce acetyl-CoA, which can then enter the citric acid cycle for energy production. The beta-oxidation of odd-chain fatty acids proceeds similarly to that of even-chain fatty acids until the final cycle, which yields one molecule of acetyl-CoA and one molecule of propionyl-CoA . Propionyl-CoA can then be converted to succinyl-CoA, an intermediate of the citric acid cycle, through a series of enzymatic reactions.

Experimental Protocols

In Vitro Fatty Acid Elongation Assay using Cell Lysates

This protocol is adapted from studies investigating the function of ELOVL enzymes.

a. Cell Culture and Transfection:

  • Culture human embryonic kidney (HEK293T) or other suitable cells in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum (FBS).

  • Transfect cells with an expression vector encoding the ELOVL enzyme of interest (e.g., human ELOVL6) or an empty vector as a control.

b. Preparation of Cell Lysates (Microsomal Fraction):

  • Harvest transfected cells 48 hours post-transfection.

  • Homogenize cells in a hypotonic buffer and centrifuge to pellet nuclei and debris.

  • Centrifuge the supernatant at a high speed (e.g., 100,000 x g) to pellet the microsomal fraction.

  • Resuspend the microsomal pellet in a suitable buffer and determine the protein concentration.

c. Elongation Reaction:

  • Prepare a reaction mixture containing:

    • Microsomal protein (e.g., 50 µg)

    • Fatty acyl-CoA substrate (e.g., 20 µM of this compound or other fatty acyl-CoAs)

    • [2-14C]Malonyl-CoA (e.g., 50 µM, with a specific activity of ~50 mCi/mmol)

    • NADPH (1 mM)

    • Reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)

  • Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding a strong base (e.g., 2.5 M KOH) to saponify the acyl-CoAs.

d. Analysis of Elongation Products:

  • Acidify the reaction mixture with a strong acid (e.g., 5 M HCl).

  • Extract the fatty acids with an organic solvent (e.g., hexane).

  • Separate the fatty acids by reverse-phase high-performance liquid chromatography (HPLC).

  • Quantify the amount of radiolabeled elongated fatty acids using a scintillation counter.

Cellular Fatty Acid Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is a general guide for analyzing the fatty acid composition of cells.

a. Cell Culture and Treatment:

  • Culture cells to the desired confluency.

  • Supplement the culture medium with the fatty acid of interest (e.g., heneicosanoic acid) for a specified duration to allow for its uptake and metabolism.

b. Lipid Extraction:

  • Harvest the cells and wash with phosphate-buffered saline (PBS).

  • Extract total lipids using a solvent mixture such as chloroform:methanol (2:1, v/v).

c. Fatty Acid Methyl Ester (FAME) Derivatization:

  • Saponify the extracted lipids with a methanolic base (e.g., 0.5 M KOH in methanol).

  • Methylate the fatty acids by adding a reagent such as 14% boron trifluoride in methanol and heating.

  • Extract the FAMEs with an organic solvent (e.g., hexane).

d. GC-MS Analysis:

  • Inject the FAME sample into a gas chromatograph equipped with a suitable capillary column (e.g., a polar column for FAME separation).

  • Use a temperature gradient to separate the FAMEs based on their chain length and degree of saturation.

  • Detect and identify the FAMEs using a mass spectrometer.

  • Quantify the abundance of each fatty acid by comparing its peak area to that of an internal standard.

Visualizing the Pathways and Workflows

To better illustrate the processes described, the following diagrams were generated using Graphviz.

Fatty_Acid_Elongation_Pathway cluster_ER Endoplasmic Reticulum Fatty_Acyl_CoA Fatty Acyl-CoA (Cn) ELOVL ELOVL (Condensation) Fatty_Acyl_CoA->ELOVL Malonyl_CoA Malonyl-CoA Malonyl_CoA->ELOVL 3-Ketoacyl-CoA 3_Ketoacyl_CoA_Reductase 3-Ketoacyl-CoA Reductase ELOVL->3_Ketoacyl_CoA_Reductase 3-Ketoacyl-CoA CO2 CO2 ELOVL->CO2 3_Hydroxyacyl_CoA_Dehydratase 3-Hydroxyacyl-CoA Dehydratase 3_Ketoacyl_CoA_Reductase->3_Hydroxyacyl_CoA_Dehydratase 3-Hydroxyacyl-CoA NADP1 NADP+ 3_Ketoacyl_CoA_Reductase->NADP1 trans_2_Enoyl_CoA_Reductase trans-2-Enoyl-CoA Reductase 3_Hydroxyacyl_CoA_Dehydratase->trans_2_Enoyl_CoA_Reductase trans-2-Enoyl-CoA H2O H2O 3_Hydroxyacyl_CoA_Dehydratase->H2O Elongated_Fatty_Acyl_CoA Elongated Fatty Acyl-CoA (Cn+2) trans_2_Enoyl_CoA_Reductase->Elongated_Fatty_Acyl_CoA NADP2 NADP+ trans_2_Enoyl_CoA_Reductase->NADP2 NADPH1 NADPH NADPH1->3_Ketoacyl_CoA_Reductase 3-Hydroxyacyl-CoA NADPH2 NADPH NADPH2->trans_2_Enoyl_CoA_Reductase

Caption: The fatty acid elongation cycle in the endoplasmic reticulum.

Experimental_Workflow_Elongation_Assay Cell_Culture Cell Culture & Transfection (e.g., HEK293T with ELOVL6) Microsome_Isolation Microsome Isolation Cell_Culture->Microsome_Isolation Elongation_Reaction In Vitro Elongation Reaction (Fatty Acyl-CoA + [14C]Malonyl-CoA + NADPH) Microsome_Isolation->Elongation_Reaction Saponification_Extraction Saponification & Fatty Acid Extraction Elongation_Reaction->Saponification_Extraction HPLC_Analysis HPLC Separation Saponification_Extraction->HPLC_Analysis Quantification Scintillation Counting (Quantification of Elongated Product) HPLC_Analysis->Quantification

Caption: Workflow for the in vitro fatty acid elongation assay.

Conclusion

The validation of this compound's role in fatty acid elongation is an emerging area of research. Current evidence strongly points to ELOVL6 as a key enzyme in the metabolism of odd-chain saturated fatty acids. This guide provides a framework for comparing the elongation of this compound with other fatty acyl-CoAs and offers detailed protocols to aid in further investigation. Future studies focusing on the quantitative kinetic analysis of ELOVL6 with a range of odd-chain substrates will be crucial for a more complete understanding of its function and the physiological significance of these lipids.

References

A Comparative Analysis of Heneicosanoyl-CoA and Arachidoyl-CoA for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the comparative effects of Heneicosanoyl-CoA and Arachidoyl-CoA, supported by experimental data and detailed methodologies.

This guide provides a detailed comparison of this compound (C21:0-CoA) and Arachidoyl-CoA (C20:0-CoA), two very-long-chain fatty acyl-CoAs (VLCFA-CoAs) that play significant roles in cellular metabolism and signaling. While direct comparative studies on these two molecules are limited, this document synthesizes available data to highlight their key differences, particularly stemming from their odd- versus even-chain fatty acid structures. We present their biochemical properties, metabolic fates, and potential differential effects on cellular processes, alongside detailed experimental protocols to facilitate further research.

Biochemical and Physicochemical Properties

This compound and Arachidoyl-CoA are both saturated very-long-chain fatty acyl-CoA molecules, differing by a single carbon in their acyl chain. This seemingly small structural difference leads to distinct metabolic consequences.

PropertyThis compoundArachidoyl-CoAData Source(s)
Systematic Name Heneicosanoyl-coenzyme AIcosanoyl-coenzyme A[1], PubChem
Abbreviation C21:0-CoAC20:0-CoAN/A
Molecular Formula C42H76N7O17P3SC41H74N7O17P3S
Molecular Weight 1076.08 g/mol 1062.06 g/mol
Acyl Chain Length 21 carbons (odd-chain)20 carbons (even-chain)N/A
Melting Point (of free fatty acid) 74.1 °C (Heneicosanoic acid)75.4 °C (Arachidic acid)PubChem
Solubility Insoluble in waterInsoluble in waterPubChem

Metabolic Fates: The Odd-Even Distinction

The primary metabolic distinction between this compound and Arachidoyl-CoA lies in their catabolism through mitochondrial β-oxidation.

Arachidoyl-CoA (C20:0-CoA), as an even-chain fatty acyl-CoA, is sequentially broken down into ten molecules of acetyl-CoA. Acetyl-CoA then enters the citric acid cycle (Tricarboxylic Acid Cycle - TCA) to generate ATP, or is used in various biosynthetic pathways, such as the synthesis of other fatty acids and cholesterol.

This compound (C21:0-CoA), being an odd-chain fatty acyl-CoA, undergoes β-oxidation to yield nine molecules of acetyl-CoA and one molecule of propionyl-CoA. Propionyl-CoA is then carboxylated to methylmalonyl-CoA, which is subsequently converted to succinyl-CoA. Succinyl-CoA is an intermediate of the TCA cycle, and its entry into the cycle is anaplerotic, meaning it replenishes TCA cycle intermediates. This anaplerotic role can have significant implications for cellular energy metabolism and biosynthetic precursor availability.

cluster_0 Even-Chain Fatty Acyl-CoA Beta-Oxidation cluster_1 Odd-Chain Fatty Acyl-CoA Beta-Oxidation Arachidoyl_CoA Arachidoyl-CoA (C20:0) beta_ox_even β-Oxidation Cycles (9x) Arachidoyl_CoA->beta_ox_even Acetyl_CoA_even Acetyl-CoA (10 molecules) beta_ox_even->Acetyl_CoA_even TCA_even TCA Cycle Acetyl_CoA_even->TCA_even Heneicosanoyl_CoA This compound (C21:0) beta_ox_odd β-Oxidation Cycles (9x) Heneicosanoyl_CoA->beta_ox_odd Acetyl_CoA_odd Acetyl-CoA (9 molecules) beta_ox_odd->Acetyl_CoA_odd Propionyl_CoA Propionyl-CoA beta_ox_odd->Propionyl_CoA TCA_odd TCA Cycle Acetyl_CoA_odd->TCA_odd Succinyl_CoA Succinyl-CoA Propionyl_CoA->Succinyl_CoA Succinyl_CoA->TCA_odd Anaplerosis

Fig. 1: Metabolic fate of Arachidoyl-CoA vs. This compound.

Potential Differential Effects and Research Areas

The distinct metabolic end-products of this compound and Arachidoyl-CoA suggest they may have differential effects on various cellular processes.

Enzyme Substrate Specificity

The efficiency of activation, transport, and oxidation of these two fatty acyl-CoAs is dependent on the substrate specificity of the involved enzymes.

  • Acyl-CoA Synthetases (ACSs): These enzymes activate fatty acids to their CoA esters. Different ACS isoforms exhibit varying substrate specificities for fatty acids of different chain lengths and saturation. While direct comparative kinetic data for this compound and Arachidoyl-CoA is scarce, it is plausible that the single carbon difference could influence their affinity (Km) and turnover rate (Vmax) for specific ACS isoforms.

  • Carnitine Palmitoyltransferases (CPTs): CPT1 and CPT2 are responsible for the transport of long-chain fatty acyl-CoAs into the mitochondria for β-oxidation. The substrate specificity of these enzymes is a critical determinant of the rate of fatty acid oxidation. Studies on CPT specificity have shown that it is influenced by acyl chain length.

  • Acyl-CoA Oxidases (ACOX): These enzymes catalyze the first step of peroxisomal β-oxidation. Different ACOX isoforms have preferences for fatty acyl-CoAs of varying chain lengths.

Quantitative Data on Enzyme Kinetics (Hypothetical Comparison)

EnzymeSubstrateKm (µM)Vmax (nmol/min/mg protein)
Acyl-CoA Synthetase (example isoform)This compoundData not availableData not available
Arachidoyl-CoAData not availableData not available
Carnitine Palmitoyltransferase 1This compoundData not availableData not available
Arachidoyl-CoAData not availableData not available
Acyl-CoA Oxidase 1This compoundData not availableData not available
Arachidoyl-CoAData not availableData not available
Cell Signaling

Fatty acyl-CoAs can act as signaling molecules, either directly or as precursors for other bioactive lipids.

  • Precursors for Bioactive Lipids: Arachidoyl-CoA can be a precursor for the synthesis of various lipids, including ceramides. This compound, as an odd-chain fatty acyl-CoA, could be incorporated into novel classes of lipids with distinct signaling properties.

  • Protein Acylation: Fatty acyl-CoAs can be covalently attached to proteins, a post-translational modification that can alter protein localization and function. The difference in chain length between heneicosanoyl and arachidoyl groups could lead to differential protein acylation and subsequent downstream signaling events.

cluster_signaling Downstream Signaling Pathways Heneicosanoyl_CoA This compound Ceramide_Synth Ceramide Synthesis Heneicosanoyl_CoA->Ceramide_Synth Protein_Acyl Protein Acylation Heneicosanoyl_CoA->Protein_Acyl Other_Lipids Other Bioactive Lipids Heneicosanoyl_CoA->Other_Lipids Arachidoyl_CoA Arachidoyl-CoA Arachidoyl_CoA->Ceramide_Synth Arachidoyl_CoA->Protein_Acyl Arachidoyl_CoA->Other_Lipids

Fig. 2: Potential roles in signaling pathways.
Membrane Biophysics

The incorporation of very-long-chain fatty acids into cellular membranes can significantly alter their biophysical properties.

  • Membrane Fluidity: Saturated fatty acids generally decrease membrane fluidity. The one-carbon difference between heneicosanoic acid and arachidic acid might lead to subtle but potentially significant differences in their effects on membrane packing and fluidity.

  • Lipid Rafts: The length of the acyl chain can influence the formation and stability of lipid rafts, which are specialized membrane microdomains involved in cell signaling.

Experimental Protocols

To facilitate direct comparison of this compound and Arachidoyl-CoA, we provide detailed protocols for key experiments.

Acyl-CoA Synthetase Activity Assay

This protocol is adapted from a radiometric assay to measure long-chain acyl-CoA synthetase activity.

Objective: To determine the kinetic parameters (Km and Vmax) of an acyl-CoA synthetase for this compound and Arachidoyl-CoA.

Materials:

  • Cell lysates or purified enzyme preparation

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 2 mM DTT, 10 mM ATP, 0.5 mM Coenzyme A)

  • Radiolabeled fatty acids ([1-14C]heneicosanoic acid and [1-14C]arachidic acid) complexed to fatty acid-free BSA

  • Dole's reagent (isopropanol:heptane:1M H2SO4, 40:10:1)

  • Heptane

  • 0.1 M NaOH

  • Scintillation cocktail and counter

Procedure:

  • Prepare a reaction mixture containing the reaction buffer and varying concentrations of the radiolabeled fatty acid substrate.

  • Initiate the reaction by adding the enzyme preparation (cell lysate or purified enzyme).

  • Incubate at 37°C for a defined period (e.g., 10 minutes).

  • Stop the reaction by adding Dole's reagent.

  • Add heptane and water to separate the phases. The upper organic phase contains unreacted fatty acids, while the lower aqueous phase contains the formed acyl-CoA.

  • Wash the aqueous phase with heptane to remove any remaining unreacted fatty acid.

  • Add an aliquot of the aqueous phase to a scintillation vial with scintillation cocktail.

  • Quantify the amount of radiolabeled acyl-CoA formed using a scintillation counter.

  • Calculate the reaction velocity at each substrate concentration and determine Km and Vmax by plotting the data using a Michaelis-Menten or Lineweaver-Burk plot.

start Prepare Reaction Mix (Buffer, ATP, CoA, Radiolabeled Fatty Acid) add_enzyme Add Enzyme (Cell Lysate or Purified ACS) start->add_enzyme incubate Incubate at 37°C add_enzyme->incubate stop_reaction Stop Reaction (Add Dole's Reagent) incubate->stop_reaction phase_separation Phase Separation (Heptane and Water) stop_reaction->phase_separation quantify Quantify Radiolabeled Acyl-CoA (Scintillation Counting) phase_separation->quantify analyze Data Analysis (Km and Vmax determination) quantify->analyze

Fig. 3: Workflow for Acyl-CoA Synthetase Assay.
Fatty Acid β-Oxidation Assay

This protocol measures the rate of β-oxidation of fatty acids in cultured cells.

Objective: To compare the rate of β-oxidation of this compound and Arachidoyl-CoA.

Materials:

  • Cultured cells (e.g., hepatocytes, myotubes)

  • Incubation medium (e.g., Krebs-Ringer buffer) containing fatty acid-free BSA

  • Radiolabeled fatty acids ([1-14C]heneicosanoic acid and [1-14C]arachidic acid)

  • Perchloric acid (PCA)

  • Scintillation cocktail and counter

Procedure:

  • Culture cells to the desired confluency.

  • Pre-incubate the cells in serum-free medium.

  • Prepare the incubation medium containing the radiolabeled fatty acid complexed to BSA.

  • Add the incubation medium to the cells and incubate at 37°C for a specific time course.

  • Stop the reaction by adding ice-cold PCA.

  • Separate the acid-soluble fraction (containing acetyl-CoA and other small metabolites) from the acid-insoluble fraction (containing unmetabolized fatty acids and complex lipids) by centrifugation.

  • Measure the radioactivity in the acid-soluble fraction using a scintillation counter. This represents the amount of fatty acid that has undergone β-oxidation.

  • Normalize the results to the total protein content of the cells.

Lipidomics Analysis by Mass Spectrometry

This approach can be used to analyze the incorporation of heneicosanoic acid and arachidic acid into different lipid species within the cell.

Objective: To identify and quantify the lipid species that incorporate this compound and Arachidoyl-CoA.

Materials:

  • Cultured cells

  • Unlabeled or stable isotope-labeled heneicosanoic acid and arachidic acid

  • Lipid extraction solvents (e.g., chloroform:methanol mixture)

  • Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

  • Incubate cells with the fatty acid of interest.

  • Harvest the cells and perform a lipid extraction.

  • Analyze the lipid extract using a targeted or untargeted LC-MS-based lipidomics approach.

  • Identify and quantify the lipid species containing the incorporated fatty acid based on their mass-to-charge ratio and fragmentation patterns.

Conclusion and Future Directions

This compound and Arachidoyl-CoA, despite their structural similarity, are poised to have distinct metabolic and signaling roles due to the odd- versus even-chain nature of their acyl groups. The anaplerotic contribution of propionyl-CoA from this compound metabolism is a key differentiator that warrants further investigation.

This guide highlights the current understanding and underscores the need for direct comparative studies to elucidate the specific roles of these two very-long-chain fatty acyl-CoAs. The provided experimental protocols offer a framework for researchers to conduct these much-needed investigations. Future research should focus on:

  • Direct kinetic comparison of this compound and Arachidoyl-CoA as substrates for a range of metabolic enzymes.

  • Comparative lipidomics studies to map their incorporation into the cellular lipidome.

  • Functional assays to determine their differential effects on cell signaling pathways, membrane properties, and overall cellular physiology.

By systematically addressing these research questions, the scientific community can gain a deeper understanding of the unique contributions of odd- and even-chain very-long-chain fatty acids to health and disease.

References

A Researcher's Guide to the Cross-Validation of Heneicosanoyl-CoA Quantification Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of Heneicosanoyl-CoA is critical for advancing our understanding of cellular metabolism and its role in disease. This guide provides a comprehensive comparison of prevalent analytical methods, offering supporting data and detailed experimental protocols to aid in the selection and validation of the most suitable technique for your research needs.

This compound, a 21-carbon saturated very long-chain acyl-coenzyme A, is a key intermediate in fatty acid metabolism. Its accurate measurement in biological samples is paramount for investigating metabolic pathways, diagnosing certain genetic disorders, and for the development of therapeutic agents. This guide cross-validates three primary methodologies for this compound quantification: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with UV detection (HPLC-UV), and Enzyme-Based Assays.

Comparative Analysis of Quantification Methods

The selection of an appropriate quantification method depends on the specific requirements of the study, including sensitivity, specificity, throughput, and available instrumentation. The following table summarizes the key performance characteristics of the three major techniques.

FeatureLC-MS/MSHPLC-UVEnzyme-Based Assay (Fluorometric)
Principle Separation by liquid chromatography followed by mass-based detection and fragmentation for specific identification and quantification.Separation by liquid chromatography with detection based on the absorbance of UV light by the Coenzyme A moiety.Enzymatic reaction involving acyl-CoA as a substrate, leading to the production of a fluorescent product.
Specificity Very HighModerate to HighModerate (potential for cross-reactivity with other acyl-CoAs)
Sensitivity (LOD) Very Low (femtomole to picomole range)[1]Low to Moderate (picomole to nanomole range)[2]Low (micromolar range)[3]
Linearity Excellent over a wide dynamic range[4]Good over a moderate rangeGood within a defined range[3]
Throughput HighModerateHigh (suitable for plate-based assays)
Instrumentation Cost HighModerateLow
Sample Preparation Moderately complex (protein precipitation, solid-phase extraction)Moderately complex (similar to LC-MS/MS)Simple (cell lysis)

Experimental Protocols

Detailed and validated experimental protocols are essential for reproducible and accurate quantification. Below are representative protocols for each of the discussed methods.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers the highest sensitivity and specificity for the quantification of this compound and other acyl-CoAs.

a. Sample Preparation (from tissue or cells):

  • Homogenize the sample in 10 volumes of ice-cold 10% (w/v) trichloroacetic acid or 5-sulfosalicylic acid.

  • Centrifuge at 15,000 x g for 10 minutes at 4°C to precipitate proteins.

  • The supernatant containing the acyl-CoAs can be further purified using solid-phase extraction (SPE) with a C18 cartridge.

  • Elute the acyl-CoAs from the SPE cartridge with methanol containing a low concentration of ammonium hydroxide.

  • Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol in water).

b. LC Separation:

  • Column: C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid or a suitable ion-pairing agent.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B over 10-15 minutes.

  • Flow Rate: 0.2-0.4 mL/min.

c. MS/MS Detection:

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • Precursor Ion: The [M+H]+ ion for this compound.

  • Product Ion: A characteristic fragment ion of this compound (e.g., the fragment corresponding to the loss of the acyl chain).

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

A more accessible method, though less sensitive than LC-MS/MS, suitable for applications where higher concentrations of this compound are expected.

a. Sample Preparation:

  • Follow the same sample preparation protocol as for LC-MS/MS (protein precipitation and optional SPE).

b. HPLC Separation:

  • Column: C18 reversed-phase column.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., potassium phosphate) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 0.5-1.0 mL/min.

c. UV Detection:

  • Wavelength: 254-260 nm, which is the maximum absorbance for the adenine group in Coenzyme A.

Enzyme-Based Fluorometric Assay

This high-throughput method is suitable for screening purposes and for measuring total fatty acyl-CoA levels.

a. Sample Preparation:

  • Lyse cells or homogenize tissue in a suitable buffer (e.g., a buffer containing Triton X-100 at pH 7.4).

  • Centrifuge to remove cellular debris.

  • The resulting supernatant can be directly used in the assay.

b. Assay Procedure (based on a commercial kit):

  • Add the sample or standard to the wells of a 96-well plate.

  • Add the reaction mix containing the necessary enzymes and substrates.

  • Incubate at room temperature for a specified time (e.g., 40 minutes).

  • Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 530 nm excitation and 585 nm emission).

  • Quantify the amount of this compound by comparing the fluorescence of the sample to a standard curve.

Visualizing the Workflow and Metabolic Context

To better understand the experimental process and the biological relevance of this compound, the following diagrams have been generated.

G cluster_sample Sample Preparation cluster_analysis Analytical Method cluster_data Data Analysis Tissue Tissue/Cell Sample Homogenization Homogenization in Acid Tissue->Homogenization Centrifugation Protein Precipitation (Centrifugation) Homogenization->Centrifugation SPE Solid-Phase Extraction (Optional) Centrifugation->SPE Enzyme_Assay Enzyme-Based Assay Centrifugation->Enzyme_Assay Reconstitution Reconstitution SPE->Reconstitution LC_MS LC-MS/MS Reconstitution->LC_MS HPLC_UV HPLC-UV Reconstitution->HPLC_UV Quantification Quantification LC_MS->Quantification HPLC_UV->Quantification Enzyme_Assay->Quantification

General workflow for this compound quantification.

G cluster_peroxisome Peroxisome VLCFA Very Long-Chain Fatty Acid (e.g., Heneicosanoic Acid) Acyl_CoA_Synthetase Acyl-CoA Synthetase VLCFA->Acyl_CoA_Synthetase ATP, CoA Heneicosanoyl_CoA This compound Acyl_CoA_Synthetase->Heneicosanoyl_CoA Beta_Oxidation Peroxisomal β-Oxidation Heneicosanoyl_CoA->Beta_Oxidation Propionyl_CoA Propionyl-CoA Beta_Oxidation->Propionyl_CoA Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA Shortened_Acyl_CoA Shortened Acyl-CoA (to Mitochondria) Beta_Oxidation->Shortened_Acyl_CoA

Peroxisomal β-oxidation of this compound.

Conclusion

The quantification of this compound can be effectively achieved through several analytical techniques, with LC-MS/MS offering the highest sensitivity and specificity. HPLC-UV provides a viable alternative for less demanding applications, while enzyme-based assays are well-suited for high-throughput screening. The choice of method should be guided by the specific research question, sample matrix, and available resources. The protocols and comparative data presented in this guide serve as a valuable resource for researchers to establish and validate robust quantification methods for this compound, ultimately contributing to a deeper understanding of lipid metabolism and its implications for human health.

References

Confirming the Identity of Heneicosanoyl-CoA: A Comparative Guide to High-Resolution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate identification and quantification of long-chain acyl-Coenzyme A (CoA) esters, such as Heneicosanoyl-CoA (C21:0-CoA), are critical for advancing research in metabolic diseases, drug development, and cellular signaling. This guide provides an objective comparison of high-resolution mass spectrometry (HRMS) with an alternative method, gas chromatography-mass spectrometry (GC-MS), for the definitive identification of this compound, supported by experimental data and detailed protocols.

High-Resolution Mass Spectrometry: The Gold Standard for Acyl-CoA Analysis

High-resolution mass spectrometry, particularly when coupled with liquid chromatography (LC-HRMS), has emerged as the premier analytical technique for the characterization of large, non-volatile biomolecules like this compound. Its high mass accuracy and resolving power enable the precise determination of elemental composition, providing a high degree of confidence in compound identification.

Key Advantages of LC-HRMS for this compound Identification:
  • High Specificity: The ability to measure mass-to-charge ratios with high precision allows for the confident differentiation of this compound from other co-eluting species with similar nominal masses.

  • Structural Information: Tandem mass spectrometry (MS/MS) capabilities provide characteristic fragmentation patterns that act as a molecular fingerprint, confirming the identity of the analyte.

  • Direct Analysis: LC-HRMS allows for the direct analysis of intact this compound without the need for chemical derivatization, simplifying sample preparation and reducing the risk of analyte degradation.

  • High Sensitivity: Modern HRMS instruments offer excellent sensitivity, enabling the detection and quantification of low-abundance acyl-CoAs in complex biological matrices.

Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry is a powerful and well-established technique for the analysis of volatile and thermally stable compounds. For non-volatile molecules like very-long-chain fatty acids (VLCFAs), a chemical derivatization step is mandatory to convert them into volatile esters, typically fatty acid methyl esters (FAMEs), prior to GC-MS analysis. While not a direct analysis of the CoA ester, it is a common method for profiling the fatty acid composition of a sample.

Considerations for GC-MS in the Context of this compound:
  • Indirect Analysis: GC-MS analyzes the fatty acid moiety after hydrolysis and derivatization, not the intact acyl-CoA.

  • Sample Preparation: The requirement for derivatization adds complexity and potential for sample loss or introduction of artifacts.

  • High Separation Efficiency: Gas chromatography offers excellent separation of FAMEs, which can be beneficial for complex fatty acid mixtures.

  • Robustness: GC-MS is a robust and widely available technique with extensive libraries for FAME identification.

Performance Comparison: LC-HRMS vs. GC-MS

The choice between LC-HRMS and GC-MS for the analysis of this compound depends on the specific research question. LC-HRMS provides direct and highly specific identification of the intact molecule, while GC-MS offers a robust method for quantifying the fatty acid component.

FeatureHigh-Resolution Mass Spectrometry (LC-HRMS)Gas Chromatography-Mass Spectrometry (GC-MS)
Analyte Intact this compoundHeneicosanoic acid (as FAME derivative)
Sample Preparation Simple extractionHydrolysis and chemical derivatization required
Specificity Very High (based on accurate mass and fragmentation)High (based on retention time and mass spectrum)
Sensitivity (LOD/LOQ) Low fmol to pmol range for long-chain acyl-CoAsLow pg to ng range for FAMEs
Throughput Moderate to HighModerate
Key Advantage Direct, unambiguous identification of the intact moleculeRobust, well-established method for fatty acid profiling

Experimental Protocols

High-Resolution Mass Spectrometry (HRMS) Protocol for this compound

This protocol outlines a general procedure for the targeted identification of this compound in biological samples using LC-HRMS.

1. Sample Preparation:

  • Homogenize tissue or cell samples in a cold extraction solvent (e.g., acetonitrile/methanol/water).

  • Centrifuge to pellet proteins and other insoluble material.

  • Collect the supernatant and dry under a stream of nitrogen.

  • Reconstitute the extract in a suitable solvent for LC-MS analysis (e.g., 50% methanol in water).

2. Liquid Chromatography:

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A linear gradient from 5% to 95% B over 15 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

3. High-Resolution Mass Spectrometry:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Mass Analyzer: Orbitrap or TOF.

  • Scan Mode: Full scan MS and data-dependent MS/MS (ddMS2).

  • Full Scan Range: m/z 500-1500.

  • Resolution: > 60,000.

  • ddMS2: Trigger fragmentation on the calculated exact mass of this compound.

  • Collision Energy: Optimized for fragmentation of long-chain acyl-CoAs.

4. Data Analysis:

  • Extract the ion chromatogram for the [M+H]+ ion of this compound.

  • Analyze the MS/MS spectrum for the characteristic neutral loss of 507.0 Da and the presence of the fragment ion at m/z 428.0365.

This compound Identification Parameters:

ParameterValue
Chemical Formula C42H78N7O17P3S
Monoisotopic Mass of Heneicosanoic Acid 326.31848 Da[1][2]
Monoisotopic Mass of Coenzyme A 767.11521 Da[3][4][5]
Calculated Monoisotopic Mass of this compound 1075.42585 Da
Expected [M+H]+ ion 1076.43313 m/z
Characteristic MS/MS Fragments Neutral loss of 507.0 Da, Fragment at 428.0365 m/z
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Heneicosanoic Acid

This protocol describes a standard method for the analysis of the fatty acid component of this compound.

1. Sample Preparation (Hydrolysis and Derivatization):

  • Hydrolyze the sample containing this compound using an acidic or basic catalyst (e.g., methanolic HCl or NaOH in methanol) to release the free fatty acid.

  • Extract the free fatty acids into an organic solvent (e.g., hexane).

  • Derivatize the fatty acids to their corresponding fatty acid methyl esters (FAMEs) using a methylating agent (e.g., BF3-methanol or diazomethane).

  • Dry the FAMEs and reconstitute in a solvent suitable for GC-MS analysis (e.g., hexane).

2. Gas Chromatography:

  • Column: A polar capillary column (e.g., DB-23, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium.

  • Injection Mode: Splitless.

  • Temperature Program: Start at 100°C, ramp to 250°C at 10°C/min, and hold for 5 minutes.

3. Mass Spectrometry:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Analyzer: Quadrupole.

  • Scan Range: m/z 50-500.

4. Data Analysis:

  • Identify the peak corresponding to heneicosanoic acid methyl ester based on its retention time and comparison of its mass spectrum to a reference library (e.g., NIST).

Visualizing the Workflow and Biological Context

To further clarify the experimental processes and the metabolic relevance of this compound, the following diagrams are provided.

experimental_workflow cluster_lc_hrms LC-HRMS Workflow cluster_gc_ms GC-MS Workflow sample_prep_lc Sample Preparation (Extraction) lc_separation Liquid Chromatography (C18 Separation) sample_prep_lc->lc_separation hrms_detection HRMS Detection (Accurate Mass & MS/MS) lc_separation->hrms_detection data_analysis_lc Data Analysis (Confirm Identity) hrms_detection->data_analysis_lc sample_prep_gc Sample Preparation (Hydrolysis & Derivatization) gc_separation Gas Chromatography (FAME Separation) sample_prep_gc->gc_separation ms_detection MS Detection (Mass Spectrum) gc_separation->ms_detection data_analysis_gc Data Analysis (Identify FAME) ms_detection->data_analysis_gc

Caption: Comparative experimental workflows for this compound analysis.

vlcadd_pathway cluster_mitochondrion Mitochondrial Matrix lcfa Long-Chain Fatty Acid (e.g., Heneicosanoic Acid) lcfa_coa This compound lcfa->lcfa_coa Acyl-CoA Synthetase vlcadd Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD) lcfa_coa->vlcadd enoyl_coa trans-2-Enoyl-CoA vlcadd->enoyl_coa FAD -> FADH2 beta_oxidation Further ß-oxidation cycles enoyl_coa->beta_oxidation acetyl_coa Acetyl-CoA beta_oxidation->acetyl_coa tca_cycle TCA Cycle acetyl_coa->tca_cycle

References

comparative metabolomics of Heneicosanoyl-CoA levels in different cell types

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Heneicosanoyl-CoA, a 21-carbon saturated fatty acyl-CoA, belongs to the class of VLCFA-CoAs. These molecules are critical intermediates in numerous cellular processes, including lipid biosynthesis, energy metabolism, and cellular signaling.[1] Understanding the cell-type-specific differences in the metabolism of VLCFA-CoAs like this compound is crucial for elucidating their roles in pathological conditions such as metabolic disorders and cancer.

Comparative Insights into Very-Long-Chain Acyl-CoA Metabolism

Due to the scarcity of specific data for this compound, this section provides a qualitative comparison of VLCFA-CoA metabolism in different cell types based on the expression and activity of key metabolic enzymes. This approach offers indirect insights into the potential variations in this compound levels.

FeatureHepatocytes (e.g., HepG2)Cancer Cells (e.g., MCF7)Neuronal Cells
VLCFA Synthesis (Elongation) Active, for synthesis of complex lipids and lipoproteins.Often upregulated to support rapid membrane biogenesis for proliferation.Essential for the synthesis of complex lipids like sphingolipids and myelin.
Key Elongases (ELOVLs) High expression of various ELOVLs.Specific ELOVL isoforms may be overexpressed depending on the cancer type.Specific ELOVLs are crucial for neuronal development and function.
VLCFA β-Oxidation (Peroxisomal) High capacity to handle dietary and endogenously synthesized VLCFAs.Can be altered; some cancer cells show increased reliance on fatty acid oxidation for energy.Critical for maintaining lipid homeostasis and preventing neurotoxicity from VLCFA accumulation.
Key β-Oxidation Enzymes (e.g., ACOX1) High expression and activity.Expression can be variable and may be a therapeutic target.Deficiencies can lead to severe neurodegenerative diseases.
Acyl-CoA Thioesterases (ACOTs) Active in regulating the cellular pool of acyl-CoAs.May be dysregulated, affecting signaling pathways.Important for preventing the accumulation of potentially toxic acyl-CoAs.

Experimental Protocols for this compound Quantification

The accurate quantification of this compound and other VLCFA-CoAs requires sensitive and specific analytical methods, typically involving liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Sample Preparation and Acyl-CoA Extraction
  • Cell Harvesting: Harvest cultured cells (e.g., 1-10 million cells) by trypsinization or scraping. Wash the cell pellet twice with ice-cold phosphate-buffered saline (PBS).

  • Quenching Metabolism: Immediately quench metabolic activity by adding a cold extraction solvent, typically a mixture of methanol, acetonitrile, and water.

  • Cell Lysis: Lyse the cells by sonication or homogenization in the extraction solvent.

  • Protein Precipitation: Precipitate proteins by centrifugation at a high speed (e.g., 16,000 x g) at 4°C.

  • Supernatant Collection: Collect the supernatant containing the acyl-CoAs.

  • Drying and Reconstitution: Dry the supernatant under a stream of nitrogen and reconstitute the residue in a suitable solvent for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Chromatographic Separation: Separate the acyl-CoAs using a reversed-phase C18 column with a gradient elution. The mobile phases typically consist of an aqueous solution with a volatile buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile).

  • Mass Spectrometric Detection: Detect the acyl-CoAs using a tandem mass spectrometer operating in positive or negative ion mode. For positive ion mode, monitor the precursor-to-product ion transition specific for this compound.

  • Quantification: Quantify the amount of this compound by comparing the peak area to that of a known concentration of an internal standard (e.g., a stable isotope-labeled or odd-chain acyl-CoA).

Metabolic Pathways and Experimental Workflow

The following diagrams illustrate the metabolic context of this compound and a typical workflow for its comparative analysis.

Heneicosanoyl_CoA_Metabolism Metabolic Pathway of this compound cluster_synthesis Biosynthesis (Elongation) cluster_degradation Degradation (Peroxisomal β-Oxidation) cluster_utilization Cellular Utilization Heneicosanoic_Acid Heneicosanoic Acid (C21:0) VLCFA_Synthetase Very-Long-Chain Acyl-CoA Synthetase Heneicosanoic_Acid->VLCFA_Synthetase Heneicosanoyl_CoA This compound VLCFA_Synthetase->Heneicosanoyl_CoA ATP -> AMP + PPi Malonyl_CoA Malonyl-CoA ELOVL Elongase of Very Long Chain Fatty Acids (ELOVL) Malonyl_CoA->ELOVL Shorter_Acyl_CoA Shorter Acyl-CoA (e.g., C19:0-CoA) Shorter_Acyl_CoA->ELOVL ELOVL->Heneicosanoyl_CoA NADPH -> NADP+ Heneicosanoyl_CoA_deg This compound Peroxisomal_Beta_Oxidation Peroxisomal β-Oxidation Enzymes (ACOX1, etc.) Heneicosanoyl_CoA_deg->Peroxisomal_Beta_Oxidation Propionyl_CoA Propionyl-CoA Acetyl_CoA_x9 9x Acetyl-CoA Peroxisomal_Beta_Oxidation->Propionyl_CoA Peroxisomal_Beta_Oxidation->Acetyl_CoA_x9 Heneicosanoyl_CoA_util This compound Lipid_Synthesis_Enzymes Lipid Synthesis Enzymes Heneicosanoyl_CoA_util->Lipid_Synthesis_Enzymes Complex_Lipids Complex Lipids (e.g., Sphingolipids, Glycerophospholipids) Lipid_Synthesis_Enzymes->Complex_Lipids

Caption: Metabolic fate of this compound.

Experimental_Workflow Comparative Metabolomics Workflow for this compound Cell_Culture Cell Culture (e.g., HepG2, MCF7) Harvesting Cell Harvesting and Washing Cell_Culture->Harvesting Quenching Metabolic Quenching (Cold Solvent) Harvesting->Quenching Extraction Acyl-CoA Extraction Quenching->Extraction LC_MS LC-MS/MS Analysis Extraction->LC_MS Data_Acquisition Data Acquisition (MRM Mode) LC_MS->Data_Acquisition Data_Processing Data Processing (Peak Integration) Data_Acquisition->Data_Processing Quantification Quantification (vs. Internal Standard) Data_Processing->Quantification Statistical_Analysis Statistical Analysis (e.g., t-test, ANOVA) Quantification->Statistical_Analysis Biological_Interpretation Biological Interpretation Statistical_Analysis->Biological_Interpretation

Caption: Workflow for this compound analysis.

References

The Search for Novel Biomarkers in Metabolic Disorders: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Comparison of Heneicosanoyl-CoA and Other Potential Biomarkers for the Early Detection and Management of Metabolic Disorders

The rising prevalence of metabolic disorders, a cluster of conditions including obesity, insulin resistance, hypertension, and dyslipidemia, presents a significant challenge to global health. Early and accurate diagnosis is crucial for effective intervention and prevention of severe complications like cardiovascular disease and type 2 diabetes. While traditional biomarkers have been the cornerstone of diagnosis, the scientific community is in a continuous search for novel, more sensitive, and specific markers. This guide provides a comprehensive comparison of this compound, a very long-chain acyl-CoA, with established and emerging biomarkers for metabolic disorders, supported by experimental data and detailed methodologies.

Current Landscape of Metabolic Disorder Biomarkers

Metabolic syndrome is typically diagnosed by the presence of at least three of the following clinical criteria: increased waist circumference, elevated triglycerides, reduced high-density lipoprotein (HDL) cholesterol, high blood pressure, and elevated fasting glucose.[1] Beyond these clinical measures, a variety of biomarkers are used to assess metabolic health and disease risk.

Established and Emerging Biomarkers

The current panel of biomarkers for metabolic disorders extends beyond simple clinical measurements to include a range of molecules that reflect the underlying pathophysiology of the condition, such as inflammation and altered adipocyte function.

Table 1: Comparison of Key Biomarkers for Metabolic Disorders

Biomarker ClassSpecific ExamplesAssociation with Metabolic DisorderKey Performance Characteristics
Adipokines LeptinElevated levels are associated with metabolic syndrome, often due to leptin resistance.[2][3]High leptin levels are a predictive marker for developing metabolic syndrome.[2] The leptin-to-adiponectin ratio is suggested as a better marker than either alone.[2]
AdiponectinReduced levels are associated with metabolic syndrome.A cutoff value of 4 μg/mL has been used to identify subjects with metabolic syndrome. Low levels are associated with an increased risk of developing the condition. High-molecular-weight (HMW) adiponectin is considered a more useful marker.
Inflammatory Markers C-Reactive Protein (CRP)Elevated levels are associated with metabolic disease.High-sensitivity CRP (hs-CRP) can identify individuals at risk even before clinical symptoms appear. A cutoff of 3 mg/L can differentiate between high and low-risk groups.
Interleukin-6 (IL-6)Elevated levels are associated with metabolic syndrome and insulin resistance.Increasing levels are associated with more severe metabolic syndrome.
Tumor Necrosis Factor-alpha (TNF-α)Elevated levels are associated with metabolic syndrome.Contributes to the chronic low-grade inflammation characteristic of the condition.
Very Long-Chain Fatty Acids (VLCFAs) and Acyl-CoAs This compoundAs a C21:0 acyl-CoA, its role is not well-defined, but VLCFAs are implicated in metabolic health.Increased circulating levels of other VLCFAs (arachidic, behenic, lignoceric acid) are associated with lower risks of cardiovascular disease and type 2 diabetes.
Other Metabolites Hyocholic acid speciesLower serum concentrations are associated with obesity and diabetes.Can predict the future risk of developing metabolic abnormalities.
Branched-Chain Amino Acids (BCAAs)A metabolite profile of BCAAs has been associated with the severity of coronary artery disease.Specific metabolite factors derived from PCA are associated with CAD burden.

This compound and Very Long-Chain Acyl-CoAs: An Emerging Area of Interest

This compound is a 21-carbon saturated acyl-coenzyme A. While direct evidence validating this compound as a standalone biomarker for metabolic disorders is currently limited, the broader class of very long-chain fatty acids (VLCFAs) and their CoA esters are gaining attention. VLCFAs, defined as fatty acids with 22 or more carbons, play crucial roles in various cellular processes.

Recent studies have indicated that circulating levels of certain VLCFAs are inversely associated with the risk of metabolic diseases. For instance, higher levels of arachidic acid (20:0), behenic acid (22:0), and lignoceric acid (24:0) have been linked to a lower risk of incident heart failure, atrial fibrillation, and type 2 diabetes. This suggests that alterations in VLCFA metabolism may be a key feature of metabolic disorders. This compound, as an odd-chain VLCFA, exists at the intersection of these pathways.

The metabolism of fatty acids, including their conversion to acyl-CoAs, is central to energy homeostasis. The balance of different acyl-CoA species can influence cellular processes, including gene expression through histone acylation. Therefore, profiling acyl-CoAs, including less abundant species like this compound, could provide a more detailed snapshot of the metabolic state.

Experimental Protocols

The validation of any new biomarker requires robust and reproducible analytical methods. The primary technique for the quantitative analysis of acyl-CoAs and other metabolites is liquid chromatography-mass spectrometry (LC-MS).

Protocol: Targeted Quantification of Acyl-CoAs in Biological Samples

This protocol outlines a general workflow for the analysis of acyl-CoAs, including this compound, from cell cultures or tissue samples.

1. Sample Preparation:

  • Wash cells with phosphate-buffered saline (PBS).
  • Lyse the cells and precipitate proteins using a cold solvent mixture (e.g., methanol). An internal standard, such as a commercially available odd-chain acyl-CoA (e.g., C15:0-CoA), should be added at this stage for accurate quantification.
  • Centrifuge the lysate to pellet the precipitated protein.
  • Collect the supernatant containing the metabolites.
  • Evaporate the solvent and reconstitute the sample in a solution compatible with the LC-MS system (e.g., methanol).

2. LC-MS/MS Analysis:

  • Chromatographic Separation: Employ a reversed-phase chromatography column to separate the different acyl-CoA species based on their hydrophobicity. A gradient elution with solvents such as water with a low concentration of a weak acid (e.g., formic acid) and an organic solvent (e.g., acetonitrile) is typically used.
  • Mass Spectrometry Detection: Utilize a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. This allows for the highly specific and sensitive detection of each targeted acyl-CoA by monitoring a specific precursor-to-product ion transition.

3. Data Analysis:

  • Quantify the amount of each acyl-CoA species by comparing the peak area of the analyte to that of the internal standard.
  • Normalize the results to the amount of starting material (e.g., cell number or tissue weight).

The following diagram illustrates the general workflow for biomarker validation.

G Biomarker Validation Workflow cluster_0 Discovery Phase cluster_1 Analytical Validation cluster_2 Clinical Validation Discovery Untargeted Metabolomics (e.g., LC-MS) Candidate_Selection Candidate Biomarker Selection (e.g., this compound) Discovery->Candidate_Selection Method_Development Targeted Assay Development (e.g., LC-MS/MS) Candidate_Selection->Method_Development Performance_Testing Assay Performance Evaluation (Precision, Accuracy, etc.) Method_Development->Performance_Testing Case_Control Case-Control Studies Performance_Testing->Case_Control Prospective Prospective Cohort Studies Case_Control->Prospective Final_Validation Final_Validation Prospective->Final_Validation Clinical Utility Assessment

Caption: A generalized workflow for the discovery and validation of a novel biomarker.

Signaling Pathways in Metabolic Disorders

Chronic low-grade inflammation is a key feature of metabolic syndrome. Adipose tissue in obese individuals releases pro-inflammatory cytokines that contribute to insulin resistance and other metabolic dysfunctions.

G Inflammatory Signaling in Metabolic Syndrome cluster_cytokines Pro-inflammatory Cytokines cluster_effects Systemic Effects Adipose Expanded Adipose Tissue Macrophage Macrophage Infiltration Adipose->Macrophage Leptin Leptin Adipose->Leptin secretes Adiponectin Adiponectin Adipose->Adiponectin secretes TNFa TNF-α Macrophage->TNFa IL6 IL-6 Macrophage->IL6 Insulin_Resistance Insulin Resistance TNFa->Insulin_Resistance Liver Hepatic Steatosis TNFa->Liver Vasculature Endothelial Dysfunction TNFa->Vasculature IL6->Insulin_Resistance IL6->Liver IL6->Vasculature Leptin->Insulin_Resistance contributes to (in resistance) Adiponectin->Insulin_Resistance improves sensitivity

Caption: Simplified signaling pathway of inflammation in metabolic syndrome.

Conclusion

The validation of novel biomarkers is a critical step toward improving the diagnosis and management of metabolic disorders. While established markers like adiponectin and hs-CRP are valuable tools, there is a clear need for biomarkers that can detect the disease at its earliest stages and provide a more nuanced understanding of an individual's metabolic health.

This compound, as a representative of very long-chain acyl-CoAs, represents a promising, yet underexplored, area of biomarker research. The inverse association of other VLCFAs with metabolic disease risk suggests that a comprehensive analysis of the acyl-CoA pool could yield clinically relevant information. Further research, employing robust analytical methods like LC-MS/MS, is necessary to validate this compound and other VLCFAs as reliable biomarkers for metabolic disorders. The development of a panel of biomarkers, combining established and novel markers, will likely provide the most comprehensive and accurate assessment of metabolic health in the future.

References

A Comparative Analysis of Enzyme Substrate Specificity for Heneicosanoyl-CoA

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the enzymatic landscape for the metabolism of Heneicosanoyl-CoA is critical for elucidating its physiological roles and developing targeted therapeutic strategies. This compound, a 21-carbon very-long-chain fatty acyl-CoA (VLCFA-CoA), undergoes a distinct metabolic pathway primarily initiated within peroxisomes. This guide provides a comparative overview of the substrate specificity of key enzymes involved in the initial stages of this compound metabolism, supported by available experimental data and detailed methodologies.

The metabolism of straight-chain fatty acids is a fundamental cellular process, with the initial and rate-limiting steps being the activation of the fatty acid to its CoA ester and its subsequent transport and oxidation. For very-long-chain fatty acids like heneicosanoic acid, this process begins in the peroxisomes. The key enzymes governing the fate of this compound are very-long-chain acyl-CoA synthetases (VLC-ACS), peroxisomal acyl-CoA oxidase 1 (ACOX1), and carnitine palmitoyltransferase II (CPTII) for its potential interaction with mitochondrial pathways.

Comparative Substrate Specificity

While specific kinetic data for this compound is limited in the literature, studies on enzymes acting on a range of very-long-chain fatty acids, including odd-chain variants, provide valuable insights into their substrate preferences. Generally, odd-chain fatty acids are considered less favorable substrates for beta-oxidation-related enzymes compared to their even-chain counterparts.

Enzyme ClassSubstrate PreferenceRelevance to this compound (C21:0)
Very-Long-Chain Acyl-CoA Synthetase (VLC-ACS) Activates very-long-chain fatty acids (≥ C22) to their CoA derivatives. Human VLCS (hVLCS) has been shown to activate the VLCFA lignoceric acid (C24:0) and the long-chain fatty acid palmitic acid (C16:0).Heneicosanoic acid (C21:0) is a predicted substrate, though likely with different efficiency compared to even-chain VLCFAs. Specific kinetic data for C21:0 is not readily available.
Peroxisomal Acyl-CoA Oxidase 1 (ACOX1) Catalyzes the first and rate-limiting step of peroxisomal β-oxidation of straight-chain saturated and unsaturated VLCFA-CoAs.As the initial enzyme in peroxisomal β-oxidation, ACOX1 is critical for the breakdown of this compound. Its activity is expected to be a key determinant of the overall metabolic flux.
Carnitine Palmitoyltransferase II (CPTII) Active with medium (C8-C12) and long-chain (C14-C18) acyl-CoA esters. Exhibits virtually no activity with very-long-chain acyl-CoAs.This compound is a very poor substrate for CPTII, indicating that its direct entry into mitochondria for β-oxidation via the carnitine shuttle is highly unlikely.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of enzyme kinetics and substrate specificity. Below are representative protocols for the key enzymes discussed.

Very-Long-Chain Acyl-CoA Synthetase (VLC-ACS) Activity Assay

The activity of VLC-ACS is typically measured by quantifying the formation of the acyl-CoA product from the fatty acid and Coenzyme A, in the presence of ATP and magnesium ions.

Principle: The assay relies on the conversion of a radiolabeled or fluorescently tagged fatty acid into its corresponding acyl-CoA, which can then be separated from the unreacted fatty acid and quantified.

Methodology:

  • Reaction Mixture: Prepare a reaction mixture containing buffer (e.g., 100 mM Tris-HCl, pH 7.4), ATP, MgCl₂, Coenzyme A, and the fatty acid substrate (e.g., [¹⁴C]-heneicosanoic acid).

  • Enzyme Preparation: Use purified recombinant enzyme or cellular fractions enriched in VLC-ACS activity (e.g., peroxisomal or microsomal fractions).

  • Reaction Initiation and Incubation: Initiate the reaction by adding the enzyme preparation to the reaction mixture. Incubate at a controlled temperature (e.g., 37°C) for a specific duration.

  • Reaction Termination: Stop the reaction by adding an acidic solution (e.g., Dole's reagent: isopropanol/heptane/1 M H₂SO₄).

  • Extraction and Quantification: Extract the radiolabeled acyl-CoA product and quantify using liquid scintillation counting. The unreacted fatty acid can be removed by washing with an organic solvent.

  • Data Analysis: Calculate the specific activity of the enzyme (nmol of product formed/min/mg of protein). For kinetic analysis, vary the substrate concentration to determine Kₘ and Vₘₐₓ values.

Peroxisomal Acyl-CoA Oxidase 1 (ACOX1) Activity Assay

ACOX1 activity can be determined by measuring the production of hydrogen peroxide (H₂O₂), a byproduct of the oxidation of the acyl-CoA substrate.

Principle: The H₂O₂ produced is coupled to a secondary reaction that generates a colored or fluorescent product, which can be measured spectrophotometrically or fluorometrically.

Methodology:

  • Reaction Mixture: Prepare a reaction mixture containing buffer (e.g., 50 mM potassium phosphate, pH 7.5), a chromogenic or fluorogenic substrate for horseradish peroxidase (HRP) (e.g., Amplex Red), HRP, and the acyl-CoA substrate (e.g., this compound).

  • Enzyme Preparation: Use purified recombinant ACOX1 or peroxisomal fractions.

  • Reaction Initiation and Measurement: Initiate the reaction by adding the enzyme preparation. Monitor the increase in absorbance or fluorescence over time at the appropriate wavelength.

  • Standard Curve: Generate a standard curve using known concentrations of H₂O₂ to correlate the signal change to the amount of product formed.

  • Data Analysis: Calculate the specific activity of the enzyme. For kinetic studies, vary the acyl-CoA substrate concentration.

Carnitine Palmitoyltransferase II (CPTII) Activity Assay

CPTII activity is typically measured by a radiochemical forward assay, which quantifies the formation of radiolabeled acylcarnitine from acyl-CoA and radiolabeled carnitine.

Principle: The assay measures the transfer of an acyl group from CoA to carnitine, catalyzed by CPTII.

Methodology:

  • Reaction Mixture: Prepare a reaction mixture containing buffer (e.g., 116 mM Tris-HCl, pH 7.4), L-[³H]carnitine, and the acyl-CoA substrate.

  • Enzyme Preparation: Use purified recombinant CPTII or mitochondrial inner membrane fractions.

  • Reaction Initiation and Incubation: Start the reaction by adding the enzyme. Incubate at a controlled temperature.

  • Reaction Termination and Separation: Stop the reaction by adding an acidic solution. Separate the radiolabeled acylcarnitine product from the unreacted [³H]carnitine using an ion-exchange resin or by solvent extraction.

  • Quantification: Measure the radioactivity of the acylcarnitine product using liquid scintillation counting.

  • Data Analysis: Calculate the specific activity and perform kinetic analysis by varying substrate concentrations.

Signaling Pathways and Experimental Workflows

The metabolism of this compound is integrated into the broader network of fatty acid metabolism. The following diagrams illustrate the key pathways and a general workflow for assessing enzyme substrate specificity.

fatty_acid_metabolism cluster_peroxisome Peroxisome cluster_mitochondrion Mitochondrion VLC_ACS VLC-ACS ACOX1 ACOX1 VLC_ACS->ACOX1 This compound Heneicosanoyl_CoA This compound beta_ox_enzymes β-oxidation enzymes ACOX1->beta_ox_enzymes acetyl_coa_p Acetyl-CoA beta_ox_enzymes->acetyl_coa_p shortened_acyl_coa Shortened Acyl-CoA beta_ox_enzymes->shortened_acyl_coa CPTII CPTII mito_beta_ox Mitochondrial β-oxidation CPTII->mito_beta_ox Very low affinity acetyl_coa_m Acetyl-CoA mito_beta_ox->acetyl_coa_m Heneicosanoic_acid Heneicosanoic Acid (C21:0) Heneicosanoic_acid->VLC_ACS Heneicosanoyl_CoA->CPTII Poor Substrate

Caption: Metabolic pathway of this compound.

experimental_workflow start Start: Select Enzyme and Substrates enzyme_prep Enzyme Preparation (Purification or Cellular Fractionation) start->enzyme_prep assay_dev Assay Development and Optimization enzyme_prep->assay_dev kinetic_assays Kinetic Assays (Vary Substrate Concentrations) assay_dev->kinetic_assays data_acq Data Acquisition (Spectrophotometry, Scintillation Counting, etc.) kinetic_assays->data_acq data_analysis Data Analysis (Calculate Km, Vmax, kcat) data_acq->data_analysis comparison Comparative Analysis of Substrate Specificity data_analysis->comparison conclusion Conclusion comparison->conclusion

Caption: Experimental workflow for enzyme specificity.

A Researcher's Guide to Validating Gene Knockout Effects on Heneicosanoyl-CoA Levels

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in lipidomics and drug development, understanding the precise impact of a gene on specific metabolic pathways is paramount. The knockout of a target gene provides a powerful model to investigate its function. However, rigorously validating the knockout and its downstream metabolic consequences is critical for generating reliable and interpretable data. This guide compares key methodologies for validating gene knockout and quantifying its effect on the levels of Heneicosanoyl-CoA (C21:0-CoA), a very-long-chain acyl-CoA.

The validation process is multifaceted, requiring confirmation at the genomic, transcriptomic, proteomic, and ultimately, the functional metabolic level. We will use the example of a hypothetical knockout of a gene, such as an Acyl-CoA Thioesterase (e.g., ACOT7), which is known to hydrolyze very-long-chain acyl-CoAs, to illustrate the experimental workflow and expected outcomes. A knockout of such a gene is expected to lead to an accumulation of its substrates, including this compound[1].

G cluster_KO Gene Knockout Generation cluster_Validation Knockout Validation cluster_Metabolomics Metabolite Quantification KO_Design 1. Design gRNA (e.g., for ACOT7) Transfection 2. Transfect Cells (e.g., CRISPR-Cas9) KO_Design->Transfection Isolation 3. Isolate & Expand Clonal Lines Transfection->Isolation Genomic 4a. Genomic DNA (PCR & Sequencing) Isolation->Genomic Transcriptomic 4b. RNA (RT-qPCR) Isolation->Transcriptomic Proteomic 4c. Protein (Western Blot) Isolation->Proteomic Extraction 5. Metabolite Extraction Isolation->Extraction LCMS 6. LC-MS/MS Analysis of Acyl-CoAs Extraction->LCMS Data 7. Data Analysis LCMS->Data

Caption: Experimental workflow for validating gene knockout effects.

Part 1: Multi-Level Validation of Gene Knockout

To ensure the intended genetic modification is successful, validation should be performed at multiple biological levels. Combining genotyping, gene expression analysis, and protein detection provides a comprehensive confirmation of the knockout[2].

Comparison of Knockout Validation Methods

Validation Level Method Principle Expected Result in KO Clone
Genomic PCR & Sanger SequencingAmplifies the target DNA region to verify the presence of insertions/deletions (indels) introduced by CRISPR-Cas9[2][3]. Sequencing confirms the precise genetic change.Altered PCR product size or sequence confirmation of a frameshift mutation[4].
Transcriptomic Quantitative PCR (qPCR)Measures the amount of target gene mRNA relative to a stable reference gene.Significant reduction or complete absence of target mRNA transcript.
Proteomic Western BlotUses antibodies to detect the presence and quantity of the target protein.Absence of the protein band corresponding to the target gene's product.
Proteomic Mass SpectrometryIdentifies and quantifies peptides from the target protein within the total cellular proteome.Absence of peptides unique to the target protein.
Experimental Protocol: Western Blot for Protein Validation

This protocol outlines the key steps for confirming the absence of a target protein (e.g., ACOT7) in knockout cell lines.

  • Protein Extraction:

    • Harvest wild-type (WT) and knockout (KO) cells (~1-2 million cells per sample).

    • Lyse cells in RIPA buffer supplemented with protease inhibitors on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation:

    • Normalize all samples to the same concentration (e.g., 1 µg/µL) with lysis buffer.

    • Add Laemmli sample buffer and boil at 95°C for 5 minutes to denature proteins.

  • SDS-PAGE:

    • Load 20-30 µg of protein per lane onto a polyacrylamide gel. Include a protein ladder.

    • Run the gel until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with a primary antibody specific to the target protein (e.g., anti-ACOT7) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

    • Re-probe the membrane with an antibody for a loading control protein (e.g., GAPDH or ß-actin) to ensure equal protein loading.

Part 2: Quantifying this compound with LC-MS/MS

Once the knockout is validated, the next step is to measure its functional consequence on the metabolite of interest. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for accurately quantifying specific acyl-CoA species due to its high sensitivity and specificity.

G C20_CoA Eicosanoyl-CoA (C20:0) ELOVL ELOVL (Elongase) C20_CoA->ELOVL C21_CoA This compound (C21:0) ELOVL->C21_CoA Elongation ACOT7_KO ACOT7 (Thioesterase) [KNOCKED OUT] C21_CoA->ACOT7_KO Hydrolysis (Blocked) Downstream Further Elongation or Other Metabolic Fates C21_CoA->Downstream FFA Heneicosanoic Acid + Coenzyme A ACOT7_KO->FFA

Caption: Hypothetical pathway showing the role of ACOT7 in this compound metabolism.
Comparative Analysis of Acyl-CoA Levels

The following table presents hypothetical data from an LC-MS/MS experiment comparing acyl-CoA levels in wild-type (WT) cells and ACOT7 knockout (KO) cells. The data illustrates the expected accumulation of very-long-chain acyl-CoAs due to the blocked hydrolysis pathway.

Acyl-CoA Species WT Cells (pmol/10⁶ cells) ACOT7 KO Cells (pmol/10⁶ cells) Fold Change (KO/WT) P-value
Palmitoyl-CoA (C16:0)15.2 ± 1.814.8 ± 2.10.970.85
Stearoyl-CoA (C18:0)10.5 ± 1.111.1 ± 1.31.060.62
Arachidoyl-CoA (C20:0)1.8 ± 0.34.5 ± 0.62.50<0.01
This compound (C21:0) 0.4 ± 0.1 2.1 ± 0.4 5.25 <0.001
Behenoyl-CoA (C22:0)0.9 ± 0.23.8 ± 0.54.22<0.001

Data are represented as mean ± standard deviation from n=4 biological replicates.

Experimental Protocol: Acyl-CoA Extraction and LC-MS/MS Analysis

This protocol is adapted from established methods for quantifying acyl-CoAs from cultured cells.

  • Cell Harvesting and Quenching:

    • Grow WT and KO cells to ~80-90% confluency.

    • Aspirate the culture medium and immediately wash cells with ice-cold phosphate-buffered saline (PBS).

    • Add ice-cold 10% trichloroacetic acid (TCA) to the plate to precipitate proteins and quench metabolic activity.

    • Scrape the cells, transfer to a microfuge tube, and incubate on ice for 10 minutes.

  • Extraction:

    • Centrifuge at 16,000 x g for 10 minutes at 4°C. Discard the supernatant.

    • Wash the pellet twice with 2% TCA to remove acid-soluble contaminants.

    • Resuspend the final pellet in a buffer containing a known amount of an internal standard (e.g., C17:0-CoA).

    • Perform a final extraction using a suitable organic solvent mixture (e.g., acetonitrile/isopropanol/methanol).

    • Centrifuge to pellet the precipitate and transfer the supernatant containing acyl-CoAs to a new tube.

    • Dry the extract under a stream of nitrogen and reconstitute in a solvent suitable for injection (e.g., 50% methanol).

  • LC-MS/MS Analysis:

    • Chromatography: Separate the acyl-CoAs using a reverse-phase C8 or C18 column with a binary solvent gradient.

    • Mass Spectrometry: Operate the mass spectrometer in positive ion mode using electrospray ionization (ESI).

    • Quantification: Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for this compound and the internal standard. The amount of each analyte is calculated relative to the peak area of the internal standard.

Part 3: Alternative Methods for Gene Function Analysis

While gene knockout provides a permanent loss-of-function model, other techniques can be used for transient or partial reduction of gene expression.

Comparison of Gene Knockout vs. Gene Knockdown

Feature CRISPR-Cas9 Knockout siRNA-mediated Knockdown
Effect Permanent gene disruptionTransient reduction in mRNA/protein levels
Mechanism DNA-level modification (indel formation)Post-transcriptional gene silencing
Efficiency Can achieve complete loss of functionVariable; typically 70-90% reduction
Off-Target Effects Possible, requires careful guide RNA designCommon, requires multiple siRNAs and controls
Use Case Studying the effects of complete and permanent gene loss; creating stable cell lines.Rapid screening; studying genes essential for cell viability; mimicking therapeutic interventions.

References

Safety Operating Guide

Personal protective equipment for handling Heneicosanoyl-CoA

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Heneicosanoyl-CoA

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of this compound in a laboratory setting. Adherence to these procedures is essential for ensuring personal safety and maintaining a secure research environment.

Hazard Identification and Precautions
Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial for minimizing exposure. The following table summarizes the recommended protective equipment.

Body Part Personal Protective Equipment Purpose and Specifications
Eyes/Face Chemical safety goggles or a face shieldProtects against splashes and airborne particles.[2]
Hands Chemical-resistant gloves (e.g., Nitrile or butyl rubber)Provides a barrier against skin contact. Gloves should be inspected for degradation before each use.
Body Laboratory coat or chemical-resistant apronProtects against incidental splashes and spills.
Respiratory NIOSH-approved respirator (if dust is generated)Use in a well-ventilated area. If dust formation is possible, a respirator with an appropriate cartridge for organic vapors and particulates is necessary.
Feet Closed-toe shoesProtects feet from spills and falling objects.
Operational Plan for Handling

Step 1: Preparation

  • Ensure that a chemical fume hood is operational and the work area is clean and uncluttered.

  • Verify that an eyewash station and safety shower are accessible.

  • Assemble all necessary equipment and reagents.

  • Put on all required personal protective equipment as outlined in the table above.

Step 2: Aliquoting and Weighing

  • If working with a solid form, perform all weighing and aliquoting within a chemical fume hood to control dust.

  • Use appropriate tools (e.g., spatulas, weighing paper) to handle the compound.

  • Close the container tightly after use to prevent contamination and exposure.

Step 3: Solution Preparation and Use

  • When dissolving the compound, add the solvent slowly to prevent splashing.

  • If the procedure involves heating, do so in a controlled manner within the fume hood.

  • Wash hands thoroughly after handling, even if gloves were worn.

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

  • Solid Waste: All disposable PPE, weighing papers, and other materials contaminated with this compound should be placed in a clearly labeled, sealed, and chemical-resistant container for hazardous waste.

  • Liquid Waste: Unused or waste solutions of this compound should be collected in a labeled, leak-proof container.

  • Follow all local, state, and federal regulations for the disposal of chemical waste.

Emergency First Aid Procedures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

  • Skin Contact: In case of contact, immediately wash skin with soap and plenty of water. Remove contaminated clothing and wash it before reuse. If irritation persists, seek medical attention.

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek medical attention.

Experimental Workflow Diagram

The following diagram illustrates the standard operating procedure for safely handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don PPE (Goggles, Gloves, Lab Coat) prep_workspace Prepare Workspace (Fume Hood, Clean Area) prep_ppe->prep_workspace prep_materials Gather Materials prep_workspace->prep_materials weigh Weighing/Aliquoting (Inside Fume Hood) prep_materials->weigh Proceed to Handling dissolve Dissolving in Solvent weigh->dissolve experiment Perform Experiment dissolve->experiment dispose_waste Dispose of Waste (Solid & Liquid) experiment->dispose_waste Proceed to Cleanup clean_workspace Clean Workspace dispose_waste->clean_workspace remove_ppe Remove PPE clean_workspace->remove_ppe wash_hands wash_hands remove_ppe->wash_hands Wash Hands Thoroughly

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.